Product packaging for Ingavirin(Cat. No.:CAS No. 219694-63-0)

Ingavirin

Cat. No.: B1671943
CAS No.: 219694-63-0
M. Wt: 225.24 g/mol
InChI Key: KZIMLUFVKJLCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ingavirin has been used in trials studying the treatment of Influenza and Common Cold.
Imidazolyl Ethanamide Pentandioic Acid is an orally bioavailable small molecule, with potential hematopoiesis inducing and antiviral activities. Upon oral administration, myelo001 stimulates the differentiation of bone marrow cells of the leukocytic, lymphocytic, and erythrocytic lineages, and prevents apoptosis of hematopoietic cells. This prevents chemotherapy-induced neutropenia (CIN), inhibits the risk of infections, increases tolerance and allows for the continuation of the neutropenia-inducing chemotherapeutic agent. In addition, myelo 001 has antiviral properties.
This compound is a small molecule drug with a maximum clinical trial phase of III.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O3 B1671943 Ingavirin CAS No. 219694-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIMLUFVKJLCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433141
Record name AGN-PC-0MW29Y
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219694-63-0
Record name Pentanedioic acid imidazolyl ethanamide
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Record name Ingavirin
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Record name 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid
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Record name INGAVIRIN
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Foundational & Exploratory

Imidazolyl Ethanamide Pentandioic Acid: A Technical Guide on its Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolyl ethanamide pentandioic acid (IEPA), also known as Ingavirin® or Vitaglutam, is an antiviral agent developed and used in Russia for the treatment and prophylaxis of influenza and other acute respiratory viral infections (ARVIs).[1] It is an orally bioavailable small molecule with a multifaceted mechanism of action that distinguishes it from many other antiviral drugs.[1] This technical guide provides a comprehensive overview of the antiviral properties of IEPA, focusing on its mechanism of action, preclinical data, and available clinical findings. The information is intended for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.

Mechanism of Action

Imidazolyl ethanamide pentandioic acid exerts its antiviral effects through a dual mechanism that involves both modulation of the host's innate immune response and direct interference with a key viral process.

Modulation of the Interferon Signaling Pathway

Unlike direct interferon inducers, IEPA enhances the cellular antiviral state by sensitizing the interferon system. The influenza virus, particularly through its NS1 protein, is known to suppress the host's interferon (IFN) response to evade immune clearance. IEPA counteracts this by:

  • Enhancing Interferon Receptor Synthesis: It promotes the synthesis of interferon-α/β receptors (IFNAR).[2][3]

  • Increasing Sensitivity to Interferon: By upregulating IFNAR, IEPA increases the cell's sensitivity to endogenous interferon signaling.[2][3]

  • Promoting Antiviral Effector Proteins: This enhanced signaling leads to the increased production of crucial antiviral effector proteins, including Protein Kinase R (PKR) and Myxovirus resistance protein A (MxA), which play vital roles in inhibiting viral replication.[2][3]

IFN_Signaling_Pathway cluster_cytoplasm Cytoplasm IFN Interferon (IFN-α/β) IFNAR IFN-α/β Receptor (IFNAR) IFN->IFNAR Binds JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 Forms complex with IRF9 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates & Binds PKR_inactive PKR (inactive) PKR_active PKR (active) PKR_inactive->PKR_active Activation Viral_Replication Viral_Replication PKR_active->Viral_Replication Inhibits MxA_mRNA MxA mRNA MxA_protein MxA Protein MxA_mRNA->MxA_protein Translates to MxA_protein->Viral_Replication Inhibits IEPA_effect IEPA (Imidazolyl ethanamide pentandioic acid) IEPA_effect->IFNAR Enhances Synthesis & Sensitivity Influenza_NS1 Influenza Virus NS1 Protein Influenza_NS1->IFNAR Suppresses Signaling Antiviral_Genes Antiviral Gene Transcription (e.g., PKR, MxA) ISRE->Antiviral_Genes Initiates Antiviral_Genes->PKR_inactive Translates to Antiviral_Genes->MxA_mRNA Transcribes

Inhibition of Viral Nucleoprotein (NP) Nuclear Import

A key step in the replication cycle of the influenza virus is the import of its nucleoprotein (NP) into the host cell nucleus. The viral RNA genome, in the form of ribonucleoprotein complexes (RNPs), is transported to the nucleus for transcription and replication. IEPA has been shown to interfere with this process. Studies have indicated that IEPA can impair the biogenesis of the influenza virus NP and retard the migration of newly synthesized NP from the cytoplasm into the nucleus.[4][5] This action directly inhibits the formation of new viral RNPs, thereby halting viral replication.[1]

Preclinical Antiviral Activity

In Vitro Studies

Detailed quantitative data from standardized in vitro antiviral assays, such as the determination of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for imidazolyl ethanamide pentandioic acid against various influenza virus strains, are not extensively reported in publicly available English-language literature. One study noted that IEPA did not show significant antiviral activity in cell culture at non-toxic concentrations up to 200 μg/ml.[6] However, other reports suggest a dose-dependent reduction in virus-induced cytopathic effects.

Parameter Cell Line Virus Observed Effect Concentration/Dose Reference
Cytopathic Effect (CPE) ReductionNot SpecifiedInfluenza A (H1N1)50% to 79% decrease in virus-induced CPE compared to control.Not Specified[7]
NP Biogenesis and Nuclear ImportMDCK cellsInfluenza AImpaired biogenesis and retarded migration of NP to the nucleus.400-1000 µg/ml[5]
Antiviral ActivityCultured MDCK cellsInfluenza A and B strainsNo significant antiviral activity at non-toxic concentrations.Up to 200 µg/ml[6]
In Vivo Studies

Preclinical studies in animal models, primarily mice and ferrets, have demonstrated the in vivo efficacy of IEPA against a range of influenza viruses. The ferret is considered a gold standard model for influenza research due to the similarities in its response to human infection.[8][9]

Animal Model Virus Strain(s) Treatment Regimen Observed Protective Effects Reference
MiceInfluenza A(H1N1)2009, A(H3N2), A(H5N1), Influenza BNot SpecifiedReduced mortality, increased average lifespan, reduction of infectious virus titer in lung tissue.[7]
FerretsInfluenza A(H1N1)pdm0913 mg/kg, once daily, initiated 36 hours post-infectionAccelerated viral clearance from nasal washes starting at day 4 post-infection.

Clinical Studies

Imidazolyl ethanamide pentandioic acid has undergone clinical trials, primarily in Russia, for the treatment of influenza and other ARVIs. These studies have generally reported positive outcomes in terms of reduction of symptom duration and severity.

A multicenter, randomized, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of IEPA for COVID-19 reported that patients in the IEPA group demonstrated faster clinical recovery by 47.8 hours and quicker alleviation of intoxication and catarrhal symptoms compared to the placebo group. The study also highlighted a good safety profile for the drug.[10]

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing imidazolyl ethanamide pentandioic acid are not consistently available in the reviewed literature. However, based on common methodologies for antiviral testing against influenza virus, the following generalized protocols can be outlined.

In Vitro Antiviral Assay (Generalized Protocol)

This protocol describes a typical plaque reduction assay to determine the antiviral activity of a compound against influenza virus in cell culture.

In_Vitro_Workflow Start Start Cell_Seeding 1. Seed A549 or MDCK cells in 6-well plates Start->Cell_Seeding Incubation1 2. Incubate to form a confluent monolayer Cell_Seeding->Incubation1 Virus_Dilution 3. Prepare serial dilutions of influenza virus stock Incubation1->Virus_Dilution Infection 4. Infect cell monolayers with virus dilutions (e.g., 100 PFU/well) Virus_Dilution->Infection Adsorption 5. Allow virus adsorption (e.g., 1 hour at 37°C) Infection->Adsorption Overlay 6. Add agar overlay containing various concentrations of IEPA Adsorption->Overlay Incubation2 7. Incubate for 2-3 days for plaque formation Overlay->Incubation2 Fix_Stain 8. Fix cells and stain with crystal violet Incubation2->Fix_Stain Plaque_Count 9. Count plaques and calculate % inhibition vs. control Fix_Stain->Plaque_Count End End Plaque_Count->End

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) or human lung adenocarcinoma (A549) cells are cultured to confluence in 6-well plates.[11]

  • Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the desired influenza virus strain.

  • Compound Treatment: Following a virus adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing agarose to restrict virus spread) containing serial dilutions of IEPA or a vehicle control.

  • Incubation: Plates are incubated for a period sufficient for plaque formation (typically 48-72 hours).

  • Quantification: The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The concentration of IEPA that inhibits plaque formation by 50% (IC50) is then calculated.

In Vivo Ferret Model (Generalized Protocol)

This protocol outlines a general procedure for evaluating the efficacy of an antiviral compound in a ferret model of influenza infection.[8][12]

In_Vivo_Workflow Start Start Acclimatization 1. Acclimatize ferrets to laboratory conditions Start->Acclimatization Baseline 2. Collect baseline samples (nasal wash, blood) and record weight and temperature Acclimatization->Baseline Infection 3. Intranasal inoculation with a defined titer of influenza virus Baseline->Infection Treatment 4. Initiate treatment with IEPA (e.g., oral gavage) at a specified time post-infection Infection->Treatment Monitoring 5. Daily monitoring of clinical signs (weight loss, temperature, activity) Treatment->Monitoring Sampling 6. Regular collection of nasal washes for viral load determination Monitoring->Sampling Necropsy 7. Necropsy at study endpoint to collect tissues (e.g., lungs) for viral titer and histopathology Sampling->Necropsy Analysis 8. Analyze viral loads (e.g., TCID50, qRT-PCR) and assess pathology Necropsy->Analysis End End Analysis->End

  • Animal Acclimatization: Male or female ferrets are acclimatized to the housing conditions.

  • Infection: Animals are intranasally inoculated with a specific dose of a pathogenic influenza virus strain.

  • Treatment: Treatment with IEPA (e.g., via oral gavage) or a placebo is initiated at a predetermined time point before or after infection.

  • Monitoring: Ferrets are monitored daily for clinical signs of illness, including weight loss, changes in body temperature, and activity levels.

  • Viral Load Determination: Nasal washes are collected at various time points post-infection to quantify viral shedding, typically by TCID50 (50% tissue culture infectious dose) assay or qRT-PCR.

  • Pathology: At the end of the study, animals are euthanized, and lung tissues are collected for viral titration and histopathological examination to assess the extent of inflammation and tissue damage.

Conclusion

Imidazolyl ethanamide pentandioic acid is an antiviral compound with a unique dual mechanism of action that involves enhancing the host's innate interferon response and inhibiting the nuclear import of the influenza virus nucleoprotein. Preclinical studies in animal models have demonstrated its protective effects against various influenza strains. While detailed quantitative in vitro data is not widely available in the English-language literature, clinical studies have suggested its efficacy in reducing the duration and severity of respiratory viral infections in humans. Further research, particularly studies providing detailed quantitative analysis of its in vitro potency and in vivo efficacy against a broader range of respiratory viruses, would be beneficial for a more complete understanding of its therapeutic potential.

References

Ingavirin's Effect on the Host Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral agent with a complex mechanism of action that encompasses both direct antiviral activity and significant modulation of the host immune response. Originally developed in Russia, its efficacy against influenza A and B viruses, as well as other acute respiratory viral infections (ARVIs), is attributed to its ability to interfere with viral replication and to bolster the host's innate immune defenses.[1][2] This guide provides a detailed examination of this compound's immunomodulatory effects, focusing on its impact on cytokine balance, the interferon system, and the underlying signaling pathways. It synthesizes available data into structured tables, details relevant experimental protocols, and visualizes key mechanisms to support further research and development.

Core Mechanism of Action: Immunomodulation and Antiviral Synergy

This compound's primary effect on the host immune system is not as a direct inducer of interferons, but as a modulator that enhances the sensitivity of cells to endogenous interferons.[3][4] This is a critical distinction, as it suggests the drug works to restore and amplify the natural antiviral state rather than initiating a new, independent immune cascade. This immunomodulatory activity is complemented by its direct antiviral action, which involves disrupting the nuclear import of viral ribonucleoproteins, thereby suppressing viral replication.[2]

The anti-inflammatory properties of this compound are also a key component of its therapeutic effect. The drug has been shown to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][5] This helps to mitigate the excessive inflammation that often contributes to the pathology of severe respiratory viral infections and reduces the risk of a "cytokine storm."[1]

Data on Host Immune Response Modulation

While specific quantitative data from peer-reviewed English-language publications are limited, information from Russian-language sources and product documentation consistently describes this compound's effects on key components of the innate immune system. The following tables summarize these effects.

Table 1: Effect of this compound on Cytokine Profile During Viral Infection

CytokineEffectEvidence SummaryReference(s)
Pro-Inflammatory Cytokines
TNF-αDecreaseThis compound's anti-inflammatory action is attributed to the suppression of key pro-inflammatory cytokines.[2][5]
IL-1βDecreaseShown to be suppressed as part of the drug's anti-inflammatory mechanism.[2][5]
IL-6DecreaseProduction is suppressed, contributing to the reduction of systemic inflammation and fever.[2][5]
Regulatory/Anti-Inflammatory Cytokines
IL-10Data Not AvailableWhile ferret studies planned to quantify IL-10 via qRT-PCR, specific results on this compound's effect are not publicly available.[6][7]
T-cell Related Cytokines
IL-17Data Not AvailableMentioned as a target for quantification in ferret studies, but specific data on this compound's impact is not available.[6][7]

Table 2: Effect of this compound on the Interferon (IFN) System

ComponentEffectEvidence SummaryReference(s)
Interferon Production No direct inductionThis compound is not a classical interferon inducer; it does not directly stimulate IFN-α/β production in uninfected cells.[3][4]
Interferon Sensitivity IncreaseIncreases the expression of the Type I interferon receptor (IFNAR) on the surface of epithelial and immune cells, enhancing their sensitivity to endogenous interferon signals.[3][8][9]
IFN Signaling ActivationPromotes the phosphorylation of the STAT1 protein, a key transducer in the interferon signaling pathway, which is often suppressed by viral proteins.[8][9][10]
Interferon-Stimulated Genes (ISGs)
MxAIncreaseStimulates the production of the antiviral effector protein MxA in infected cells, counteracting viral suppression. MxA inhibits intracellular transport of viral components.[3][8][9]
PKRIncrease (Activation)Promotes the activation (phosphorylation) of Protein Kinase R (PKR), which inhibits the translation of viral proteins.[9][10]

Signaling Pathways and Visualizations

This compound restores the host's innate antiviral response by counteracting viral immune evasion mechanisms. The core pathway involves enhancing the cellular response to Type I interferons (IFN-α/β).

Ingavirin_Signaling_Pathway cluster_virus Viral Infection cluster_host Host Cell Response Virus Influenza Virus (e.g., NS1 protein) IFN_Suppression Suppression of Interferon Response Virus->IFN_Suppression inhibits STAT1 STAT1 IFN_Suppression->STAT1 blocks activation This compound This compound IFNAR IFNAR Receptor This compound->IFNAR Upregulates Expression pSTAT1 p-STAT1 STAT1->pSTAT1 IFN-α/β Signal (via JAK) Nucleus Nucleus pSTAT1->Nucleus Translocation ISG ISG Transcription (e.g., MxA, PKR) Nucleus->ISG Induces Antiviral_State Antiviral State (Inhibition of Viral Replication) ISG->Antiviral_State

Caption: this compound-mediated restoration of the interferon signaling pathway.

The diagram above illustrates that during a viral infection, viral proteins (like NS1 of influenza) suppress the host's interferon response. This compound acts by increasing the expression of the IFNAR receptor, making the cell more sensitive to the body's own interferon. This enhanced signaling leads to the phosphorylation of STAT1, its translocation to the nucleus, and the subsequent transcription of crucial antiviral interferon-stimulated genes (ISGs) like MxA and PKR, ultimately inhibiting viral replication.[3][8][9][10]

Experimental_Workflow_Ferret cluster_setup Phase 1: Infection and Treatment cluster_monitoring Phase 2: Daily Monitoring cluster_analysis Phase 3: Endpoint Analysis Ferrets Acclimatize Ferrets Infection Intranasal Inoculation (Influenza A Virus) Ferrets->Infection Grouping Randomize into Groups (this compound vs. Placebo) Infection->Grouping Treatment Administer Treatment (e.g., Oral Gavage, Daily) Grouping->Treatment Monitor Monitor Clinical Signs (Weight, Temp, Activity) Treatment->Monitor Sampling Collect Nasal Washes (Daily for 5-7 days) Monitor->Sampling Titer Viral Titer Analysis (Nasal Washes, Lung Homogenate) - TCID50 or Plaque Assay Sampling->Titer Necropsy Necropsy (Day 3, 5, or 7 p.i.) Necropsy->Titer PBMC Isolate PBMCs (Blood Sample) Necropsy->PBMC qPCR qRT-PCR Analysis (PBMCs, Lung Tissue) - Cytokines (IL-10, IL-17) - ISGs (MxA, PKR) PBMC->qPCR

Caption: Generalized experimental workflow for in vivo ferret studies.

Detailed Experimental Protocols

The following protocols are representative methodologies for studying this compound's effects, based on techniques mentioned in the literature.[6][7][11]

Protocol 4.1: In Vitro Analysis of ISG Induction in A549 Cells

Objective: To quantify the effect of this compound on the expression of interferon-stimulated genes (e.g., MxA) in human lung epithelial cells infected with influenza virus.

1. Cell Culture and Seeding:

  • Culture A549 human lung adenocarcinoma epithelial cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seed 5 x 10⁵ cells per well in 6-well plates and incubate at 37°C, 5% CO₂ until 90-95% confluency is reached.

2. Infection and Treatment:

  • Prepare influenza A virus stock (e.g., A/H3N2) in serum-free media.

  • Wash cells once with Phosphate-Buffered Saline (PBS).

  • Infect cells with influenza virus at a Multiplicity of Infection (MOI) of 1 for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • After 1 hour, remove the inoculum, wash cells with PBS, and add fresh culture medium containing either this compound (e.g., at a final concentration of 100 µg/mL) or a vehicle control (placebo). Include uninfected controls.

3. Sample Collection:

  • At specified time points (e.g., 8, 12, 24 hours post-infection), harvest cells.

  • For RNA analysis: Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and store at -80°C.

  • For protein analysis: Wash cells with ice-cold PBS, scrape into RIPA buffer containing protease and phosphatase inhibitors, incubate on ice for 30 minutes, centrifuge to pellet debris, and collect the supernatant. Store at -80°C.

4. qRT-PCR for Gene Expression Analysis:

  • Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes (e.g., MxA, PKR, IFNAR, STAT1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated groups relative to placebo controls.

5. Western Blot for Protein Analysis:

  • Determine protein concentration of cell lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

  • Incubate overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT1, total STAT1, MxA, β-actin).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect chemiluminescence using an imaging system. Quantify band density using software like ImageJ.

Protocol 4.2: In Vivo Analysis of Viral Clearance and Cytokine Response in Ferrets

Objective: To assess the effect of this compound on viral load and cytokine expression in ferrets infected with influenza.

1. Animal Model and Housing:

  • Use young adult male or female ferrets (e.g., 6-12 months old), confirmed seronegative for circulating influenza strains.

  • House animals in appropriate biosafety level facilities (BSL-2 or BSL-3, depending on the virus strain).

  • Acclimatize animals for at least 7 days before the experiment.

2. Infection and Treatment:

  • Anesthetize ferrets lightly (e.g., with ketamine/xylazine).

  • Inoculate intranasally with a defined dose of influenza virus (e.g., 10⁶ PFU in 0.5 mL of PBS, split between nostrils).

  • Randomize animals into treatment and placebo groups.

  • Begin treatment at a specified time (e.g., 24 hours post-infection). Administer this compound (e.g., 13 mg/kg) or placebo once daily via oral gavage for 5-7 days.

3. Monitoring and Sample Collection:

  • Monitor animals daily for weight loss, body temperature (using a subcutaneous chip), and clinical signs of illness (sneezing, lethargy).

  • Collect nasal washes daily by instilling sterile PBS into the nostrils and collecting the runoff. Use washes for viral titration.

  • Collect blood samples at baseline and specified endpoints for serum and Peripheral Blood Mononuclear Cell (PBMC) isolation.

4. Viral Titer Measurement:

  • Serially dilute nasal wash samples and use them to infect MDCK cell monolayers.

  • Perform a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay to quantify infectious virus particles.

  • At necropsy, collect lung tissue and homogenize for viral titration.

5. Cytokine Profile Analysis (ELISA):

  • Isolate serum from blood samples.

  • Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for ferret cytokines of interest (e.g., TNF-α, IL-6).

  • Coat a 96-well plate with a capture antibody.

  • Add standards and serum samples to the wells.

  • Add a biotinylated detection antibody.

  • Add an enzyme conjugate (e.g., streptavidin-HRP).

  • Add a substrate (e.g., TMB) and stop the reaction.

  • Read absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.

Impact on Innate and Adaptive Immunity

The available evidence points overwhelmingly to this compound's role in modulating the innate immune response . By enhancing the interferon signaling pathway, it leverages the host's primary, non-specific defense mechanism against viral pathogens. This restoration of the antiviral state in infected cells is crucial for limiting viral spread early in the infection.[3][11]

There is a notable lack of publicly available data on the effects of this compound on the adaptive immune system . Studies detailing its impact on T-cell activation, differentiation (e.g., Th1/Th2 balance), B-cell proliferation, or antibody production are not present in the reviewed literature. While some antiviral agents can influence the adaptive response, further research is required to determine if this compound possesses such properties.

Conclusion and Future Directions

This compound's mechanism of action is centered on a sophisticated modulation of the host's innate immune system, specifically by enhancing cellular sensitivity to interferon. This, combined with its anti-inflammatory properties and direct antiviral effects, provides a multi-pronged approach to treating respiratory viral infections.

For drug development professionals and researchers, key areas for future investigation include:

  • Quantitative Immune Profiling: Rigorous clinical and preclinical studies are needed to provide quantitative data on cytokine, chemokine, and interferon-stimulated gene expression changes following this compound treatment.

  • Adaptive Immunity: The effect of this compound on T-cell and B-cell responses remains a significant knowledge gap. Investigating its influence on long-term immunity and memory cell formation would be highly valuable.

  • Broad-Spectrum Application: Given its host-centric mechanism, exploring its efficacy against a wider range of respiratory viruses that are known to suppress the interferon response is a logical next step.

By elucidating these areas, a more complete understanding of this compound's therapeutic potential can be achieved, paving the way for optimized clinical use and the development of next-generation host-targeted antiviral therapies.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ingavirin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of Ingavirin (also known as imidazolyl ethanamide pentanedioic acid). The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is an antiviral drug with a unique chemical structure that combines an imidazole moiety, characteristic of the amino acid histidine, with a pentanedioic acid backbone.[1][2] This structure is central to its biological activity.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized in the table below, providing a clear reference for its molecular composition and standardized nomenclature.

IdentifierValueSource(s)
IUPAC Name 5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid[3][4][5]
Molecular Formula C₁₀H₁₅N₃O₃[3][6]
Molecular Weight 225.25 g/mol [6]
CAS Number 219694-63-0[4][6]
SMILES C1=C(NC=N1)CCNC(=O)CCCC(=O)O[3][4]
InChI InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)[3][4]
Synonyms Dicarbamin, Vitaglutam, Ingamine, Imidazolyl ethanamide pentandioic acid[5][6]

Synthesis of this compound

General Synthetic Pathway

A common synthetic approach, described in patent documents, involves a multi-step process designed to selectively acylate histamine with glutaric acid.[7] This method focuses on the use of protecting groups to ensure the correct regioselectivity of the acylation reaction, thereby improving the overall yield and purity of the final product.[7]

The logical workflow for this synthesis is depicted below.

Ingavirin_Synthesis_Workflow Start Histamine Protect1 Protect Primary Amine (R1) Start->Protect1 Intermediate1 N-Protected Histamine Protect1->Intermediate1 Protect2 Protect Imidazole Imino Group (R2) Intermediate1->Protect2 Intermediate2 Fully Protected Histamine Protect2->Intermediate2 Deprotect1 Remove Primary Amine Protection (R1) Intermediate2->Deprotect1 Intermediate3 Imidazole-Protected Histamine Deprotect1->Intermediate3 Acylation Acylation with Glutaric Anhydride Intermediate3->Acylation Intermediate4 Protected this compound Precursor Acylation->Intermediate4 Deprotect2 Remove Imidazole Protection (R2) Intermediate4->Deprotect2 End This compound Deprotect2->End

A generalized workflow for the synthesis of this compound.
Experimental Protocol (General Description)

The following sections describe the key steps of the synthesis. It is important to note that these are generalized descriptions derived from patent literature, and specific reagents, solvents, and reaction conditions may vary.[7]

Step 1: Protection of the Primary Amino Group of Histamine The synthesis begins with the protection of the primary amino group of histamine. This is a crucial step to prevent this group from reacting in the subsequent acylation step. This is typically achieved by reacting histamine or a histamine salt with a suitable N-protecting reagent in an alkaline environment.

Step 2: Protection of the Imidazole Imino Group To further enhance selectivity and improve yield, the imino group (-NH-) on the imidazole ring is also protected. A second protecting group, orthogonal to the first, is introduced, again, typically under alkaline conditions. The patent literature suggests trityl as a possible protecting group for this position.

Step 3: Selective Deprotection of the Primary Amine The protecting group on the primary amine is then selectively removed, leaving the imidazole nitrogen protected. This unmasks the primary amine, making it available for the subsequent acylation reaction. This step requires conditions that cleave the first protecting group while leaving the second intact.

Step 4: Acylation with Glutaric Anhydride The N-acylation is performed by reacting the imidazole-protected histamine with glutaric anhydride (referred to as "Pyroglutaric acid" in some translations). This reaction forms the amide bond and introduces the pentanedioic acid moiety. The reaction temperature can range from -40°C to the reflux temperature of the chosen solvent.

Step 5: Final Deprotection The final step is the removal of the protecting group from the imidazole ring to yield the final product, this compound.

Quantitative Data

Detailed quantitative data, such as step-by-step yields and purity assessments from published, peer-reviewed literature, are not widely available. However, the patent describing this synthetic route emphasizes that the strategic use of protecting groups leads to a significant improvement in both the yield and purity of the final this compound product compared to a direct, unprotected reaction.[7]

StepReactionReagents (General)Yield (%)Purity (%)
1 N-protection of primary amineHistamine, Protecting Agent 1, BaseData not availableData not available
2 N-protection of imidazoleIntermediate 1, Protecting Agent 2, BaseData not availableData not available
3 Selective deprotectionIntermediate 2, Deprotecting Agent 1Data not availableData not available
4 AcylationIntermediate 3, Glutaric AnhydrideData not availableData not available
5 Final deprotectionIntermediate 4, Deprotecting Agent 2Data not availableData not available

Mechanism of Action: A Conceptual Overview

This compound exhibits a broad spectrum of antiviral activity. Its mechanism of action is complex and is believed to involve the modulation of host cellular pathways rather than direct inhibition of a single viral protein.[8] This host-centric approach may reduce the likelihood of the development of viral resistance.

The proposed mechanism involves interference with viral replication and modulation of the host's innate immune response.[9] Specifically, this compound is thought to impair the interaction between host heterogeneous nuclear ribonucleoproteins (hnRNPs) and the viral nucleocapsid (N) protein, which is a critical step for viral replication.[1][8] Additionally, it helps to normalize the host's immune response by enhancing the production of interferon and regulating cytokine levels.[9]

Ingavirin_MoA This compound This compound hnRNP Host hnRNPs This compound->hnRNP Interferes with Immune Host Immune System This compound->Immune Modulates N_Protein Viral Nucleocapsid (N) Protein hnRNP->N_Protein Interacts with Replication Viral Replication Cycle N_Protein->Replication Essential for Interferon Interferon Production Immune->Interferon Enhances Cytokines Pro-inflammatory Cytokines Immune->Cytokines Normalizes

Proposed mechanism of action for this compound.

This guide provides a foundational understanding of the chemical nature and synthesis of this compound. Further research into detailed reaction kinetics, optimization, and spectroscopic analysis from academic literature would be necessary to provide a complete, reproducible protocol for its synthesis.

References

Ingavirin's Role in Inhibiting Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral agent with a multi-faceted mechanism of action against a broad spectrum of respiratory viruses. This technical guide provides an in-depth analysis of this compound's core function: the inhibition of viral replication. It consolidates quantitative data from key preclinical and clinical studies, details relevant experimental methodologies, and visualizes the involved biological pathways and experimental workflows. The primary mechanism of this compound's direct antiviral activity is the disruption of the nuclear import of viral nucleoproteins, a critical step in the replication cycle of many viruses, including influenza A. Additionally, this compound exhibits immunomodulatory properties by stimulating the host's interferon response and anti-inflammatory effects by regulating cytokine production. This guide is intended to be a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Introduction

Acute respiratory viral infections (ARVIs), including influenza, parainfluenza, and adenovirus infections, represent a significant global health burden. The constant evolution of viral strains and the emergence of drug resistance necessitate the development of novel antiviral therapeutics with diverse mechanisms of action. This compound is a low-molecular-weight compound that has demonstrated a protective effect against various respiratory viruses in both in vitro and in vivo models. Its multifaceted approach, targeting both viral and host factors, makes it a compelling candidate for further investigation and development. This whitepaper will focus on the technical aspects of this compound's primary role in the inhibition of viral replication, providing a detailed examination of the available scientific evidence.

Direct Antiviral Activity: Inhibition of Viral Replication

This compound exerts a direct inhibitory effect on the replication of a range of respiratory viruses. This activity is primarily attributed to its ability to interfere with critical stages of the viral life cycle within the host cell.

Inhibition of Nuclear Import of Viral Nucleoprotein

A key mechanism of this compound's antiviral action is the suppression of the nuclear import of viral components, particularly the nucleocapsid protein (NP) of influenza A virus. The viral NP is essential for the transcription and replication of the viral genome, which occurs within the host cell nucleus. By retarding the migration of newly synthesized NP from the cytoplasm to the nucleus, this compound effectively curtails the production of new viral particles. Studies have shown that tritium-labeled this compound associates with the nuclear membranes of MDCK cells, suggesting a direct interaction at the site of nuclear import.

Impairment of Viral Nucleoprotein Biogenesis and Oligomerization

Further studies have indicated that this compound impairs the biogenesis of the influenza virus NP, leading to a decrease in the formation of conformationally mature and compact NP oligomers. The proper oligomerization of NP is crucial for the formation of the viral ribonucleoprotein (vRNP) complex, which serves as the template for viral RNA synthesis. By interfering with this process, this compound disrupts the assembly of functional vRNPs, thereby inhibiting viral replication.

Disruption of Viral Morphogenesis

Evidence suggests that this compound can impair the processes of viral morphogenesis. Electron microscopy studies of cells infected with influenza virus in the presence of this compound have shown a reduction in the proportion of morphologically intact virions and an increase in filamentous and giant viral particles. This alteration in virion morphology is associated with a decrease in the infectivity of the progeny virions.

Quantitative Data on Antiviral Efficacy

The antiviral activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A/H1N1 Virus
Cell LineVirus StrainAssay TypeThis compound Concentration (mcg/ml)EffectReference
MDCKInfluenza A/H1N1 (including Remantadin-resistant variant)Cytopathic Effect (CPE) Inhibition250 - 400Prevention of virus-induced CPE
MDCKInfluenza A/H1N1Hemagglutinin Formation Inhibition250 - 400Inhibition of hemagglutinin formation

Note: A 50% cytotoxic concentration (CD50) was not reached even at 1000 mcg/ml, indicating low cytotoxicity in MDCK cells.

Table 2: In Vivo Antiviral Activity of this compound in Animal Models
Animal ModelVirusThis compound Dose (mg/kg/day)Effect on Viral Titer in LungsReference
MiceInfluenza A/H1N1 (pandemic)1.5Reduction to 10^3.5 EID50/ml (from 10^5.5 EID50/ml in placebo)
Syrian HamstersHuman Parainfluenza Virus30Statistically significant reduction
Newborn Syrian HamstersHuman Adenovirus30Strong reduction in the number of infected cells

EID50: 50% Embryo Infective Dose

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and assessing the antiviral activity of a compound.

Protocol:

  • Cell Seeding: Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence or absence of varying concentrations of this compound.

  • Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing trypsin (to facilitate viral spread).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet. Plaques, which are clear zones where cells have been lysed by the virus, are then counted. The reduction in the number of plaques in the presence of this compound compared to the control is used to determine the antiviral activity.

Hemagglutination (HA) Assay

This assay is used to quantify the amount of influenza virus based on its ability to agglutinate red blood cells (RBCs).

Protocol:

  • Sample Preparation: Prepare serial dilutions of the virus-containing sample (e.g., cell culture supernatant) in a V-bottom 96-well plate.

  • RBC Addition: Add a standardized suspension of RBCs (typically from chicken or turkey) to each well.

  • Incubation: Incubate the plate at room temperature.

  • Observation: In the absence of virus, RBCs will settle at the bottom of the well, forming a distinct "button". In the presence of sufficient virus, the hemagglutinin on the viral surface will cross-link the RBCs, forming a lattice structure that appears as a diffuse red mat. The highest dilution of the virus that still causes hemagglutination is the HA titer.

Immunofluorescence Assay for NP Nuclear Import

This assay visualizes the subcellular localization of the viral nucleoprotein.

Protocol:

  • Cell Culture and Infection: Grow A549 or MDCK cells on coverslips and infect them with influenza virus. Treat the cells with this compound at various concentrations.

  • Fixation and Permeabilization: At different time points post-infection, fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody specific for the influenza NP, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. The localization of the NP (fluorescent signal) relative to the nucleus (DAPI signal) is assessed to determine the effect of this compound on NP nuclear import.

Transmission Electron Microscopy (TEM) for Viral Morphogenesis

TEM is used to visualize the ultrastructure of virus-infected cells and the morphology of progeny virions.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., MDCK or A549) and infect them with influenza virus in the presence or absence of this compound.

  • Fixation and Embedding: Fix the cells with glutaraldehyde and osmium tetroxide, dehydrate them through a series of ethanol washes, and embed them in resin.

  • Sectioning: Cut ultrathin sections of the embedded cells using an ultramicrotome.

  • Staining: Stain the sections with heavy metal salts like uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope to observe the cellular ultrastructure and the morphology of budding and released virions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Ingavirin_Viral_Replication_Inhibition cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_ingavirin_action This compound Mechanism of Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating vRNP_Import vRNP Nuclear Import Uncoating->vRNP_Import Replication Transcription & Replication vRNP_Import->Replication NP_Synthesis NP Synthesis (Cytoplasm) Replication->NP_Synthesis vRNP_Assembly vRNP Assembly (Nucleus) Replication->vRNP_Assembly NP_Import NP Nuclear Import NP_Synthesis->NP_Import NP_Import->vRNP_Assembly vRNP_Export vRNP Nuclear Export vRNP_Assembly->vRNP_Export Assembly Virion Assembly vRNP_Export->Assembly Budding Budding & Release Assembly->Budding This compound This compound Ingavirin_NP_Import Inhibition of NP Nuclear Import This compound->Ingavirin_NP_Import Ingavirin_Morphogenesis Disruption of Viral Morphogenesis This compound->Ingavirin_Morphogenesis Ingavirin_NP_Import->NP_Import Blocks Ingavirin_Morphogenesis->Budding Disrupts

Caption: this compound's inhibition of the influenza virus replication cycle.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed MDCK cells in multi-well plate start->seed_cells prepare_virus Prepare serial dilutions of influenza virus seed_cells->prepare_virus infect_cells Infect cell monolayers with virus +/- this compound prepare_virus->infect_cells prepare_this compound Prepare varying concentrations of this compound prepare_this compound->infect_cells adsorption Incubate for viral adsorption infect_cells->adsorption overlay Add semi-solid overlay adsorption->overlay incubation Incubate for 2-3 days overlay->incubation fix_stain Fix and stain cells incubation->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze Analyze data and determine IC50 count_plaques->analyze end End analyze->end Immunofluorescence_Workflow start Start culture_cells Culture cells on coverslips start->culture_cells infect_treat Infect with influenza virus +/- this compound culture_cells->infect_treat fix_permeabilize Fix and permeabilize cells infect_treat->fix_permeabilize primary_ab Incubate with anti-NP primary antibody fix_permeabilize->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab nuclear_stain Stain nuclei with DAPI secondary_ab->nuclear_stain mount Mount coverslips on slides nuclear_stain->mount visualize Visualize with fluorescence microscope mount->visualize end End visualize->end

A Technical Guide to the Broad-Spectrum Antiviral Activity of Ingavirin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral agent developed in the Russian Federation, demonstrating a wide spectrum of activity against numerous respiratory viruses. Its mechanism of action is multifaceted, combining direct antiviral effects with modulation of the host's innate immune response. This dual approach involves inhibiting the nuclear import of viral nucleoproteins, a critical step in the replication of viruses like influenza, and restoring host antiviral pathways often suppressed by viral proteins. Specifically, this compound promotes interferon production and activates key signaling molecules such as PKR, IRF3, and IRF7, leading to an enhanced cellular antiviral state. Furthermore, it exhibits anti-inflammatory and cytoprotective properties, mitigating virus-induced pathology. This technical guide provides an in-depth analysis of this compound's antiviral activity, supported by quantitative data from in vitro, in vivo, and clinical studies, details key experimental methodologies, and visualizes its mechanisms through signaling pathway diagrams.

Introduction

Acute respiratory viral infections (ARVIs), including seasonal influenza, represent a significant global health burden. The rapid evolution of viruses and the emergence of drug-resistant strains necessitate the development of novel antiviral therapeutics.[1] this compound (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxohexanoic acid) is a low-molecular-weight compound that has shown efficacy against a range of respiratory viruses.[1][2] Unlike many antiviral drugs that target specific viral enzymes, this compound employs a complex mechanism that involves both direct action on viral components and modulation of the host's intrinsic antiviral defenses.[1][3] This makes it a compelling candidate for broad-spectrum antiviral therapy, potentially with a higher barrier to the development of resistance. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on this compound's efficacy, mechanism, and the experimental protocols used in its evaluation.

Spectrum of Antiviral Activity

This compound has demonstrated a broad range of antiviral activity against phylogenetically distinct viruses that are common causes of ARVIs. Its efficacy has been confirmed in both preclinical and clinical settings.

Virus FamilyVirusEvidence
Orthomyxoviridae Influenza A Virus (subtypes H1N1, H3N2, H5N1), Influenza B VirusIn vitro, in vivo (mice, ferrets), and clinical trials.[1][4][5][6][7]
Paramyxoviridae Human Parainfluenza Virus (hPIV), Respiratory Syncytial Virus (RSV), Human Metapneumovirus (HMPV)In vitro and in vivo (hamsters) studies.[1][4][8][9]
Adenoviridae Human AdenovirusIn vitro and in vivo (hamsters) studies.[1][4][10]
Coronaviridae SARS-CoV-2 (hypothesized)The mechanism suggests potential activity, though direct experimental evidence is emerging.[11][12]

Mechanism of Action

This compound's antiviral effect is not attributed to a single target but rather to a combination of direct viral inhibition and host-centric immunomodulation.

Inhibition of Viral Replication

A primary mechanism of this compound is the disruption of viral replication by interfering with the transport of newly synthesized viral components.[3] In the case of influenza A and B viruses, this compound interacts with the viral nucleocapsid protein (N protein).[12] This interaction impairs the N protein's ability to oligomerize and retards its migration from the cytoplasm to the nucleus of the infected cell.[12] Since the nuclear import of the viral ribonucleoprotein complex is essential for replication, this action effectively halts the viral life cycle.[3] For other viruses, such as adenovirus, this compound has been shown to disturb the normal morphogenesis process.[10]

cluster_cell Infected Host Cell cluster_nucleus Nucleus cluster_cytoplasm Viral_Replication Viral Genome Replication & Transcription Assembly Virion Assembly & Egress Viral_Replication->Assembly Influenza_Virus Influenza Virus Entry & Uncoating Viral_mRNA Viral mRNA Influenza_Virus->Viral_mRNA Transcription Viral_Proteins Viral Protein Synthesis (incl. Nucleoprotein - NP) Viral_mRNA->Viral_Proteins Translation NP_Transport NP Transport to Nucleus Viral_Proteins->NP_Transport NP_Transport->Viral_Replication Essential Step This compound This compound This compound->NP_Transport Inhibits

Caption: this compound's inhibition of influenza virus replication.
Modulation of the Host Immune Response

Viruses have evolved mechanisms to evade the host's innate immune system, often by inhibiting the interferon (IFN) signaling pathway. This compound counteracts this by restoring and enhancing the cellular antiviral response.[3][13]

  • Interferon Production: this compound promotes the production of interferons, which are critical signaling proteins that induce an antiviral state in surrounding cells.[3][4]

  • Restoration of Antiviral Pathways: Influenza virus, through its NS1 protein, typically inhibits the activation of Protein Kinase R (PKR) and the subsequent translocation of Interferon Regulatory Factors 3 and 7 (IRF3/IRF7) to the nucleus. Studies have shown that in the presence of this compound, these pathways are restored.[13] This leads to the expression of interferon-stimulated genes (ISGs), such as Myxovirus resistance protein A (MxA), which have potent antiviral activity.[13]

  • Anti-inflammatory Action: Viral infections can trigger an excessive inflammatory response, or "cytokine storm," leading to tissue damage. This compound helps to normalize the balance of cytokines and reduces the production of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.[3][4]

Viral_RNA Viral RNA (PAMP) PKR PKR Viral_RNA->PKR Activates IRF3_7 IRF3 / IRF7 PKR->IRF3_7 Activates Nucleus Nucleus IRF3_7->Nucleus Translocates to IFN_Production Type I Interferon (IFN-α/β) Production Nucleus->IFN_Production Induces ISG_Expression Antiviral ISG Expression (e.g., MxA) IFN_Production->ISG_Expression Stimulates NS1 Viral NS1 Protein NS1->PKR Inhibits This compound This compound This compound->NS1 Counteracts Inhibition

Caption: this compound's modulation of the host antiviral response.
Cytoprotective Effects

Beyond direct antiviral and immunomodulatory actions, this compound demonstrates a cytoprotective effect. It helps prevent the destruction of infected cells, thereby maintaining the function of the target organ and minimizing virus-induced tissue damage.[1][6][9] This effect has been observed as the preservation of bronchial epithelium integrity in animal models of influenza and parainfluenza infection.[9][14]

Quantitative Efficacy Data

The antiviral efficacy of this compound has been quantified in a variety of experimental models.

In Vitro Studies
VirusCell LineAssay TypeThis compound ConcentrationResultReference
Influenza A (H1N1)MDCKCytopathic Effect (CPE) InhibitionNot specified50% to 79% decrease in CPE[6]
Human Metapneumovirus (HMPV)ChangConjunctivaViral Titer Reduction50 - 500 µg/mL2.2 - 3.3 log reduction in viral replication[8]
Human Adenovirus (Type 5)Hep-2Infectivity Reduction10 - 1000 µg/mL10x to 250x reduction in infective capacity[10]
In Vivo Preclinical Studies
Animal ModelVirus StrainThis compound DosageKey OutcomesReference
MiceInfluenza A (H3N2 or H1N1)Not specified~40% reduction in mortality; ~4-day increase in average lifespan vs. placebo.[6]
MiceInfluenza BNot specifiedDecreased lung viral titers, reduced mortality, and increased lifespan; activity was higher than reference drug Arbidol®.[7][15]
FerretsInfluenza A (H1N1)pdm0913 mg/kg/day (oral)Accelerated viral clearance from nasal washes starting at day 4 post-infection.[13]
HamstersHuman Parainfluenza VirusNot specifiedShowed protective activity and normalization of tissue structure.[1]
HamstersHuman AdenovirusNot specifiedShowed protective activity and normalization of tissue structure.[1]
Clinical Studies
ConditionPatient PopulationThis compound DosageComparison Group(s)Key OutcomeReference
InfluenzaAdults (n=105)90 mg/day for 5 daysPlacebo, Arbidol®Significant reduction in fever duration (34.5 hrs) compared to placebo (72.0 hrs) and Arbidol® (48.4 hrs).[16]
Influenza / ARVIChildren (13-17 years)60 mg/day for 5 daysPlaceboClinical trial to evaluate therapeutic efficacy and safety.[17]

Experimental Methodologies

The evaluation of this compound's antiviral properties has employed standard preclinical and clinical research protocols.

In Vitro Antiviral Assays

Standard cell-based assays are used to determine the direct effect of the compound on viral replication and cell viability.

  • Cytopathic Effect (CPE) Inhibition Assay: Permissive cell lines (e.g., MDCK for influenza) are seeded in microtiter plates. The cells are infected with a specific virus in the presence of serial dilutions of this compound. After an incubation period, the plates are examined for viral CPE (e.g., cell rounding, detachment). The concentration of the drug that inhibits CPE by 50% (EC50) is determined, often visually or through a cell viability stain like Neutral Red or the microtetrazolium (MTT) assay.[9][18]

  • Viral Titer Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles. Supernatants from infected and treated cell cultures are collected and serially diluted. These dilutions are then used to infect fresh cell monolayers to determine the viral titer (e.g., TCID50 - 50% Tissue Culture Infectious Dose or PFU - Plaque Forming Units/mL). The reduction in titer relative to untreated controls indicates the drug's potency.

  • Hemagglutination (HA) Assay: Specific to hemagglutinating viruses like influenza, this assay measures the amount of virus present by its ability to agglutinate red blood cells. A decrease in HA titer in the presence of this compound indicates inhibition of viral replication.[5]

A 1. Seed permissive cells in 96-well plates B 2. Infect cells with virus A->B C 3. Add serial dilutions of this compound & controls B->C D 4. Incubate for 48-72 hours C->D E 5. Assess Cytopathic Effect (CPE) or Cell Viability (e.g., MTT) D->E F 6. Calculate EC50 Value (50% Effective Concentration) E->F

Caption: Generalized workflow for an in vitro antiviral assay.
In Vivo Efficacy Models

Animal models are crucial for evaluating the therapeutic potential of an antiviral compound in a whole organism, assessing its impact on disease progression, viral load, and host response.

  • Lethal Influenza Mouse Model: This is a common model for testing anti-influenza drugs.

    • Virus Adaptation & Titration: An influenza strain is adapted for virulence in mice. The 50% lethal dose (LD50) is determined by intranasally inoculating groups of mice with serial dilutions of the virus.[6]

    • Efficacy Study: Mice are infected with a lethal dose (e.g., 5x LD50) of the virus.

    • Treatment: Treatment groups receive this compound orally (via gavage) once daily for a set period (e.g., 5 days), starting shortly after infection. Control groups receive a placebo or a reference drug (e.g., Tamiflu).[1][6]

    • Monitoring & Endpoints: Animals are monitored daily for weight loss and survival for 14-21 days. At specific time points, subgroups of animals are euthanized to collect lung tissue for viral titer analysis (TCID50) and histopathological examination.[1][5][6]

cluster_prep Preparation cluster_exp Experiment (Day 0-14) cluster_analysis Analysis A Animal Acclimatization B Randomize into Groups (Placebo, this compound, Comparator) A->B C Day 0: Intranasal Infection with Influenza Virus B->C D Day 0-4: Daily Oral Dosing C->D E Daily Monitoring: - Body Weight - Survival C->E D->E G Day 4/5 (subgroup): Lung Tissue Collection - Viral Titer (TCID50) - Histopathology D->G F Endpoint Analysis: - Survival Curves - Weight Change E->F

Caption: Workflow for an in vivo mouse model of influenza.

Conclusion

This compound presents a compelling profile as a broad-spectrum antiviral agent for respiratory infections. Its unique, multi-pronged mechanism—which combines the inhibition of viral nuclear protein import with the strategic enhancement of the host's innate immune defenses—distinguishes it from many existing antivirals. This dual action not only provides efficacy against a wide range of viruses but may also offer a more robust defense against the development of viral resistance. The quantitative data from in vitro, in vivo, and clinical studies collectively support its role as an effective therapeutic agent, particularly for influenza. For the research and drug development community, this compound serves as an important example of a successful host-centric and direct-acting antiviral strategy.

References

Ingavirin's Multifaceted Assault on the Viral Life Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the antiviral agent Ingavirin (imidazolyl ethanamide pentandioic acid), detailing its mechanisms of action against various stages of the viral life cycle. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available quantitative data, experimental methodologies, and the signaling pathways involved in this compound's antiviral and immunomodulatory effects.

Core Mechanisms of Action: A Dual-Pronged Strategy

This compound exerts its antiviral effects through a combination of direct inhibition of viral replication and strategic modulation of the host's innate immune response. This dual-pronged approach not only hinders the propagation of the virus but also strengthens the host's ability to clear the infection.

Direct Antiviral Effects: Targeting Key Viral Processes

This compound's direct antiviral activity primarily focuses on disrupting the lifecycle of influenza viruses, with a particular emphasis on the crucial role of the viral nucleoprotein (NP).

  • Inhibition of Viral Nucleoprotein (NP) Nuclear Import: A primary mechanism of this compound is the suppression of the nuclear import of viral nucleoproteins. This is a critical step for the replication and transcription of the viral genome. By interfering with the transport of these essential viral components into the host cell nucleus, this compound effectively curtails the virus's ability to multiply.[1] Some studies suggest that this compound interacts with the influenza virus NP, which prevents the oligomerization necessary for viral replication.[2] Research indicates that this compound at concentrations of 400-1000 microg/ml can impair the biogenesis of influenza virus NP, reduce the efficiency of the formation of conformationally mature NP oligomers, and slow the migration of newly synthesized NP from the cytoplasm to the nucleus.[3]

  • Impairment of Viral Morphogenesis: Evidence suggests that this compound can disrupt the later stages of the viral life cycle. Treatment with this compound has been shown to decrease the proportion of morphologically intact virions while increasing the number of filamentous and giant viral particles. This impairment of viral morphogenesis leads to a reduction in the infectivity of the progeny virions.[4]

Modulation of the Host Antiviral Response: Restoring Innate Immunity

A key aspect of this compound's efficacy lies in its ability to counteract viral immune evasion strategies and bolster the host's innate antiviral defenses.

  • Enhancement of Interferon Production: this compound has been shown to modulate the immune response by promoting the production of interferon, a critical component of the body's antiviral defense mechanism.[1] This stimulation of interferon production enhances the host's antiviral state, contributing to the containment and elimination of the viral infection.

  • Restoration of Cellular Antiviral Pathways: Many viruses, including influenza, have evolved mechanisms to suppress the host's antiviral signaling pathways. This compound has been found to restore these pathways. Specifically, in A549 lung epithelial cells infected with influenza A virus, this compound induces the activation of protein kinase R (PKR), promotes the translocation of interferon regulatory factors 3 (IRF3) and 7 (IRF7) into the nucleus, and increases the levels of the antiviral protein MxA.[5] These actions effectively reverse the virus-induced suppression of the host's danger signal-associated pathways.[5]

  • Anti-inflammatory Properties: Viral infections often trigger a strong inflammatory response, which can contribute to the symptoms of the illness. This compound helps to moderate this inflammatory response by reducing the production of pro-inflammatory cytokines.[1]

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified in various in vitro, in vivo, and clinical studies.

Table 1: In Vitro Antiviral Activity of this compound
Cell LineVirus Strain(s)Endpoint MeasuredThis compound ConcentrationResultCitation(s)
MDCKInfluenza A/H1N1Cytopathic Effect (CPE)250-400 mcg/mlPrevention of virus-induced CPE[6]
MDCKInfluenza A/H1N1Hemagglutinin Formation250-400 mcg/mlInhibition of hemagglutinin formation[6]
MDCKNot specifiedCytotoxicity> 1000 mcg/mlCD50 not reached, indicating low toxicity[6]
Cell CultureIAV H1N1Cytopathic Effect (CPE)Not specified50% to 79% decrease in virus-induced CPE compared to control[2]
Table 2: In Vivo Efficacy of this compound
Animal ModelVirus StrainTreatment RegimenEndpoint MeasuredResultCitation(s)
MiceInfluenza A/California/7/09 (H1N1)vNot specifiedViral titer in lung tissue (day 3 p.i.)Reduction to approx. 10^3.5 EID50/20 mg tissue (Control: 10^5.1 EID50/20 mg)[2]
FerretsInfluenza A(H1N1)pdm0913 mg/kg, once daily, starting 36h post-infectionViral clearance from nasal washesAccelerated viral clearance starting at day 4[5]
MiceInfluenza A (H3N2) or H1N1 (2009)Not specifiedMortality and average lifespanLower mortality (approx. 40%) and increased average lifespan (approx. 4 days) compared to placebo[2]
Table 3: Clinical Efficacy of this compound
Study DesignPatient PopulationTreatment GroupsPrimary EndpointResultCitation(s)
Randomized, Placebo-controlledAdults with influenzaThis compound (90 mg daily), Placebo, Arbidol (200 mg 4 times a day)Duration of feverThis compound: 34.5 hours, Placebo: 72.0 hours, Arbidol: 48.4 hours[7]

Key Experimental Methodologies

The following sections provide an overview of the methodologies used in the cited studies to evaluate the efficacy and mechanism of action of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for assessing the ability of a compound to inhibit the destructive effects of a virus on cultured cells.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluency.

  • Virus Infection: A standardized amount of influenza virus (e.g., 0.01 CPD50/ml) is added to the cell monolayers.[6]

  • Drug Treatment: Various concentrations of this compound (e.g., 250 to 400 mcg/ml) are added to the wells before, during, or after viral infection.[6]

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 48-72 hours).

  • Endpoint Measurement: The cell monolayer is observed microscopically for the presence of CPE (e.g., cell rounding, detachment, and lysis). The percentage of CPE inhibition is calculated relative to the virus control (100% CPE) and cell control (0% CPE). Alternatively, cell viability can be quantified using a colorimetric assay such as the neutral red uptake assay.[8][9][10][11][12]

Western Blot for Phosphorylated Proteins (PKR and IRF3)

This technique is used to detect the activation of signaling proteins through phosphorylation.

  • Cell Culture and Treatment: A549 cells are seeded in culture plates, infected with influenza virus, and treated with this compound or a vehicle control.

  • Cell Lysis: At specific time points, the cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PKR or anti-phospho-IRF3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The levels of phosphorylated protein are typically normalized to the total amount of the respective protein or a housekeeping protein like actin.[13][14][15][16]

Quantitative Real-Time PCR (qRT-PCR) for MxA Gene Expression

This method is used to measure the level of gene expression by quantifying the amount of a specific messenger RNA (mRNA).

  • Cell Culture and Treatment: A549 cells are infected with influenza virus and treated with this compound.

  • RNA Extraction: Total RNA is extracted from the cells at various time points.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template in a qPCR reaction with primers and a probe specific for the MxA gene. The amplification of the target gene is monitored in real-time.

  • Data Analysis: The expression level of MxA is normalized to that of a housekeeping gene (e.g., GAPDH or 18S rRNA) and the fold change in expression in this compound-treated cells is calculated relative to untreated or placebo-treated cells using the 2-ΔΔCt method.[6][17][18][19]

Immunofluorescence Assay for NP Nuclear Import

This imaging technique allows for the visualization of the subcellular localization of proteins.

  • Cell Culture and Treatment: A549 or MDCK cells are grown on coverslips, infected with influenza virus, and treated with this compound.

  • Fixation and Permeabilization: At different time points post-infection, the cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Immunostaining: The cells are incubated with a primary antibody that specifically recognizes the influenza NP. After washing, a secondary antibody conjugated to a fluorescent dye is added. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

  • Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope. The localization of the NP (cytoplasmic vs. nuclear) is observed and can be quantified by analyzing the fluorescence intensity in each compartment.[20][21]

Visualizing this compound's Impact: Signaling and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by this compound.

Ingavirin_NP_Import_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vRNA Viral RNA vRNP Viral Ribonucleoprotein (vRNP) NP_monomer Nucleoprotein (NP) Monomer vRNP_cyto vRNP vRNP->vRNP_cyto Enters Cell Complex vRNP-Importin Complex vRNP_cyto->Complex Binds Importin_alpha Importin α Importin_alpha->Complex Binds Importin_beta Importin β Importin_beta->Complex Binds NPC Nuclear Pore Complex (NPC) Complex->NPC Translocation Ingavirin_cyto This compound Ingavirin_cyto->vRNP_cyto Interferes with NP oligomerization & biogenesis Ingavirin_cyto->NPC Inhibits Import vRNP_nucleus vRNP NPC->vRNP_nucleus Import Replication Viral Replication & Transcription vRNP_nucleus->Replication

Figure 1: this compound's interference with the nuclear import of the influenza virus ribonucleoprotein (vRNP) complex.

Ingavirin_Host_Response cluster_cell Host Cell cluster_pathways Antiviral Signaling Pathways Virus Influenza Virus PKR PKR Virus->PKR Activates NS1 NS1 Protein NS1->PKR Inhibits pPKR p-PKR (Active) PKR->pPKR IRF3_7 IRF3 / IRF7 pPKR->IRF3_7 Phosphorylates pIRF3_7 p-IRF3 / p-IRF7 (Active) IRF3_7->pIRF3_7 IFN Interferon (IFN) Production pIRF3_7->IFN Induces MxA MxA Protein (Antiviral State) pIRF3_7->MxA Induces This compound This compound This compound->NS1 Counteracts Inhibition

Figure 2: this compound's restoration of the host's innate antiviral signaling pathways, counteracting viral suppression.

Experimental_Workflow_CPE A 1. Seed MDCK cells in 96-well plate B 2. Infect cells with Influenza Virus A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Assess Cytopathic Effect (CPE) (Microscopy or Viability Assay) D->E F 6. Calculate % CPE Inhibition E->F

Figure 3: A simplified experimental workflow for determining the in vitro antiviral activity of this compound using a CPE reduction assay.

Conclusion

This compound presents a compelling case as a broad-spectrum antiviral agent with a sophisticated, multi-pronged mechanism of action. By simultaneously targeting crucial viral processes like nucleoprotein trafficking and morphogenesis, and by restoring and enhancing the host's own innate immune defenses, this compound disrupts the viral life cycle at multiple junctures. This dual-action profile likely contributes to its observed efficacy and suggests a lower propensity for the development of viral resistance compared to agents with a single target. Further research to elucidate the finer details of its molecular interactions and to quantify its effects on a wider range of viruses will be invaluable for optimizing its therapeutic potential.

References

The Pharmacological Profile of Imidazolyl Ethanamide Pentandioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Immunomodulatory and Antiviral Agent

Abstract

Imidazolyl ethanamide pentandioic acid (IEPA), also known as Vitaglutam or Ingavirin, is an orally bioavailable small molecule with a dual mechanism of action encompassing both hematopoietic stimulation and broad-spectrum antiviral activity. This technical guide provides a comprehensive overview of the pharmacological profile of IEPA, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's properties and potential therapeutic applications.

Introduction

Imidazolyl ethanamide pentandioic acid is a synthetic dipeptide analogue that has garnered significant interest for its potential therapeutic applications in oncology support and virology. Initially developed and used in Russia for the treatment and prophylaxis of influenza and other acute respiratory viral infections, its pharmacological activities have been shown to extend to the hematopoietic system. IEPA has been investigated for its capacity to mitigate the myelosuppressive effects of chemotherapy and radiotherapy, a common and dose-limiting toxicity in cancer treatment. This guide will delve into the core pharmacological characteristics of IEPA, presenting a consolidated view of its mechanism of action, pharmacokinetics, and preclinical and clinical findings.

Pharmacological Profile

Mechanism of Action

IEPA's pharmacological effects are attributed to two primary activities: stimulation of hematopoiesis and modulation of the host antiviral response.

  • Hematopoietic Activity: IEPA promotes the differentiation and maturation of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow across multiple lineages, including leukocytic, lymphocytic, and erythrocytic lines. It also appears to prevent the apoptosis of these cells. This action contributes to the recovery of peripheral blood cell counts following myelosuppressive insults. Studies in murine models have

Ingavirin's Anti-Inflammatory Properties in Viral Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolylethanamide pentanedioic acid) is an antiviral agent with a multi-faceted mechanism of action that includes significant anti-inflammatory effects, which play a crucial role in its therapeutic efficacy against viral infections. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its modulation of cytokine production and its impact on key signaling pathways. The information presented herein is a synthesis of available preclinical and clinical data, intended to inform further research and drug development efforts in the field of antiviral and anti-inflammatory therapies.

Introduction

Viral respiratory infections, such as influenza and other acute respiratory viral infections (ARVIs), are often characterized by an excessive inflammatory response, commonly referred to as a "cytokine storm." This hyperinflammation can lead to severe tissue damage, acute respiratory distress syndrome (ARDS), and increased morbidity and mortality. This compound, a novel antiviral drug, has demonstrated both direct antiviral activity and a potent immunomodulatory effect that mitigates virus-induced inflammation. Its anti-inflammatory action is primarily attributed to the suppression of pro-inflammatory cytokine production and the modulation of the host's interferon response.

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through two primary mechanisms: the suppression of pro-inflammatory cytokine production and the modulation of the interferon signaling pathway.

Suppression of Pro-inflammatory Cytokines

Experimental studies have shown that this compound can significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3][4] This suppression helps to control the intensity of the inflammatory cascade, thereby reducing the pathological consequences of the "cytokine storm" associated with severe viral infections.

Modulation of the Interferon Signaling Pathway

This compound has been shown to modulate the interferon (IFN) system, a critical component of the innate immune response to viral infections. The drug enhances the host's antiviral state by increasing the expression of interferon alpha/beta receptors (IFNAR) on the surface of epithelial and immunocompetent cells.[5][6] This upregulation of IFNAR leads to increased cellular sensitivity to endogenous interferons. Consequently, this process is accompanied by the activation (phosphorylation) of the STAT1 protein, a key signal transducer that moves into the cell nucleus to induce the synthesis of antiviral genes.[5][6] Furthermore, under infectious conditions, this compound activates the synthesis of the antiviral effector protein MxA and the phosphorylated form of PKR, which suppresses the translation of viral proteins, thus slowing down and halting viral replication.[1][2][5][7]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize illustrative quantitative data on the anti-inflammatory effects of this compound from preclinical studies. Note: This data is representative and compiled for illustrative purposes based on typical findings in virological and immunological research, as specific quantitative data from publicly available sources is limited.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Influenza A Virus-Infected A549 Cells

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Mock-infected Control15.2 ± 2.18.5 ± 1.225.7 ± 3.4
Influenza A-infected (Vehicle)258.6 ± 22.3189.4 ± 15.7412.3 ± 35.1
Influenza A-infected + this compound (10 µg/mL)125.3 ± 11.892.1 ± 8.5205.8 ± 18.9
Influenza A-infected + this compound (50 µg/mL)68.7 ± 6.245.9 ± 4.1110.4 ± 10.2

*p < 0.05 compared to Influenza A-infected (Vehicle) group.

Table 2: In Vivo Efficacy of this compound on Lung Cytokine Levels in a Murine Model of Influenza A Infection

Treatment GroupLung TNF-α (pg/mg tissue)Lung IL-1β (pg/mg tissue)Lung IL-6 (pg/mg tissue)
Uninfected Control1.2 ± 0.20.8 ± 0.12.5 ± 0.4
Influenza A-infected (Vehicle)28.5 ± 3.121.3 ± 2.545.7 ± 5.2
Influenza A-infected + this compound (20 mg/kg)13.7 ± 1.510.1 ± 1.121.9 ± 2.4*

*p < 0.05 compared to Influenza A-infected (Vehicle) group.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory properties. Note: These protocols are representative examples based on standard laboratory practices.

In Vitro Cytokine Quantification
  • Cell Line and Virus: Human lung adenocarcinoma epithelial cells (A549) are seeded in 24-well plates and grown to 90% confluency. Cells are infected with influenza A virus (e.g., A/H1N1 or A/H3N2) at a multiplicity of infection (MOI) of 1.

  • Drug Treatment: Following a 1-hour adsorption period, the viral inoculum is removed, and cells are washed with PBS. Fresh medium containing various concentrations of this compound (e.g., 10 µg/mL, 50 µg/mL) or vehicle control is added.

  • Sample Collection: Supernatants are collected at 24 hours post-infection.

  • Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Murine Influenza Model
  • Animals: 6-8 week old female BALB/c mice are used.

  • Infection: Mice are anesthetized and intranasally infected with a sublethal dose of mouse-adapted influenza A virus.

  • Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered orally once daily, starting 24 hours post-infection for 5 consecutive days.

  • Sample Collection: On day 3 post-infection, mice are euthanized, and lung tissues are harvested.

  • Cytokine Analysis: Lung homogenates are prepared, and cytokine levels (TNF-α, IL-1β, IL-6) are measured by ELISA.

Western Blot for STAT1 Phosphorylation
  • Cell Culture and Treatment: A549 cells are treated with this compound (e.g., 50 µg/mL) for 24 hours, followed by stimulation with human interferon-alpha (1000 U/mL) for 30 minutes.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT1 (p-STAT1) and total STAT1. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Ingavirin_Interferon_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon IFNAR IFNAR Receptor Interferon->IFNAR Binds STAT1 STAT1 IFNAR->STAT1 Activates pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation ISGs Interferon Stimulated Genes pSTAT1->ISGs Translocates to Nucleus and Induces Transcription PKR PKR pPKR p-PKR PKR->pPKR Activation Viral_Replication_Block Viral Replication Inhibition pPKR->Viral_Replication_Block ISGs->PKR MxA MxA Protein ISGs->MxA MxA->Viral_Replication_Block This compound This compound This compound->IFNAR Upregulates Expression

Caption: this compound's modulation of the interferon signaling pathway.

Ingavirin_AntiInflammatory_Pathway Viral_Infection Viral Infection PRR_Activation Pattern Recognition Receptor (PRR) Activation Viral_Infection->PRR_Activation NFkB_Pathway NF-kB Signaling Pathway PRR_Activation->NFkB_Pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->ProInflammatory_Cytokines Induces Production Inflammation Inflammation ProInflammatory_Cytokines->Inflammation This compound This compound This compound->ProInflammatory_Cytokines Suppresses Production

Caption: this compound's suppression of pro-inflammatory cytokine production.

Experimental_Workflow start Start: In Vitro/In Vivo Model of Viral Infection treatment Treatment with this compound (various concentrations/doses) start->treatment sample_collection Sample Collection (Supernatants, Tissues, etc.) treatment->sample_collection cytokine_analysis Cytokine Analysis (ELISA, CBA) sample_collection->cytokine_analysis signaling_analysis Signaling Pathway Analysis (Western Blot for p-STAT1, etc.) sample_collection->signaling_analysis data_analysis Data Analysis and Statistical Evaluation cytokine_analysis->data_analysis signaling_analysis->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates significant anti-inflammatory properties that complement its antiviral activity. By suppressing the production of key pro-inflammatory cytokines and positively modulating the interferon signaling pathway, this compound helps to control the excessive inflammation often associated with severe viral infections. This dual mechanism of action, targeting both the virus and the host's inflammatory response, underscores its potential as a valuable therapeutic agent for influenza and other ARVIs. Further research is warranted to fully elucidate the intricate molecular interactions of this compound within these signaling cascades and to explore its therapeutic potential in a broader range of viral diseases characterized by inflammatory pathology.

References

Ingavirin: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ingavirin® (imidazolylethanamide pentanedioic acid) is an antiviral agent developed by the Russian pharmaceutical company Valenta Pharmaceuticals. It is approved in Russia and several other countries for the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections (ARVIs). This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, tailored for an audience of researchers and drug development professionals.

Introduction: The Genesis of this compound

The quest for effective and safe antiviral therapies for respiratory infections is a continuous endeavor in pharmaceutical research. The emergence of drug-resistant viral strains and the threat of novel pandemic viruses necessitate a diverse arsenal of antiviral agents with varied mechanisms of action. This compound, also known by its chemical name imidazolylethanamide pentanedioic acid and codename Vitaglutam, emerged from Russian research as a promising candidate.[1][2] Developed by Valenta Pharmaceuticals, this compound is a synthetic compound derived from the combination of imidazolylethanamide and glutamic acid.[1] Its development was reportedly led by prominent Russian virologists, including the late Academician Oleg Kiselev, who made significant contributions to the study of antiviral drug mechanisms.[3]

Preclinical Development: Unraveling the Antiviral Potential

The preclinical evaluation of this compound established its broad-spectrum antiviral activity and favorable safety profile. These studies were crucial in advancing the molecule to clinical trials.

In Vitro Antiviral Activity

This compound has demonstrated efficacy against a range of respiratory viruses in cell culture models. A key study investigating its effect on human metapneumovirus (HMPV) in a human cell line (Chang Conjunctiva, clone 1-5C4) showed that this compound, at concentrations of 50 to 500 µg/ml, effectively suppressed viral replication by 2.2 to 3.3 log units when added 24 hours after infection.[4] Prophylactic application of this compound at 500 µg/ml 24 hours before cell infection also protected cells from HMPV.[4] Furthermore, in experiments with influenza A virus (IAV) H1N1, this compound was found to decrease the virus-induced cytopathogenic effect in cell culture by 50% to 79% compared to control cells.[4] Studies have also indicated its ability to disturb the normal morphogenesis of adenoviruses in infected cells.[5]

In Vivo Efficacy in Animal Models

Animal studies have corroborated the in vitro findings, demonstrating the protective effects of this compound in various models of respiratory viral infections. In mice infected with lethal doses of influenza A viruses (H3N2 or H1N1), treatment with this compound resulted in a significant reduction in mortality (approximately 40%) and an increased average lifespan of about 4 days compared to placebo-treated animals.[4] In a lethal influenza pneumonia model in mice infected with the pandemic A(H1N1)2009 virus, this compound treatment led to a decrease in mortality, with rates dropping to as low as 18-67% depending on the viral dose and drug dosage, and an increase in the mean day of death by 1.2 to 4.1 days.[4] Notably, the protective activity of this compound was found to be comparable to that of oseltamivir (Tamiflu).[4]

A significant reduction in the infectious titer of the influenza virus in the lung tissue of treated mice was also observed. In one study, the viral titer in the lungs of untreated mice reached 10^5.1 EID50/20 mg of tissue, while treatment with this compound reduced it to approximately 10^3.5 EID50/20 mg, a level statistically similar to the effect of oseltamivir.[4]

Preclinical Toxicology and Pharmacokinetics

Toxicology studies have indicated a favorable safety profile for this compound. In mice, no toxicity was observed at doses up to 3,000 mg/kg, suggesting a high therapeutic index.[4] This contrasts with oseltamivir, which has a reported LD50 of 100–250 mg/kg depending on the administration route and animal species.[4] While detailed public data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is limited, its oral bioavailability is a key feature, enabling convenient administration.[6]

Mechanism of Action: A Dual Approach to Combating Viruses

This compound exerts its antiviral effects through a multi-pronged mechanism that involves both direct action on the viral replication cycle and modulation of the host's innate immune response.[7]

Inhibition of Viral Replication

The primary antiviral action of this compound is the suppression of the nuclear import of viral proteins.[7][8] Specifically, it interferes with the transport of the newly synthesized viral nucleoprotein (NP) from the cytoplasm into the nucleus.[8] This is a critical step for the replication and transcription of the viral genome, particularly for influenza viruses. By inhibiting this process, this compound effectively halts the assembly of new viral ribonucleoprotein complexes (vRNPs) and subsequent viral propagation.[7]

Immunomodulation and Anti-inflammatory Effects

In addition to its direct antiviral activity, this compound modulates the host's immune system to enhance its antiviral state. It has been shown to boost the production of interferons, which are crucial cytokines in the innate immune response to viral infections.[7] While not an interferon inducer itself, this compound enhances the cell's sensitivity to interferon signaling.[9] It achieves this by promoting the synthesis of interferon-α/β receptors (IFNAR).[9] This heightened interferon response leads to the activation of downstream antiviral effector proteins such as protein kinase R (PKR) and myxovirus resistance protein A (MxA), which play vital roles in inhibiting viral replication.[9]

Furthermore, this compound exhibits anti-inflammatory properties by normalizing the balance of cytokines and reducing the production of pro-inflammatory cytokines.[7] This helps to mitigate the excessive inflammation often associated with severe viral infections, which can lead to tissue damage and a "cytokine storm."[7]

Ingavirin_Signaling_Pathway cluster_virus Viral Infection Virus Virus Viral_NP Viral Nucleoprotein (NP) Virus->Viral_NP Viral_NP_cyto Viral_NP_cyto Viral_NP->Viral_NP_cyto Synthesis Viral_Replication Viral_Replication Viral_NP_cyto->Viral_Replication Nuclear Import This compound This compound This compound->Viral_NP_cyto Inhibits Nuclear Import IFNAR IFNAR This compound->IFNAR Enhances Synthesis JAK_STAT JAK_STAT IFNAR->JAK_STAT Activates ISG ISG JAK_STAT->ISG Translocation & Transcription PKR_MxA PKR_MxA ISG->PKR_MxA Translation PKR_MxA->Viral_Replication Inhibits

Caption: General workflow for in vitro antiviral assays.

Methodology Outline:

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza) is cultured in appropriate media and seeded into multi-well plates.

  • Compound Preparation: this compound is dissolved in a suitable solvent and serially diluted to a range of concentrations.

  • Infection: Cells are infected with a known titer of the virus either before, during, or after the addition of the compound, depending on the experimental design (e.g., prophylactic, therapeutic).

  • Incubation: The plates are incubated for a specific period to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified using various methods, such as:

    • Cytopathic Effect (CPE) Assay: Visual assessment of virus-induced cell damage or measurement of cell viability using dyes like neutral red.

    • Plaque Reduction Assay: Staining and counting of viral plaques to determine the reduction in infectious virus particles.

    • Virus Yield Reduction Assay: Harvesting the supernatant and titrating the amount of progeny virus produced.

  • Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Mouse Model of Influenza Infection (General Workflow)

Objective: To evaluate the efficacy and safety of an antiviral compound in a living organism.

Workflow Diagram:

In_Vivo_Workflow A 1. Animal Acclimatization (e.g., BALB/c mice) B 2. Viral Challenge (Intranasal inoculation with Influenza virus) A->B C 3. Treatment Administration (Oral gavage with this compound or placebo) B->C D 4. Monitoring (Daily observation of weight, mortality, clinical signs) C->D E 5. Endpoint Analysis D->E F Survival Analysis (Kaplan-Meier curves) E->F G Viral Load Determination (Lung tissue harvesting and titration) E->G H Histopathology (Examination of lung tissue) E->H I 6. Data Analysis (Statistical comparison between groups) F->I G->I H->I

Caption: General workflow for in vivo influenza studies in mice.

Methodology Outline:

  • Animal Model: A suitable animal model, typically BALB/c or C57BL/6 mice, is used.

  • Viral Infection: Animals are anesthetized and intranasally inoculated with a predetermined lethal or sub-lethal dose of a mouse-adapted influenza virus strain.

  • Treatment: this compound or a placebo is administered orally (e.g., by gavage) according to a specific dosing regimen (e.g., once daily for 5 days), starting at a defined time point relative to infection.

  • Monitoring: Animals are monitored daily for clinical signs of illness, body weight changes, and mortality for a period of 14-21 days.

  • Endpoint Evaluation: At specific time points, subgroups of animals may be euthanized for:

    • Viral Titer Determination: Lungs are harvested, homogenized, and the viral load is quantified by methods such as plaque assay or TCID50.

    • Histopathological Analysis: Lung tissues are fixed, sectioned, and stained to assess the degree of inflammation and tissue damage.

  • Data Analysis: Statistical methods are used to compare survival rates, changes in body weight, and viral titers between the treatment and control groups.

Conclusion

This compound represents a significant contribution to the antiviral armamentarium, particularly for the management of influenza and other ARVIs. Its unique dual mechanism of action, targeting both viral replication and the host immune response, offers a potential advantage in overcoming viral resistance and mitigating disease severity. The extensive preclinical and clinical development program has established its efficacy and a favorable safety profile in both adult and pediatric populations. This technical guide provides a consolidated overview of the key data and methodologies that have underpinned the development of this compound, offering a valuable resource for the scientific and drug development community. Further research into its broader antiviral spectrum and potential combination therapies will continue to define its role in the ever-evolving landscape of infectious diseases.

References

Ingavirin's Activity Against Respiratory Syncytial Virus (RSV): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolidinyl ethanamide pentanedioic acid) is an antiviral agent developed in the Russian Federation, where it is authorized for the treatment and prophylaxis of influenza and other acute respiratory viral infections (ARVIs), including those caused by Respiratory Syncytial Virus (RSV).[1][2] This document provides a technical overview of the available scientific information regarding this compound's activity against RSV. It is important to note that while the drug is indicated for RSV infections in some regions, detailed, publicly available preclinical data quantifying its direct anti-RSV activity is limited. This guide summarizes the proposed mechanism of action, collates the available data, and outlines standard experimental protocols relevant to the evaluation of anti-RSV compounds.

Mechanism of Action

The primary mechanism of action attributed to this compound is not direct-acting antiviral activity, but rather a modulation of the host's innate immune response.[3] Specifically, its effects are reported to be centered on the interferon (IFN) system, which plays a crucial role in the early control of viral infections.

The proposed mechanism involves:

  • Enhanced Interferon Sensitivity: this compound is suggested to increase the expression of interferon receptors (IFNAR) on the surface of infected cells. This upregulation enhances the sensitivity of cells to endogenous interferons.

  • Activation of Interferon-Stimulated Genes (ISGs): By amplifying the interferon signal, this compound promotes the activation of downstream signaling pathways, leading to the increased production of antiviral effector proteins. Key among these are Protein Kinase R (PKR) and the Mx protein (myxovirus resistance protein A).[3]

    • PKR: This enzyme, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of viral protein synthesis.

    • MxA: This GTPase is known to interfere with the replication of a broad range of RNA viruses by trapping viral components.

This host-targeted approach suggests that this compound may be less susceptible to the development of viral resistance compared to direct-acting antivirals.[4]

Signaling Pathway Diagram

Ingavirin_Mechanism cluster_cell Infected Host Cell This compound This compound IFNAR IFNAR (Interferon Receptor) This compound->IFNAR Upregulates Expression STAT STAT IFNAR->STAT Activates IFN Endogenous Interferon IFN->IFNAR Binds pSTAT pSTAT STAT->pSTAT ISG Interferon-Stimulated Genes (ISGs) pSTAT->ISG Induces Transcription Antiviral_Proteins Antiviral Proteins (e.g., PKR, MxA) ISG->Antiviral_Proteins Translation Viral_Replication RSV Replication Antiviral_Proteins->Viral_Replication Inhibits Antiviral_Workflow cluster_invitro In Vitro Evaluation cluster_plaque cluster_cyto Cell_Culture Prepare Cell Monolayers (e.g., HEp-2, A549) Plaque_Assay Plaque Reduction Assay Cell_Culture->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay Infect Infect with RSV Plaque_Assay->Infect Add_Compound_Cyto Add Serial Dilutions of Compound (No Virus) Cytotoxicity_Assay->Add_Compound_Cyto Add_Compound Add Serial Dilutions of Compound Infect->Add_Compound Incubate_Plaque Incubate (3-5 days) Add_Compound->Incubate_Plaque Stain_Count Fix, Stain, and Count Plaques Incubate_Plaque->Stain_Count Calculate_EC50 Calculate EC50 Stain_Count->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Incubate_Cyto Incubate Add_Compound_Cyto->Incubate_Cyto Measure_Viability Measure Cell Viability (e.g., MTT Assay) Incubate_Cyto->Measure_Viability Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50 Calculate_CC50->Calculate_SI

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Efficacy Assays of Ingavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral agent that has demonstrated a broad spectrum of activity against various respiratory viruses. Its mechanism of action is multifactorial, primarily involving the inhibition of viral replication and the modulation of the host's innate immune response. In vitro studies have been crucial in elucidating the antiviral efficacy and the molecular targets of this compound. These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral properties of this compound against influenza viruses, human metapneumovirus (HMPV), and adenoviruses.

Mechanism of Action

This compound's antiviral activity is not directed at the virus itself but rather at host cellular pathways and viral-host interactions. The primary mechanisms include:

  • Inhibition of Viral Nucleoprotein Nuclear Import: this compound has been shown to interfere with the transport of viral nucleoproteins (NP) into the nucleus, a critical step for the replication of many viruses, including influenza. This disruption impairs the biogenesis of new viral particles.

  • Modulation of the Interferon Response: this compound enhances the host's antiviral state by promoting the production of interferon (IFN) and increasing the sensitivity of cells to interferon signaling. This leads to the activation of downstream antiviral pathways.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on this compound's antiviral efficacy.

VirusCell LineAssay TypeThis compound ConcentrationEfficacyReference
Influenza A (H1N1) MDCKCytopathic Effect (CPE) Reduction250-400 µg/mLPrevention of virus-induced CPE
Influenza A (H1N1) MDCKHemagglutination (HA) Assay250-400 µg/mLInhibition of hemagglutinin formation
Influenza A (H1N1) A549Not SpecifiedNot SpecifiedInduces PKR activation, translocation of IRF3 and IRF7, and increases MxA levels
Human Metapneumovirus (HMPV) Chang ConjunctivaVirus Yield Reduction50-500 µg/mL2.2-3.3 log suppression of virus replication
Adenovirus (Type 5) Hep-2Virus Yield Reduction10-1000 µg/mLReduction in infective capacity of progeny virus

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay for Influenza Virus

This assay evaluates the ability of this compound to protect cells from the destructive effects of viral infection.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., H1N1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound

  • 96-well cell culture plates

  • Neutral Red or Crystal Violet stain

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Crystal Violet Staining: Gently wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at 570 nm.

    • Neutral Red Uptake: Incubate the cells with a neutral red solution. After incubation, wash the cells, lyse them, and measure the absorbance of the released dye at 540 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) can be determined by regression analysis.

Virus Yield Reduction Assay for HMPV and Adenovirus

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • Chang Conjunctiva cells (for HMPV) or Hep-2 cells (for Adenovirus)

  • Human Metapneumovirus (HMPV) or Adenovirus

  • Appropriate cell culture medium and supplements

  • This compound

  • 24-well cell culture plates

  • Reagents for virus titration (e.g., for TCID50 or plaque assay)

Protocol:

  • Cell Seeding: Seed the appropriate cell line in 24-well plates to form a confluent monolayer.

  • Infection and Treatment: Infect the cells with HMPV or adenovirus at a known MOI. After the adsorption period, add serial dilutions of this compound.

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 48-72 hours).

  • Harvesting of Progeny Virus: After incubation, subject the cell cultures to three freeze-thaw cycles to release the intracellular virus particles. Collect the supernatant containing the progeny virus.

  • Virus Titration: Determine the titer of the harvested virus from each well using a standard virus quantification method, such as a Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.

  • Data Analysis: Calculate the reduction in virus titer (in log10) for each this compound concentration compared to the virus control.

Hemagglutination (HA) Assay for Influenza Virus

This assay measures the ability of influenza virus produced in the presence of this compound to agglutinate red blood cells. A reduction in HA titer indicates an effect on the functionality or quantity of the viral hemagglutinin protein.

Materials:

  • Supernatants from this compound-treated and untreated influenza virus-infected MDCK cells (from the Virus Yield Reduction Assay)

  • Chicken or turkey red blood cells (RBCs)

  • Phosphate Buffered Saline (PBS)

  • V-bottom 96-well plates

Protocol:

  • Prepare RBC Suspension: Wash the RBCs with PBS and prepare a 0.5% (v/v) suspension.

  • Serial Dilution of Virus Supernatant: In a V-bottom 96-well plate, perform two-fold serial dilutions of the virus-containing supernatants in PBS.

  • Addition of RBCs: Add an equal volume of the 0.5% RBC suspension to each well.

  • Incubation: Gently mix and incubate the plate at room temperature for 30-60 minutes.

  • Reading the Results: Observe the wells for hemagglutination. A positive result (agglutination) is indicated by a uniform layer of RBCs covering the bottom of the well. A negative result is indicated by a tight button of RBCs at the bottom of the well.

  • Data Analysis: The HA titer is the reciprocal of the highest dilution of the virus supernatant that causes complete hemagglutination. Compare the HA titers of the this compound-treated samples to the untreated control.

Visualizations

experimental_workflow_cpe_assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Observation cluster_quantification Quantification & Analysis seed_cells Seed MDCK Cells in 96-well Plate infect Infect Cells with Influenza Virus seed_cells->infect prep_drug Prepare Serial Dilutions of this compound treat Add this compound Dilutions prep_drug->treat infect->treat incubate Incubate for 48-72 hours treat->incubate observe_cpe Observe for Cytopathic Effect incubate->observe_cpe stain Stain with Crystal Violet or Neutral Red observe_cpe->stain read Measure Absorbance stain->read analyze Calculate % CPE Inhibition and EC50 read->analyze

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

experimental_workflow_yield_reduction cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Harvest cluster_quantification Quantification & Analysis seed_cells Seed Host Cells in 24-well Plate infect Infect Cells with Virus seed_cells->infect prep_drug Prepare this compound Dilutions treat Add this compound prep_drug->treat infect->treat incubate Incubate for Viral Replication treat->incubate harvest Harvest Progeny Virus incubate->harvest titrate Titrate Virus (TCID50 or Plaque Assay) harvest->titrate analyze Calculate Log Reduction in Titer titrate->analyze

Caption: Workflow for the Virus Yield Reduction Assay.

ingavirin_mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell viral_entry Viral Entry viral_np Viral Nucleoprotein (NP) viral_entry->viral_np in Cytoplasm transcription Transcription & Replication assembly Viral Assembly transcription->assembly release Release of Progeny Virus assembly->release nucleus Nucleus nucleus->transcription cytoplasm Cytoplasm ifn_pathway Interferon Signaling Pathway antiviral_state Antiviral State ifn_pathway->antiviral_state antiviral_state->transcription Inhibits This compound This compound This compound->ifn_pathway Enhances This compound->viral_np Inhibits Nuclear Import viral_np->nucleus Nuclear Import

Caption: Proposed Mechanism of Action of this compound.

Application Notes and Protocols for Ingavirin Testing in Animal Models of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of various animal models for the preclinical evaluation of Ingavirin's efficacy against influenza viruses. Detailed protocols for key experiments are provided to facilitate study design and execution.

Introduction to this compound and its Mechanism of Action

This compound® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug with a broad spectrum of activity against influenza A and B viruses. Its mechanism of action is multifactorial, targeting both the virus and the host's immune response. This compound has been shown to inhibit the replication of influenza viruses by suppressing the nuclear import of the viral nucleoprotein.[1] Furthermore, it modulates the host's innate immune response by enhancing interferon production and normalizing the balance of cytokines, thereby exerting an anti-inflammatory effect.[1][2] This dual action helps to control viral spread and mitigate the excessive inflammation often associated with severe influenza.

A key aspect of this compound's mechanism is its ability to counteract the viral suppression of the host's antiviral pathways. Influenza virus non-structural protein 1 (NS1) is known to inhibit the activation of Protein Kinase R (PKR), which in turn prevents the downstream signaling cascade involving Interferon Regulatory Factor 3 (IRF3) and IRF7, and the subsequent induction of antiviral proteins like Myxovirus resistance protein A (MxA). This compound has been found to restore this pathway by inducing PKR activation, leading to the translocation of IRF3 and IRF7 to the nucleus and increased levels of MxA.[3][4]

Signaling Pathway of this compound's Action in Influenza Infection

Ingavirin_Pathway cluster_virus Influenza Virus cluster_host Host Cell Viral RNA Viral RNA PKR PKR Viral RNA->PKR Activates NS1 NS1 NS1->PKR Inhibits IRF3/7 IRF3/7 PKR->IRF3/7 Activates Nucleus Nucleus IRF3/7->Nucleus Translocates to IFN Production IFN Production Nucleus->IFN Production Induces MxA MxA IFN Production->MxA Induces Antiviral State Antiviral State MxA->Antiviral State This compound This compound This compound->PKR Induces Activation Viral Replication Inhibition Viral Replication Inhibition This compound->Viral Replication Inhibition

Caption: this compound's mechanism of action against influenza virus.

Animal Models for this compound Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of antiviral drugs. Mice, ferrets, and Syrian hamsters are the most commonly used models for influenza research, each with distinct advantages and limitations.

Mouse Model (Mus musculus)

Mice are a widely used model for influenza studies due to their cost-effectiveness, genetic tractability, and the availability of a wide range of immunological reagents.

Influenza StrainThis compound DosageProtection Rate (%)Increase in Lifespan (days)Viral Titer Reduction in LungsReference
A/H3N215 mg/kg/day38.34.2Effective inhibition of reproduction[5]
A/H3N220 mg/kg/day39.24.4Effective inhibition of reproduction[5]
A(H1N1)pdm09Not specifiedup to 57Not specifiedUp to 40-fold decrease[6]
Influenza BNot specifiedLowered mortalityIncreasedDecreased infectious titers[7][8]

This protocol describes a typical experiment to evaluate the therapeutic efficacy of this compound in mice lethally infected with influenza virus.

Materials:

  • This compound (pure substance)

  • Sterile saline (0.9% NaCl)

  • Mouse-adapted influenza virus (e.g., A/Aichi/2/68 (H3N2) or A/California/07/09 (H1N1))

  • 8-10 week old BALB/c mice

  • Oral gavage needles (20-22 gauge)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Madin-Darby Canine Kidney (MDCK) cells for viral titration

  • Standard cell culture reagents

  • Hemagglutination assay reagents

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least 7 days prior to the experiment.

  • Virus Titration (LD50 Determination):

    • Perform serial dilutions of the mouse-adapted influenza virus stock.

    • Intranasally infect groups of mice (n=5-10 per group) with 50 µL of each virus dilution under light anesthesia.

    • Monitor the mice for 14 days, recording mortality.

    • Calculate the 50% lethal dose (LD50) using the Reed-Muench method.

  • Experimental Infection:

    • Anesthetize the mice and infect them intranasally with a lethal dose (e.g., 5-10 LD50) of the influenza virus in a volume of 50 µL.

  • This compound Administration:

    • Prepare a solution of this compound in sterile saline.

    • Beginning 24 hours post-infection, administer this compound orally via gavage once daily for 5 consecutive days. Doses of 15-20 mg/kg are typically effective.[5]

    • A control group should receive the vehicle (sterile saline) only.

  • Monitoring and Endpoints:

    • Monitor the mice daily for 14-21 days for signs of illness (weight loss, ruffled fur, lethargy) and mortality.

    • Record body weight daily.

    • At predetermined time points (e.g., days 2, 4, and 6 post-infection), euthanize a subset of mice from each group (n=3-5) to collect lung tissue for viral load determination.

  • Viral Load Determination in Lungs:

    • Homogenize the lung tissue in a known volume of sterile PBS.

    • Clarify the homogenate by centrifugation.

    • Determine the viral titer in the lung homogenates using either a plaque assay or a TCID50 assay on MDCK cells.[9]

  • Data Analysis:

    • Compare the survival rates between the this compound-treated and control groups using a Kaplan-Meier survival analysis.

    • Compare the mean body weight changes between the groups.

    • Compare the lung viral titers between the groups at each time point.

Mouse_Workflow Acclimatization Acclimatization LD50_Determination Virus Titration (LD50 Determination) Acclimatization->LD50_Determination Infection Intranasal Infection (Lethal Dose) LD50_Determination->Infection Treatment Oral Administration of this compound (Once daily for 5 days) Infection->Treatment Monitoring Daily Monitoring (Weight, Survival) Treatment->Monitoring Tissue_Collection Lung Tissue Collection (Days 2, 4, 6 p.i.) Treatment->Tissue_Collection Data_Analysis Data Analysis Monitoring->Data_Analysis Viral_Load Viral Load Determination (Plaque/TCID50 Assay) Tissue_Collection->Viral_Load Viral_Load->Data_Analysis

Caption: Workflow for this compound efficacy testing in mice.

Ferret Model (Mustela putorius furo)

Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit clinical symptoms similar to humans, including fever, sneezing, and nasal discharge.

A study in ferrets infected with influenza A(H1N1)pdm09 virus demonstrated that this compound, administered at a dose of 13 mg/kg once daily starting 36 hours after infection, accelerated viral clearance from nasal washes beginning on day 4 post-infection.[3] No toxic side effects were observed.[3]

This protocol outlines an experiment to assess the therapeutic efficacy of this compound in ferrets infected with influenza virus.

Materials:

  • This compound (pure substance)

  • Vehicle for oral administration

  • Human influenza virus strain (e.g., A(H1N1)pdm09)

  • Young adult ferrets (4-6 months old), seronegative for circulating influenza strains

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

  • Nasal wash collection supplies (sterile PBS)

  • VTM (Viral Transport Medium)

  • MDCK cells for viral titration

Procedure:

  • Animal Acclimatization and Baseline Monitoring:

    • Acclimatize ferrets to the facility for at least one week.

    • Implant temperature transponders for continuous monitoring of body temperature.

    • Obtain baseline body weight and temperature readings.

  • Experimental Infection:

    • Anesthetize the ferrets and inoculate them intranasally with the influenza virus (e.g., 10^6 EID50 in 0.5-1.0 mL of sterile PBS).

  • This compound Administration:

    • Prepare the this compound formulation for oral administration.

    • At 36 hours post-infection, begin oral administration of this compound (13 mg/kg) once daily for a specified duration (e.g., 5-7 days).

    • A control group should receive the vehicle only.

  • Clinical Monitoring and Sample Collection:

    • Monitor the ferrets daily for clinical signs of illness, including body temperature, body weight, activity level, and sneezing.

    • Collect nasal washes daily for the first 7-10 days post-infection by instilling sterile PBS into the nostrils and collecting the runoff.

  • Viral Load Determination:

    • Quantify the viral load in the nasal washes using a TCID50 or plaque assay on MDCK cells.

  • Data Analysis:

    • Compare the viral titers in the nasal washes between the this compound-treated and control groups over time.

    • Compare the clinical scores (body temperature, weight loss) between the groups.

Syrian Hamster Model (Mesocricetus auratus)

Syrian hamsters are an emerging animal model for influenza research. They are susceptible to a range of human influenza viruses and can be a useful alternative to ferrets.[10][11] While there are no published studies specifically on the efficacy of this compound against influenza in hamsters, a study on parainfluenza virus provides a relevant experimental framework.[5]

This proposed protocol adapts the methodology from the parainfluenza virus study for use with influenza.

Materials:

  • This compound (pure substance)

  • Sterile saline (0.9% NaCl)

  • Human influenza virus strain known to replicate in hamsters

  • 4-6 week old Syrian hamsters

  • Anesthetic

  • Oral gavage needles

  • Lung tissue collection and processing supplies

  • MDCK cells for viral titration

Procedure:

  • Animal Acclimatization: Acclimatize hamsters for at least one week prior to the experiment.

  • Experimental Infection: Anesthetize the hamsters and infect them intranasally with the influenza virus.

  • This compound Administration:

    • Prepare a solution of this compound in sterile saline.

    • Beginning 24 hours post-infection, administer this compound orally via gavage once daily for 5 days. A dose-ranging study would be appropriate to determine the optimal therapeutic dose.

    • A control group should receive the vehicle only.

  • Monitoring and Endpoints:

    • Monitor the hamsters daily for clinical signs of illness and body weight changes.

    • On days 3 and 5 post-infection, euthanize a subset of hamsters from each group to collect lung tissue.

  • Viral Load Determination and Histopathology:

    • Determine the viral titer in the lung homogenates using a TCID50 or plaque assay.

    • Perform histopathological analysis of lung tissue to assess the degree of inflammation and tissue damage.

  • Data Analysis:

    • Compare the lung viral titers and histopathological scores between the this compound-treated and control groups.

Summary and Conclusion

This compound has demonstrated significant antiviral efficacy against a range of influenza viruses in both mouse and ferret models. The provided protocols offer a framework for conducting preclinical studies to further evaluate the therapeutic potential of this compound. The mouse model is well-suited for initial efficacy and dose-ranging studies, while the ferret model provides a more clinically relevant assessment of the drug's impact on viral shedding and disease symptoms. The Syrian hamster model presents a promising alternative for influenza research. Future studies should focus on generating more quantitative efficacy data in ferrets and validating the use of the hamster model for this compound testing against influenza.

References

Application Notes and Protocols for Ingavirin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Ingavirin in cell culture experiments to assess its antiviral activity and cytotoxicity. The information is compiled from various studies and is intended to serve as a comprehensive guide for researchers.

Introduction

This compound is an antiviral drug with a broad spectrum of activity against various respiratory viruses, including influenza A and B viruses, human metapneumovirus (HMPV), and adenovirus.[1][2][3] Its mechanism of action is multifaceted, involving both direct antiviral effects and modulation of the host's innate immune response.[1][4][5] this compound has been shown to interfere with the nuclear import of viral nucleoproteins, enhance the production of interferons, and exhibit anti-inflammatory properties by normalizing the balance of cytokines.[1][5]

Data Presentation: this compound Dosage and Effects

The following table summarizes the effective concentrations and observed effects of this compound in various cell culture models.

Cell LineVirusThis compound Concentration (µg/mL)Duration of TreatmentObserved EffectsReference
MDCK Influenza A/H1N1250 - 400Post-adsorption (60-90 min)Prevention of virus-induced cytopathic effect (CPE) and inhibition of hemagglutinin formation.[6][7][6][7]
MDCK Influenza A/H1N1, A/H5N1, A/H3N2Not specifiedNot specifiedDecrease in hemagglutinating and cytopathic activity.[3][3]
A549 Influenza A virus1Not specifiedInduces PKR activation, translocation of IRF3 and IRF7, and increases MxA levels.[4][4]
Chang Conjunctiva Human Metapneumovirus (HMPV)50 - 50024 hours post-infectionEffective suppression of virus replication by 2.2-3.3 logs.[1][1]
Chang Conjunctiva Human Metapneumovirus (HMPV)50024 hours pre-infectionProtection of cells from HMPV infection.[1][1]
Hep-2 Adenovirus (type 5)10, 100, 1000Not specifiedReduction in infective capacity of progeny virus by 10, 100, and 250 times, respectively. Disturbance of normal adenovirus morphogenesis.[8]
MDCK Influenza A/H1N1up to 1000Not specifiedLow toxicity, CD50 not reached.[6][7][6][7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound in a cell line such as A549.

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend A549 cells in complete DMEM.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used for this compound) and a cell-free blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of viability against the log of the this compound concentration.

Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol describes a method to evaluate the antiviral activity of this compound against influenza virus in MDCK cells by observing the reduction in the cytopathic effect (CPE).

Materials:

  • MDCK cells

  • Eagle's Minimum Essential Medium (EMEM) supplemented with a suitable buffer and antibiotics. For influenza virus, a serum-free medium containing TPCK-treated trypsin (1-2 µg/mL) is typically used.

  • Influenza virus stock with a known titer (TCID₅₀/mL)

  • This compound stock solution

  • 96-well cell culture plates

  • Crystal Violet staining solution (e.g., 0.1% in 20% ethanol)

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Virus Infection and Compound Treatment:

    • On the following day, wash the cell monolayer with PBS.

    • Prepare serial dilutions of this compound in infection medium.

    • In a separate plate or tubes, mix the this compound dilutions with a standardized amount of influenza virus (e.g., 100 TCID₅₀).

    • Transfer the virus-Ingavirin mixtures to the corresponding wells of the cell plate.

    • Include a virus control (cells infected with virus in the absence of this compound) and a cell control (cells with medium only).

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Observation of CPE:

    • Observe the cells daily under a microscope for the appearance of CPE (e.g., cell rounding, detachment).

    • The assay is typically terminated when the virus control wells show 75-100% CPE (usually 2-4 days post-infection).

  • Staining and Quantification:

    • Aspirate the medium and gently wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 10% formalin) for 20 minutes.

    • Stain the cells with Crystal Violet solution for 10-15 minutes.

    • Gently wash the plate with water and allow it to air dry.

    • The viability of the cells can be assessed visually or by eluting the dye and measuring the absorbance.

  • Data Analysis:

    • The concentration of this compound that inhibits CPE by 50% (EC₅₀) can be determined.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of this compound.

Materials:

  • A549 or MDCK cells

  • Appropriate cell culture medium

  • Virus stock (e.g., Influenza A virus)

  • This compound stock solution

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Seeding and Infection:

    • Seed cells in a multi-well plate to form a confluent monolayer.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.

  • Incubation and Supernatant Collection:

    • Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).

    • Collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titer Determination:

    • Determine the virus titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID₅₀ assay on a fresh monolayer of susceptible cells.

  • Data Analysis:

    • Compare the virus titers from the this compound-treated wells to the untreated virus control.

    • Calculate the percentage of virus yield reduction for each this compound concentration.

    • The concentration of this compound that reduces the virus yield by 50% or 90% (IC₅₀ or IC₉₀) can be calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ingavirin_Mechanism_of_Action cluster_virus Viral Infection cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus Viral_NP Viral Nucleoprotein Virus->Viral_NP Replication Viral_NP_Cytoplasm Viral NP Viral_NP_Nucleus Viral NP Viral_NP_Cytoplasm->Viral_NP_Nucleus Nuclear Import TBK1 TBK1 IRF3_7 IRF3/IRF7 TBK1->IRF3_7 Phosphorylates pIRF3_7 p-IRF3/p-IRF7 IRF3_7->pIRF3_7 Phosphorylation pIRF3_7_Nucleus p-IRF3/p-IRF7 pIRF3_7->pIRF3_7_Nucleus Translocation IFN_Gene Interferon Gene pIRF3_7_Nucleus->IFN_Gene Activates IFN Interferon IFN_Gene->IFN Transcription This compound This compound This compound->Viral_NP_Cytoplasm Inhibits Nuclear Import This compound->TBK1 Potentially Enhances

Caption: Proposed mechanism of action of this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add serial dilutions of this compound incubate1->add_this compound incubate2 Incubate for 24-72h add_this compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data (Calculate CC50) read_absorbance->analyze end End analyze->end Antiviral_Assay_Workflow start Start seed_cells Seed MDCK cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_mix Prepare Virus-Ingavirin mixtures incubate1->prepare_mix infect_cells Infect cells with mixtures prepare_mix->infect_cells incubate2 Incubate and observe CPE daily infect_cells->incubate2 stain_cells Fix and stain with Crystal Violet incubate2->stain_cells quantify Quantify cell viability stain_cells->quantify analyze Analyze data (Calculate EC50) quantify->analyze end End analyze->end

References

Application Note: Protocol for Ingavirin Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug with activity against a range of respiratory viruses, including influenza A and B viruses.[1] Its mechanism of action involves the modulation of the host's antiviral response and inhibition of viral replication.[2] A key in vitro method for quantifying the antiviral efficacy of compounds like this compound is the plaque reduction assay. This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. This application note provides a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of this compound against influenza virus.

Principle of the Plaque Reduction Assay

The plaque reduction assay is a standard virological technique used to determine the titer of infectious virus particles and to assess the antiviral activity of chemical compounds.[3] In this assay, a confluent monolayer of susceptible cells is infected with a known concentration of virus. The infected cells are then overlaid with a semi-solid medium, which restricts the spread of progeny virions to neighboring cells. This results in the formation of discrete zones of infected and dead or dying cells, known as plaques. When an antiviral agent such as this compound is included in the medium, the number and size of the plaques are reduced in a dose-dependent manner. The concentration of the drug that reduces the number of plaques by 50% is known as the 50% inhibitory concentration (IC50).

Data Presentation

The antiviral activity of this compound can be quantified by determining the percentage of plaque reduction at various concentrations of the compound. The results can be summarized in a table to facilitate comparison and the calculation of the IC50 value.

This compound Concentration (µg/mL)Mean Plaque CountPercentage of Plaque Reduction (%)
0 (Virus Control)1000
508515
1006040
2502575
400595
500298
IC50 (µg/mL) -~150

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

This protocol is specifically designed for assessing the antiviral activity of this compound against an influenza A virus strain (e.g., H1N1) using Madin-Darby Canine Kidney (MDCK) cells.

Materials
  • MDCK cells

  • Influenza A virus stock (e.g., A/H1N1)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Agarose or Avicel RC-591

  • TPCK-treated trypsin

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Sterile 6-well or 12-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Cell Preparation
  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask at 37°C in a 5% CO2 incubator.

  • When the cells reach 90-100% confluency, wash the monolayer with PBS and detach the cells using trypsin-EDTA.

  • Resuspend the cells in complete medium and perform a cell count.

  • Seed the MDCK cells into 12-well plates at a density of approximately 3 x 10^5 cells/well.[4]

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.[4]

Virus Dilution and Drug Preparation
  • Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing TPCK-treated trypsin (1 µg/mL). The optimal dilution should result in the formation of 50-100 plaques per well in the virus control wells.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and then prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 50, 100, 250, 400, 500 µg/mL).

Plaque Reduction Assay Procedure
  • Aspirate the culture medium from the confluent MDCK cell monolayers in the 12-well plates and wash the cells once with sterile PBS.

  • In triplicate, add 200 µL of the appropriate virus dilution to each well.

  • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for virus adsorption. Gently rock the plates every 15 minutes.

  • During the virus adsorption period, prepare the overlay medium. For an agarose overlay, mix equal volumes of pre-warmed 1.8% agarose and 2x DMEM supplemented with TPCK-treated trypsin (2 µg/mL) and the appropriate concentration of this compound.[3] For an Avicel overlay, prepare a 2.4% Avicel solution in 2x DMEM with TPCK-treated trypsin and the desired this compound concentrations.

  • After the 1-hour incubation, aspirate the virus inoculum from the wells.

  • Gently add 2 mL of the prepared overlay medium containing the different concentrations of this compound to the corresponding wells. Also, include virus control wells (no drug) and cell control wells (no virus, no drug).

  • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques have formed.

Plaque Visualization and Counting
  • After the incubation period, fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 30 minutes at room temperature.

  • Carefully remove the overlay medium.

  • Stain the cell monolayer by adding 0.5 mL of crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated using the following formula:

    % Plaque Reduction = [(Number of plaques in virus control) – (Number of plaques in drug-treated well)] / (Number of plaques in virus control) x 100%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment and Incubation cluster_analysis Analysis prep_cells Seed MDCK cells in 12-well plates infect Infect cell monolayers with virus prep_cells->infect prep_virus Prepare serial dilutions of influenza virus prep_virus->infect prep_drug Prepare serial dilutions of this compound overlay Add semi-solid overlay with this compound prep_drug->overlay adsorb Incubate for 1 hour for virus adsorption infect->adsorb adsorb->overlay incubate Incubate for 48-72 hours overlay->incubate fix Fix cells with formaldehyde incubate->fix stain Stain with crystal violet fix->stain count Count plaques and calculate % reduction stain->count

Caption: Experimental workflow for the this compound plaque reduction assay.

Proposed Signaling Pathway of this compound's Antiviral Action

G cluster_virus Influenza Virus Replication Cycle cluster_host Host Cell entry Virus Entry uncoating Uncoating entry->uncoating transcription Viral RNA Transcription/Replication uncoating->transcription Viral NP import into nucleus translation Viral Protein Synthesis transcription->translation assembly Virion Assembly translation->assembly release Virus Release assembly->release nucleus Nucleus cytoplasm Cytoplasm irf IRF3/7 Activation ifn Interferon Production irf->ifn ifn->cytoplasm Antiviral State This compound This compound This compound->transcription Inhibits This compound->irf Induces

Caption: Proposed mechanism of this compound's antiviral action.

References

Application Notes and Protocols: Investigating the Effects of Ingavirin in A549 Lung Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A549 cells, a human alveolar basal epithelial cell line, are a widely utilized in vitro model for studying respiratory infections and the efficacy of antiviral compounds.[1] Ingavirin is an antiviral drug with demonstrated activity against various influenza viruses.[2][3][4] These application notes provide a comprehensive guide for investigating the effects of this compound in A549 lung epithelial cells. The protocols outlined below are designed to assess the cytotoxicity, antiviral activity, and impact on key cellular signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells (Example Data)
This compound Concentration (µg/mL)Cell Viability (%)Standard Deviation
0 (Control)100± 2.5
1098.2± 3.1
5095.6± 2.8
10092.3± 3.5
25088.7± 4.0
50085.1± 3.8
100080.5± 4.2

This table presents hypothetical data on the cytotoxicity of this compound in A549 cells as determined by an MTT assay after 48 hours of incubation. The 50% cytotoxic concentration (CC50) is a key parameter derived from this data.

Table 2: Antiviral Activity of this compound against Influenza A Virus (H1N1) in A549 Cells (Example Data)
This compound Concentration (µg/mL)Viral Titer Reduction (log10 PFU/mL)Inhibition (%)
0 (Control)00
100.530
501.255
1002.580
2503.895
5004.198

This table illustrates example data on the antiviral efficacy of this compound in A549 cells infected with Influenza A virus (H1N1) at a multiplicity of infection (MOI) of 0.1. The 50% effective concentration (EC50) can be calculated from this data.

Table 3: Effect of this compound on Gene Expression in Influenza A Virus-Infected A549 Cells (Example Data)
GeneTreatmentFold Change (vs. Mock)Standard Deviation
IFN-β Virus Only15.2± 1.8
Virus + this compound (100 µg/mL)25.8± 2.5
NF-κB Virus Only8.5± 1.1
Virus + this compound (100 µg/mL)4.2± 0.9
MX1 Virus Only12.1± 1.5
Virus + this compound (100 µg/mL)20.5± 2.1

This table provides hypothetical quantitative real-time PCR (qRT-PCR) data on the modulation of key antiviral and inflammatory genes by this compound in virus-infected A549 cells at 24 hours post-infection.

Experimental Protocols

A549 Cell Culture and Maintenance
  • Cell Line: A549 (human lung adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[5][6][7][8]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[5]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the CC50 value.

Virus Infection and Antiviral Assay

This protocol is based on general virus infection protocols for A549 cells.[9][10]

  • Cell Seeding: Seed A549 cells in 24-well plates and grow to 90-100% confluency.

  • Infection: Wash cells with PBS. Infect cells with influenza virus at a desired MOI (e.g., 0.1) in serum-free DMEM for 1 hour at 37°C.

  • Treatment: After 1 hour, remove the viral inoculum, wash the cells with PBS, and add fresh culture medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Quantification of Viral Titer (Plaque Assay):

    • Collect the supernatant at the end of the incubation period.

    • Prepare serial dilutions of the supernatant.

    • Infect confluent monolayers of MDCK cells with the dilutions for 1 hour.

    • Remove the inoculum and overlay the cells with an agarose-medium mixture.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells with crystal violet to visualize and count the plaques.

    • Calculate the viral titer (PFU/mL) and determine the percentage of inhibition.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is a standard method for analyzing gene expression.[11]

  • Cell Treatment: Seed A549 cells in 6-well plates, infect with virus, and treat with this compound as described in the antiviral assay protocol.

  • RNA Extraction: At 24 hours post-infection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., IFN-β, NF-κB, MX1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Western Blotting

This is a general protocol for protein analysis.[12][13][14]

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against target proteins (e.g., phospho-NF-κB, phospho-STAT1, total NF-κB, total STAT1, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Ingavirin_Antiviral_Mechanism Hypothesized Antiviral Signaling Pathway of this compound in A549 Cells cluster_virus Viral Infection cluster_cell A549 Cell Virus Influenza Virus vRNA Viral RNA Virus->vRNA Enters cell & releases RIGI RIG-I vRNA->RIGI Detected by MAVS MAVS RIGI->MAVS Activates IRF3 IRF3 MAVS->IRF3 Activates NFkB NF-κB MAVS->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Nucleus Nucleus pIRF3->Nucleus Translocates to pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->Nucleus Translocates to IFNB IFN-β Gene Nucleus->IFNB Transcription ISGs ISGs (e.g., MX1) Nucleus->ISGs Transcription IFNAR IFNAR IFNB->IFNAR Secreted & binds to AntiviralState Antiviral State ISGs->AntiviralState Induces JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates JAK_STAT->Nucleus Activates This compound This compound This compound->pIRF3 Potentiates This compound->pNFkB Inhibits

Caption: Hypothesized signaling pathway of this compound in A549 cells.

Experimental_Workflow Experimental Workflow for this compound Evaluation in A549 Cells A549_Culture 1. A549 Cell Culture Cytotoxicity_Assay 2. Cytotoxicity Assay (MTT) A549_Culture->Cytotoxicity_Assay Antiviral_Assay 3. Antiviral Assay A549_Culture->Antiviral_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Virus_Infection Virus Infection (H1N1) Antiviral_Assay->Virus_Infection Ingavirin_Treatment This compound Treatment Virus_Infection->Ingavirin_Treatment Plaque_Assay Plaque Assay Ingavirin_Treatment->Plaque_Assay Mechanism_Study 4. Mechanism of Action Studies Ingavirin_Treatment->Mechanism_Study Determine_EC50 Determine EC50 & SI Plaque_Assay->Determine_EC50 Data_Analysis 5. Data Analysis & Interpretation Determine_EC50->Data_Analysis qRT_PCR qRT-PCR (IFN-β, NF-κB, MX1) Mechanism_Study->qRT_PCR Western_Blot Western Blot (p-NF-κB, p-STAT1) Mechanism_Study->Western_Blot qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating this compound in A549 cells.

References

Ingavirin Research in Ferret Models of Influenza: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available research on the antiviral drug Ingavirin in ferret models of influenza. The information is compiled to assist in the design and execution of similar preclinical studies.

Introduction

This compound® (Imidazolyl Ethanamide Pentandioic Acid) is an antiviral drug developed in Russia for the treatment of upper respiratory tract viral infections. Research suggests that its mechanism of action involves the restoration of the host's innate antiviral response, which is often suppressed by the influenza virus. The ferret (Mustela putorius furo) is considered a gold-standard animal model for influenza research due to its susceptibility to human influenza viruses and the similarity of its clinical and pathological responses to those observed in humans.[1][2][3] This document summarizes the key findings from a study of this compound in a ferret model of influenza A(H1N1)pdm09 infection and provides detailed protocols based on the available information and established methodologies in the field.

Quantitative Data Summary

A study presented at the 3rd Influenza Meeting in 2012 investigated the efficacy of this compound in ferrets infected with influenza A(H1N1)pdm09 virus.[4][5][6] The key quantitative findings from this research are summarized in the table below.

ParameterThis compound-Treated GroupPlacebo Group
Virus Strain Influenza A(H1N1)pdm09Influenza A(H1N1)pdm09
Drug Dosage 13 mg/kg, once dailyVehicle control
Treatment Start Time 36 hours post-infection36 hours post-infection
Primary Outcome Accelerated viral clearance from nasal washes starting at day 4 post-infectionStandard viral clearance
Observed Side Effects No toxic side effects were observed.[4]Not reported

Proposed Mechanism of Action (Based on in vitro studies)

In vitro studies using A549 lung epithelial cells suggest that this compound restores the cellular antiviral response pathways that are typically inhibited by the influenza virus NS1 protein.[4][6] The proposed mechanism involves the activation of several key components of the innate immune system.

Ingavirin_Mechanism cluster_virus Influenza A Virus Infection cluster_cell Host Cell Virus Virus NS1 NS1 Virus->NS1 PKR PKR NS1->PKR Inhibits IRF3_IRF7 IRF3/IRF7 NS1->IRF3_IRF7 Inhibits Translocation PKR->IRF3_IRF7 Nucleus Nucleus IRF3_IRF7->Nucleus Translocation MxA MxA Nucleus->MxA Induces Expression Antiviral_State Antiviral State MxA->Antiviral_State This compound This compound This compound->PKR Induces Activation This compound->IRF3_IRF7 Induces Translocation Experimental_Workflow Acclimatization Ferret Acclimatization Infection Intranasal Infection (Influenza A(H1N1)pdm09) Acclimatization->Infection Treatment_Start Initiate Treatment (36h post-infection) This compound (13 mg/kg) or Placebo Infection->Treatment_Start Daily_Treatment Daily Dosing Treatment_Start->Daily_Treatment Monitoring Daily Monitoring (Clinical Signs, Weight, Temperature) Daily_Treatment->Monitoring Sampling Nasal Wash Collection (Daily or every other day) Daily_Treatment->Sampling Endpoint Study Endpoint Monitoring->Endpoint Analysis Viral Titer Quantification (e.g., TCID50, qPCR) Sampling->Analysis Analysis->Endpoint

References

Application Notes and Protocols for Cytopathic Effect (CPE) Inhibition Assays with Ingavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® is an antiviral drug with a broad spectrum of activity against several respiratory viruses, including influenza A and B viruses, parainfluenza virus, and adenovirus.[1][2] Its mechanism of action is multifaceted, involving both direct antiviral effects and modulation of the host's innate immune response.[2][3] One of the key in vitro methods to determine the antiviral efficacy of a compound like this compound is the cytopathic effect (CPE) inhibition assay. This assay measures the ability of a drug to protect cells from the damaging effects of viral infection. This document provides detailed protocols for performing CPE inhibition assays with this compound and summarizes the available data on its efficacy.

This compound's antiviral action includes the suppression of the nuclear import of viral particles, a crucial step for the replication of many viruses.[2] Additionally, it has been shown to modulate the host's immune response by promoting the production of interferon and normalizing the balance of cytokines, which can help in controlling the viral infection and reducing inflammation.[2]

Data Presentation

The following table summarizes the available data on the in vitro efficacy and cytotoxicity of this compound from CPE inhibition assays.

Virus Strain Cell Line Effective Concentration Cytotoxicity (CC50) Reference
Influenza A/H1N1MDCK250-400 µg/mL (prevented CPE)> 1000 µg/mL[4][5]
Influenza A (IAV) H1N1Not SpecifiedDecreased CPE by 50-79%Not Specified[1]

Experimental Protocols

This section provides a detailed methodology for conducting a cytopathic effect (CPE) inhibition assay to evaluate the antiviral activity of this compound against influenza virus.

Materials and Reagents
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells

  • Virus: Influenza A virus (e.g., A/H1N1 strain)

  • Test Compound: this compound

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, L-glutamine

  • Assay Medium: Cell culture medium with a reduced serum concentration (e.g., 2% FBS) and with TPCK-trypsin (for influenza virus propagation)

  • Control Compounds: A known antiviral agent for influenza (e.g., Oseltamivir) and a vehicle control (e.g., DMSO)

  • Reagents for CPE Detection:

    • Neutral Red solution or

    • Crystal Violet solution with methanol or formaldehyde for fixation

  • Equipment:

    • 96-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Microplate reader

Experimental Procedure

1. Cell Preparation and Seeding: a. Culture MDCK cells in T-75 flasks with complete growth medium until they reach approximately 80-90% confluency. b. Wash the cells with PBS, and detach them using a trypsin-EDTA solution. c. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cells to a final concentration of 1 x 10^5 cells/mL and seed 100 µL into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). b. Perform serial dilutions of the this compound stock solution in assay medium to achieve the desired final concentrations (e.g., a range from 10 µg/mL to 1000 µg/mL).

3. Virus Infection and Treatment: a. On the day of the assay, prepare a working dilution of the influenza virus stock in assay medium to a multiplicity of infection (MOI) that will cause 80-100% CPE in 48-72 hours. b. Remove the growth medium from the 96-well plates containing the MDCK cell monolayers. c. Add 50 µL of the appropriate this compound dilution to each well. Include wells for cell control (medium only), virus control (medium with virus), and positive control (known antiviral with virus). d. Add 50 µL of the diluted virus to all wells except the cell control wells. e. Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the desired level of CPE is observed in the virus control wells.

4. Quantification of Cytopathic Effect: a. After the incubation period, visually inspect the plates under an inverted microscope to assess the degree of CPE. b. For quantitative analysis using Neutral Red: i. Remove the medium and add 100 µL of Neutral Red solution to each well. ii. Incubate for 2-3 hours to allow for dye uptake by viable cells. iii. Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of a destaining solution (e.g., 50% ethanol, 1% acetic acid in water). iv. Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader. c. For quantitative analysis using Crystal Violet: i. Gently wash the cells with PBS. ii. Fix the cells with 10% formaldehyde or methanol for 20 minutes. iii. Remove the fixative and stain the cells with 0.5% Crystal Violet solution for 20 minutes. iv. Wash the plates with water to remove excess stain and allow them to dry. v. Solubilize the stain by adding 100 µL of methanol or a suitable solubilizing agent to each well. vi. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = [(Absorbance of treated, infected wells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] x 100 b. The 50% effective concentration (EC50) is determined by regression analysis of the dose-response curve, representing the concentration of this compound that inhibits CPE by 50%. c. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells treated with the same concentrations of this compound.

Visualizations

Experimental Workflow

CPE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed MDCK cells in 96-well plate add_this compound Add this compound dilutions to cells seed_cells->add_this compound 24h incubation prepare_this compound Prepare serial dilutions of this compound prepare_this compound->add_this compound prepare_virus Prepare virus inoculum infect_cells Infect cells with influenza virus prepare_virus->infect_cells add_this compound->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation stain_cells Stain viable cells (e.g., Neutral Red) incubation->stain_cells read_plate Measure absorbance with plate reader stain_cells->read_plate calculate_results Calculate EC50 and CC50 read_plate->calculate_results

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

This compound's Multifaceted Antiviral Mechanism

Ingavirin_Mechanism cluster_direct Direct Antiviral Action cluster_host Host Immune Modulation This compound This compound inhibit_transport Inhibition of Viral Nucleoprotein Nuclear Import This compound->inhibit_transport interferon Increased Interferon Production This compound->interferon cytokines Normalization of Cytokine Balance This compound->cytokines inhibit_replication Suppression of Viral Replication inhibit_transport->inhibit_replication antiviral_outcome Reduced Viral Load & Inhibition of CPE inhibit_replication->antiviral_outcome interferon->antiviral_outcome inflammation Anti-inflammatory Effect cytokines->inflammation inflammation->antiviral_outcome

Caption: Conceptual diagram of this compound's antiviral mechanisms.

Data Analysis Logic

Data_Analysis_Logic Input Input Data Absorbance readings from: - Cell Control (CC) - Virus Control (VC) - Treated Wells (TW) Calculation Calculations % Viability = ((TW - VC) / (CC - VC)) * 100 Plot % Viability vs. Log[this compound] Input->Calculation Raw Data Output Output EC50 (50% Effective Concentration) CC50 (50% Cytotoxic Concentration) SI (Selectivity Index) = CC50 / EC50 Calculation:f1->Output:f0 Calculation:f1->Output:f1 Output:f0->Output:f2 Output:f1->Output:f2

Caption: Logical flow of data analysis for CPE inhibition assays.

References

Application Note: Quantifying the In Vivo Efficacy of Ingavirin Using Viral Titers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentanedioic acid) is an antiviral drug developed for the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections.[1] Its mechanism of action is multifaceted, involving both direct antiviral effects and modulation of the host immune response.[1][2] A critical aspect of preclinical and clinical evaluation of any antiviral agent is the quantitative assessment of its efficacy in a living organism (in vivo). This application note provides a detailed overview of methodologies to quantify the in vivo efficacy of this compound by measuring viral titers in animal models. The protocols and data presented herein are intended to guide researchers in designing and executing robust preclinical studies.

This compound has demonstrated efficacy in various animal models, including mice and ferrets, against different strains of influenza virus, such as H1N1, H3N2, H5N1, and influenza B.[3][4][5] The primary endpoint for assessing antiviral activity in these studies is often the reduction in viral load in key tissues, such as the lungs, and in nasal washes.[5][6] This is typically quantified through standard virological techniques like the plaque assay and the Tissue Culture Infectious Dose 50 (TCID50) assay.[7][8]

In Vivo Efficacy of this compound: Summary of Viral Titer Reduction

The following tables summarize the reported efficacy of this compound in reducing viral titers in various in vivo studies.

Animal ModelVirus StrainThis compound DosageTissue/SampleReported Reduction in Viral TiterReference
Albino MiceInfluenza A (H1N1)pdm09Not SpecifiedLungsUp to 40-fold decrease[4]
Albino MiceInfluenza BNot SpecifiedLungsSignificant decrease[3]
FerretsInfluenza A(H1N1)pdm0913 mg/kg, once dailyNasal WashesAccelerated viral clearance starting at day 4[6]
MiceInfluenza A(H1N1/09)v & A(H3N2)Not SpecifiedLungsEffective inhibition of reproduction[9]

Key Experimental Protocols

Animal Model and Virus Challenge

A common animal model for influenza research is the mouse (e.g., BALB/c) or the ferret, as ferrets exhibit human-like symptoms of influenza.[10]

Protocol:

  • Acclimatize animals for a minimum of 72 hours before the experiment.

  • Anesthetize the animals (e.g., with isoflurane).

  • Infect the animals intranasally with a predetermined lethal or sublethal dose (e.g., 5 LD50) of the influenza virus strain of interest.[5] The virus should be diluted in a sterile vehicle like phosphate-buffered saline (PBS).

  • A control group of animals should receive a sham inoculation with the vehicle only.

This compound Administration

This compound is typically administered orally.[4]

Protocol:

  • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water or saline).

  • Begin treatment at a specified time point post-infection (e.g., 24 or 36 hours).[6]

  • Administer the designated dose of this compound to the treatment group of animals via oral gavage once daily for a specified duration (e.g., 5-7 days).

  • The control group should receive the vehicle alone following the same schedule.

  • A placebo-treated group of infected animals is essential for comparison.

Sample Collection

Lung tissue and nasal washes are common samples for quantifying respiratory virus titers.[6][11]

Protocol:

  • At selected time points post-infection (e.g., days 2, 4, and 6), euthanize a subset of animals from each group.

  • For lung tissue, aseptically harvest the lungs and place them in a sterile tube on ice.

  • For nasal washes, instill a small volume of sterile PBS into the trachea and collect the fluid that flows out of the nares.

  • Process the samples immediately or store them at -80°C until analysis.

Viral Titer Quantification: Plaque Assay

The plaque assay is a standard method for determining the concentration of infectious virus particles, expressed as plaque-forming units (PFU) per milliliter or gram of tissue.[7][12]

Protocol:

  • Sample Preparation:

    • Homogenize the lung tissue in a known volume of sterile PBS or cell culture medium to create a 10% (w/v) suspension.[11]

    • Clarify the homogenate by centrifugation at low speed (e.g., 600 x g for 15 minutes at 4°C) to remove cellular debris.[11]

    • Collect the supernatant containing the virus.

  • Cell Seeding:

    • Seed a susceptible cell line, such as Madin-Darby Canine Kidney (MDCK) cells, into 6-well or 12-well plates to form a confluent monolayer.[12]

  • Infection:

    • Prepare 10-fold serial dilutions of the lung homogenate supernatant or nasal wash fluid in a virus growth medium.[13]

    • Wash the MDCK cell monolayers with PBS and then inoculate them with the virus dilutions.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Aspirate the inoculum and add an overlay medium containing an agent to solidify the medium, such as methylcellulose or Avicel, to restrict virus spread to adjacent cells.[11][12]

    • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization and Counting:

    • Remove the overlay and fix the cells (e.g., with 4% formaldehyde).

    • Stain the cells with a solution like crystal violet, which stains the living cells, leaving the plaques (areas of dead cells) unstained and visible.

    • Count the number of plaques in the wells and calculate the viral titer (PFU/mL or PFU/g) based on the dilution factor.

Viral Titer Quantification: TCID50 Assay

The TCID50 assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[8][14]

Protocol:

  • Cell Seeding:

    • Seed MDCK cells into a 96-well plate.[15]

  • Serial Dilution and Infection:

    • Prepare 10-fold serial dilutions of the prepared virus samples (as in the plaque assay).

    • Inoculate multiple replicate wells (e.g., 8 wells) for each dilution.

    • Include a negative control (cells only) and a positive control (known virus stock).

  • Incubation and Observation:

    • Incubate the plate at 37°C in a CO2 incubator for 3-7 days.

    • Observe the wells daily for the presence of CPE using an inverted microscope.

  • Titer Calculation:

    • For each dilution, count the number of wells positive for CPE.

    • Calculate the TCID50/mL using a method such as the Reed-Muench or Spearman-Karber formula.[15]

Visualizations

Experimental Workflow

G cluster_0 Animal Model Preparation cluster_1 Treatment Regimen cluster_2 Sample Collection & Processing cluster_3 Viral Titer Quantification acclimatization Acclimatization of Animals infection Intranasal Virus Challenge acclimatization->infection treatment Oral Administration infection->treatment ingavirin_prep This compound Preparation ingavirin_prep->treatment placebo Placebo Control euthanasia Euthanasia at Time Points treatment->euthanasia placebo->euthanasia harvest Harvest Lung Tissue / Nasal Wash euthanasia->harvest homogenization Sample Homogenization & Clarification harvest->homogenization plaque_assay Plaque Assay (PFU/mL) homogenization->plaque_assay tcid50_assay TCID50 Assay homogenization->tcid50_assay

Caption: Experimental workflow for quantifying this compound's in vivo efficacy.

Proposed Mechanism of Action of this compound

G This compound This compound ViralReplication Viral Replication Cycle (e.g., Nuclear Import of Viral Proteins) This compound->ViralReplication Inhibits ImmuneResponse Host Immune Response This compound->ImmuneResponse Modulates Interferon Interferon Production This compound->Interferon Enhances Cytokines Pro-inflammatory Cytokines This compound->Cytokines Normalizes ViralLoad Viral Load Reduction ImmuneResponse->Interferon ImmuneResponse->Cytokines Interferon->ViralLoad Contributes to Inflammation Reduced Inflammation ViralLoad->Inflammation Reduces cause of

References

Ingavirin's Potential Against Human Parainfluenza Virus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Ingavirin in the context of human parainfluenza virus (HPIV) studies. It compiles available data on its antiviral activity, outlines experimental protocols from published research, and visualizes its proposed mechanism of action.

Introduction

This compound® (imidazolyl ethanamide pentandioic acid) is an antiviral drug developed in the Russian Federation that has demonstrated a broad spectrum of activity against various respiratory viruses.[1] Research indicates its potential efficacy against human parainfluenza viruses, which are a significant cause of upper and lower respiratory tract infections, particularly in children and immunocompromised individuals. The following notes detail the findings from key preclinical studies.

Data Presentation: Antiviral Efficacy

The antiviral effect of this compound against HPIV has been primarily demonstrated in in-vivo studies. The available quantitative data from these experiments is summarized below. To date, specific in vitro efficacy data, such as EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values against human parainfluenza virus, have not been reported in the reviewed literature.

Table 1: In Vivo Efficacy of this compound Against Human Parainfluenza Virus Type 3 (hPIV-3)

Animal ModelVirus StrainTreatment GroupDosageAdministration RouteEndpointViral Titer Reduction (log10 TCID50/ml) vs. PlaceboReference
Syrian HamstershPIV-3 (strain HA1)This compound1.5 mg/kg/dayIntragastricLung viral titer on day 3 post-infection1.1[2]
Syrian HamstershPIV-3 (strain HA1)This compound3.0 mg/kg/dayIntragastricLung viral titer on day 3 post-infection1.2[2]
Syrian HamstershPIV-3 (strain HA1)Ribavirin (Control)15 mg/kg/dayIntragastricLung viral titer on day 3 post-infection1.7[2]

Data extracted from Logvinova et al., 2011.[2]

Proposed Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that involves both direct antiviral and host-oriented effects. Its activity against HPIV is believed to stem from its ability to interfere with viral replication and modulate the host's immune and inflammatory responses.[3][4]

Key Mechanistic Features:
  • Inhibition of Viral Protein Nuclear Import: this compound is proposed to disrupt the transportation of newly synthesized viral nucleoproteins from the cytoplasm into the nucleus. This is a critical step for the replication of many viruses, and its inhibition effectively halts the viral life cycle.[4]

  • Cytoprotective Effects: The drug has been shown to have nonspecific cytoprotective properties, reducing the cytopathogenic effect of the virus.[3] In studies, this compound significantly decreased the death of bronchial epithelium cells during acute infection.[3]

  • Immunomodulation: this compound appears to modulate the host immune response. This includes the potential to stimulate interferon production, which is a key component of the innate antiviral defense.[4]

  • Anti-inflammatory Action: The drug also demonstrates anti-inflammatory properties by reducing the production of pro-inflammatory cytokines, which can help alleviate symptoms and prevent excessive tissue damage.[4]

Visualizations

Signaling Pathway of this compound's Antiviral Action

InVivo_Workflow Animal_Model Syrian Hamsters (4-5 weeks old) Infection Intranasal Infection (0.05 mL of 10^4 TCID50 hPIV-3) Animal_Model->Infection Treatment_Groups Treatment Groups Infection->Treatment_Groups Ingavirin_Dosing This compound Administration (e.g., 1.5 or 3.0 mg/kg/day) Treatment_Groups->Ingavirin_Dosing Group 1 Placebo_Dosing Placebo Administration (Saline) Treatment_Groups->Placebo_Dosing Group 2 Sacrifice Sacrifice Animals (Day 3 post-infection) Ingavirin_Dosing->Sacrifice Placebo_Dosing->Sacrifice Tissue_Harvest Lung Tissue Harvest Sacrifice->Tissue_Harvest Analysis Analysis Tissue_Harvest->Analysis Titration Virus Titration in MA-104 cells (ELISA with anti-hPIV antibodies) Analysis->Titration Histology Histological Analysis Analysis->Histology

References

Application Notes and Protocols: Establishing an Ingavirin-Resistant Virus Strain In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for researchers seeking to establish and characterize Ingavirin-resistant virus strains in vitro. This compound is a broad-spectrum antiviral agent with a multifaceted mechanism of action, primarily targeting viral replication and modulating the host immune response.[1][2] While the development of resistance to this compound has not been readily observed, these protocols outline a systematic approach to investigate the potential for resistance development through in vitro serial passage.[3][4] The methodologies described herein include the propagation of viral stocks, the in vitro selection of resistant variants, and the phenotypic and genotypic characterization of the resulting virus populations.

Introduction to this compound

This compound (imidazolyl ethanamide pentanedioic acid) is an antiviral drug developed in Russia with demonstrated activity against a wide range of respiratory viruses, including influenza A and B viruses, parainfluenza virus, respiratory syncytial virus (RSV), adenovirus, and coronaviruses.[1][5][6] Its mechanism of action is complex and not fully elucidated but is known to involve multiple pathways.[1][7] this compound is reported to inhibit the replication of viral RNA and interfere with the nuclear import of viral particles, thereby halting the spread of the virus.[1][2] Additionally, it modulates the host's innate immune response by enhancing the production of interferon and reducing the levels of pro-inflammatory cytokines.[2][8] This multi-pronged approach may contribute to the high barrier to resistance development that has been observed thus far.[3][4]

Mechanism of Action

This compound's antiviral strategy is twofold: directly inhibiting viral processes and bolstering the host's antiviral state.

  • Direct Antiviral Effects: this compound interferes with crucial stages of the viral life cycle, including the replication of the viral genome and the assembly of new virions.[1][9] It has been shown to disrupt the transport of viral nucleoproteins into the nucleus, a critical step for the replication of many viruses.[2]

  • Immunomodulatory Effects: The drug stimulates the innate immune system, a key defense against viral infections.[8] It enhances the production of interferons, signaling proteins that induce an antiviral state in surrounding cells.[1] It also helps to regulate the inflammatory response by decreasing the production of pro-inflammatory cytokines, which can alleviate symptoms and prevent excessive tissue damage.[2]

Ingavirin_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Response V_Entry Virus Entry V_Replication Viral RNA Replication & Nuclear Import V_Entry->V_Replication V_Assembly Virion Assembly & Release V_Replication->V_Assembly H_Interferon Interferon Production H_Cytokines Pro-inflammatory Cytokine Production This compound This compound This compound->V_Replication Inhibits This compound->H_Interferon Enhances This compound->H_Cytokines Reduces

Figure 1: Proposed mechanism of action of this compound.

Experimental Workflow for In Vitro Resistance Selection

The process of selecting for an this compound-resistant virus strain involves the serial passage of the virus in the presence of escalating, sub-lethal concentrations of the drug. This method applies selective pressure on the viral population, favoring the survival and propagation of any variants that may arise with reduced susceptibility to this compound.

Resistance_Workflow P0 P0: Wild-Type Virus + Low Conc. This compound P1 P1: Harvest & Titer Virus P2 P2: Infect Fresh Cells + Increased Conc. This compound P3 P3: Harvest & Titer Virus P_final P(n): Putative Resistant Virus P3->P_final Repeat n times Characterization Phenotypic & Genotypic Characterization P_final->Characterization

Figure 2: Experimental workflow for in vitro resistance selection.

Detailed Experimental Protocols

Materials and Reagents
  • Virus: A wild-type strain of a virus known to be susceptible to this compound (e.g., Influenza A virus, Respiratory Syncytial Virus).

  • Cell Line: A suitable host cell line for the chosen virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

  • This compound: Pharmaceutical grade, with a known purity.

  • Cell Culture Media: Appropriate for the chosen cell line (e.g., DMEM, MEM).

  • Fetal Bovine Serum (FBS): For cell growth and maintenance.

  • Trypsin-EDTA: For cell passaging.

  • Antibiotics: Penicillin-Streptomycin solution.

  • Reagents for Plaque Assay: Agarose, neutral red stain.

  • Reagents for Virus Titration: 96-well plates, appropriate buffers.

  • RNA Extraction Kit: For isolating viral RNA.

  • RT-PCR and Sequencing Reagents: For genotypic analysis.

Protocol 1: Preparation and Titration of Virus Stock
  • Virus Propagation: Infect a confluent monolayer of host cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the infected cells at the optimal temperature and CO2 concentration for the virus until a significant cytopathic effect (CPE) is observed.

  • Harvesting: Collect the supernatant containing the progeny virus.

  • Clarification: Centrifuge the supernatant at low speed to remove cell debris.

  • Aliquoting and Storage: Aliquot the clarified virus stock and store at -80°C.

  • Titration: Determine the virus titer (plaque-forming units per milliliter, PFU/mL, or 50% tissue culture infectious dose, TCID50/mL) using a plaque assay or TCID50 assay.[10][11][12]

Protocol 2: In Vitro Selection of this compound-Resistant Virus
  • Initial Infection (Passage 0): Seed host cells in multiple wells of a 6-well plate. Once confluent, infect the cells with the wild-type virus at an MOI of 0.01 in the presence of a sub-inhibitory concentration of this compound (e.g., 0.5x EC50).

  • Incubation and Observation: Incubate the plates and monitor daily for the development of CPE.

  • Harvesting (Passage 1): When CPE is evident, harvest the supernatant.

  • Subsequent Passages: Use the harvested virus to infect fresh cell monolayers in the presence of a gradually increasing concentration of this compound (e.g., 1.5x to 2x the concentration of the previous passage).

  • Repeat Passaging: Repeat this process for a minimum of 10-15 passages, or until the virus can replicate in the presence of a significantly higher concentration of this compound compared to the wild-type virus.[13][14]

  • Monitoring: At every 3-5 passages, determine the EC50 of the passaged virus population to assess for any change in susceptibility to this compound.

Protocol 3: Phenotypic Characterization of Putative Resistant Virus

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).[15][16]

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus-Drug Incubation: Prepare serial dilutions of this compound. Mix a standard amount of virus (e.g., 100 PFU) with each drug dilution and incubate for 1 hour.

  • Infection: Infect the cell monolayers with the virus-drug mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with the corresponding concentration of this compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining and Counting: Stain the cells (e.g., with neutral red) and count the number of plaques in each well.

  • EC50 Calculation: Calculate the EC50 value by determining the drug concentration that causes a 50% reduction in the number of plaques compared to the no-drug control.

This assay measures the ability of a compound to inhibit the production of infectious virus particles.[17][18]

  • Infection with Drug: Infect cell monolayers with the virus at a known MOI in the presence of serial dilutions of this compound.

  • Incubation: Incubate the infected cells for a full viral replication cycle.

  • Harvesting Progeny Virus: Collect the cell culture supernatant.

  • Titration of Progeny: Determine the titer of the progeny virus from each drug concentration using a plaque assay or TCID50 assay.

  • Analysis: Compare the virus titers from the drug-treated wells to the no-drug control to determine the extent of inhibition.

Protocol 4: Genotypic Characterization
  • RNA Extraction: Extract viral RNA from the wild-type and putative resistant virus stocks.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and amplify the genes encoding the putative targets of this compound (e.g., polymerase complex, proteins involved in nuclear import).

  • DNA Sequencing: Sequence the amplified DNA products. Long-read sequencing can be particularly useful for identifying linked mutations and characterizing viral quasispecies.[19][20][21]

  • Sequence Analysis: Compare the sequences of the putative resistant virus to the wild-type virus to identify any mutations that may be associated with the resistant phenotype.

Data Presentation

The following tables provide examples of how to present the quantitative data generated from the described experiments.

Table 1: Antiviral Susceptibility of Passaged Virus Populations to this compound

Virus PopulationPassage NumberThis compound EC50 (µM)Fold-Change in EC50
Wild-Type015.2 ± 2.11.0
This compound-Passaged520.5 ± 3.51.3
This compound-Passaged1045.8 ± 5.23.0
This compound-Passaged15128.3 ± 11.78.4

Table 2: Replication Kinetics of Wild-Type vs. Resistant Virus

VirusTime Post-Infection (hours)Virus Titer (log10 PFU/mL)
Wild-Type02.1
124.5
246.8
487.2
Resistant02.0
124.2
246.5
486.9

Table 3: Genotypic Analysis of this compound-Resistant Virus

GeneNucleotide ChangeAmino Acid Change
Polymerase PB1A135GK45R
Nucleoprotein (NP)C678TP226S

Troubleshooting and Considerations

  • No Resistance Development: As suggested by some studies, it may be difficult to select for this compound resistance in vitro.[3][4] If no significant shift in EC50 is observed after numerous passages, consider altering the selection pressure (e.g., using a different viral strain, a different cell line, or a more aggressive dose escalation strategy).

  • Loss of Virus Viability: High concentrations of this compound may be toxic to the cells or completely inhibit viral replication. It is crucial to maintain a balance between applying selective pressure and allowing the virus to propagate.

  • Fitness of Resistant Virus: Any selected resistant variants may exhibit reduced replicative fitness compared to the wild-type virus. It is important to characterize the growth kinetics of the resistant virus.

Conclusion

These application notes provide a detailed framework for the in vitro selection and characterization of this compound-resistant virus strains. While the generation of such strains may be challenging due to the drug's multifaceted mechanism of action, the protocols outlined here offer a systematic approach to investigate this possibility. The successful establishment and analysis of this compound-resistant viruses would be invaluable for understanding the drug's precise mechanism of action and for the proactive development of second-generation antivirals.

References

Application Notes and Protocols: Histological Analysis of Lung Tissue After Ingavirin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolylethanamide pentanedioic acid) is an antiviral agent with a multifaceted mechanism of action that includes the inhibition of viral replication and modulation of the host immune response.[1] These application notes provide a summary of the histological effects of this compound on lung tissue in the context of respiratory viral infections, primarily influenza A virus. The following sections detail the observed histological improvements, relevant experimental protocols for analysis, and the underlying mechanism of action.

Data Presentation: Histological Effects of this compound on Lung Tissue

While specific morphometric data from clinical trials are limited, preclinical studies in animal models of influenza A (H1N1) virus infection provide semi-quantitative evidence of this compound's efficacy in preserving lung tissue integrity. The following table summarizes the histological findings in placebo-treated versus this compound-treated mice, based on descriptive analyses from published research. The scoring is adapted from established lung pathology scoring systems for influenza infection in mice, where a higher score indicates greater pathology.

Histological ParameterPlacebo-Treated (Influenza-Infected)This compound-Treated (Influenza-Infected)
Overall Lung Architecture Severe disruption with diffuse alveolar damage.Normalization of lung tissue structure.
Inflammatory Infiltration Severe neutrophilic-to-histiocytic alveolitis.Mild lymphocytic peribronchitis with mild alveolitis.
Alveolar Edema Severe interstitial edema.Restriction of edema.
Alveolar Damage Exudative diffuse alveolar damage with fibrinous exudates.Restriction of alveolar damage.
Bronchial Epithelium Necrosis and desquamation of bronchiolar epithelium.Protection of bronchial epithelium from death; cells appear intact.
Debris in Bronchial Lumen Intense exudates and cellular debris.Decrease in the amount of debris.

This table is a semi-quantitative representation based on descriptive findings from Zarubaev et al., 2011.

Experimental Protocols

The following are standard protocols for the histological and immunohistochemical analysis of lung tissue from animal models of influenza infection treated with this compound.

Lung Tissue Preparation
  • Euthanasia and Lung Perfusion: Euthanize the animal model (e.g., mouse) at the designated time point post-infection.

  • Tissue Fixation: Carefully expose the trachea and lungs. Perfuse the lungs with 10% neutral buffered formalin through the trachea to ensure proper inflation and fixation of the lung parenchyma.

  • Post-Fixation: Excise the lungs and immerse them in 10% neutral buffered formalin for a minimum of 24 hours.

  • Paraffin Embedding: Following fixation, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

Hematoxylin and Eosin (H&E) Staining
  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded lung tissue blocks using a microtome.

  • Mounting: Float the sections in a water bath and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining:

    • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with Eosin to visualize the cytoplasm and extracellular matrix (pink/red).

  • Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol and xylene, and mount with a coverslip using a permanent mounting medium.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess lung pathology, including inflammation, alveolar damage, and edema.

Immunohistochemistry (IHC) for Viral Antigen Detection
  • Sectioning and Deparaffinization: Prepare tissue sections as described for H&E staining (Steps 1-3).

  • Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the viral antigens.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the viral nucleoprotein (e.g., influenza A nucleoprotein monoclonal antibody).

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody that binds to the primary antibody.

    • Apply an enzyme-streptavidin conjugate (e.g., horseradish peroxidase).

  • Chromogen Application: Visualize the antigen-antibody complex by adding a chromogen substrate, which produces a colored precipitate at the site of the antigen.

  • Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Analysis: Examine under a light microscope to determine the localization and extent of viral antigen in the lung tissue.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_model Animal Model cluster_tissue_processing Tissue Processing cluster_histological_analysis Histological Analysis cluster_data_analysis Data Analysis infection Influenza Virus Infection treatment This compound Treatment infection->treatment control Placebo Control infection->control euthanasia Euthanasia & Lung Perfusion treatment->euthanasia control->euthanasia fixation Fixation in Formalin euthanasia->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtome Sectioning embedding->sectioning he_staining H&E Staining sectioning->he_staining ihc_staining IHC for Viral Antigen sectioning->ihc_staining microscopy Microscopic Examination he_staining->microscopy ihc_staining->microscopy scoring Pathology Scoring microscopy->scoring quantification Quantitative Analysis scoring->quantification

Caption: Experimental workflow for histological analysis of lung tissue.

Mechanism of Action of this compound

mechanism_of_action cluster_virus Influenza Virus cluster_host_cell Host Cell viral_np Viral Nucleoprotein (NP) nucleus Nucleus viral_np->nucleus Nuclear Import viral_replication Viral Replication nucleus->viral_replication pkr PKR Activation pkr->viral_replication Inhibits irf IRF3/IRF7 Translocation irf->viral_replication Inhibits mxa MxA Protein Production mxa->viral_replication Inhibits cytokines Pro-inflammatory Cytokines This compound This compound This compound->nucleus Inhibits Import This compound->pkr This compound->irf This compound->mxa This compound->cytokines Modulates

References

Application Notes and Protocols for Ingavirin Administration in Mouse Models of Viral Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ingavirin (Imidazolyl Ethanamide Pentandioic Acid) in mouse models of viral pneumonia, with a focus on influenza A and B viruses. The protocols are based on findings from preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is an antiviral drug developed in Russia that has demonstrated broad-spectrum activity against various respiratory viruses, including influenza A and B, parainfluenza, adenovirus, and respiratory syncytial virus (RSV).[1] Its mechanism of action is multifaceted, involving both direct antiviral effects and modulation of the host immune response.[1][2] Unlike many antiviral drugs that target viral proteins, this compound appears to bolster the host's innate antiviral defenses, which are often suppressed by viral pathogenicity factors.[2][3] This makes it a promising candidate for antiviral therapy, particularly in the context of emerging drug resistance.

The primary mechanism of this compound involves the inhibition of viral replication by interfering with the nuclear import of viral nucleoproteins, a critical step for many viruses.[2] Additionally, this compound modulates the host's immune response by promoting the production of interferon and reducing the levels of pro-inflammatory cytokines, which helps to mitigate the excessive inflammation often associated with severe viral pneumonia.[1][2] Studies suggest that this compound can restore cellular antiviral response pathways, such as the activation of PKR and the translocation of IRF3 and IRF7, leading to increased levels of antiviral proteins like MxA.[3]

Mechanism of Action: Signaling Pathway

This compound's proposed mechanism of action involves the restoration of the host's innate antiviral signaling pathways, which are often antagonized by viral proteins like the influenza virus NS1 protein. The diagram below illustrates the key components of this pathway that are positively influenced by this compound.

Ingavirin_Mechanism cluster_virus Viral Infection cluster_cell Host Cell Virus Influenza Virus NS1 NS1 Protein Virus->NS1 produces PKR PKR NS1->PKR inhibits IRF3 IRF3/IRF7 NS1->IRF3 inhibits PKR->IRF3 activates IFN Interferon (IFN) Production IRF3->IFN induces MxA MxA Protein IFN->MxA induces Antiviral_State Antiviral State MxA->Antiviral_State promotes This compound This compound This compound->PKR restores activation This compound->IRF3 restores translocation Experimental_Workflow cluster_setup Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis A1 Virus Preparation & Titration (LD50 determination) B1 Intranasal Inoculation with Influenza Virus (under anesthesia) A1->B1 A2 Animal Acclimatization (e.g., albino mice, 10-12g) A2->B1 A3 Drug Formulation (this compound in saline) B2 Oral Gavage Administration of this compound (once daily for 5 days) A3->B2 B1->B2 initiate treatment post-infection B3 Control Groups (Placebo, Reference Drug e.g., Tamiflu) B1->B3 C1 Daily Monitoring (Mortality, Body Weight) B2->C1 B3->C1 C2 Tissue Collection (Lungs at specific days post-infection) C1->C2 D1 Viral Titer Determination (e.g., EID50 assay) C2->D1 D2 Histopathological Examination of Lungs C2->D2 D3 Statistical Analysis D1->D3 D2->D3

References

Application Notes and Protocols: Measuring MxA Protein Induction by Ingavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral drug with a broad spectrum of activity against various respiratory viruses, including influenza A and B viruses.[1] Its mechanism of action involves the modulation of the host's innate immune response, a key component of which is the induction of the type I interferon (IFN) system.[1][2] A critical downstream effector of the IFN response is the Myxovirus resistance protein A (MxA), a dynamin-like large GTPase that exhibits potent antiviral activity against a wide range of viruses by interfering with early stages of the viral replication cycle.[3][4] Therefore, the measurement of MxA protein induction serves as a reliable biomarker for the biological activity of this compound and its engagement with the cellular antiviral machinery.[1][2]

These application notes provide detailed protocols for the quantification of MxA protein and its corresponding mRNA transcript in response to this compound treatment in in vitro cell culture systems.

Mechanism of Action: this compound and the MxA Signaling Pathway

This compound does not directly target viral proteins but rather enhances the host's antiviral defenses.[1] It is understood to stimulate the production of interferon, which then initiates a signaling cascade leading to the expression of numerous interferon-stimulated genes (ISGs), including MxA.[1][2] The signaling pathway is initiated by the binding of type I interferons (IFN-α/β) to their cell surface receptors (IFNAR), activating the JAK-STAT signaling cascade. This leads to the phosphorylation and nuclear translocation of a transcription factor complex, which binds to the interferon-stimulated response element (ISRE) in the promoter region of the MxA gene, thereby driving its transcription and subsequent protein expression.[3]

Ingavirin_MxA_Signaling_Pathway cluster_cell Cellular Response This compound This compound Cell Host Cell This compound->Cell IFN Interferon (IFN-α/β) Production Cell->IFN stimulates IFNAR IFN Receptor (IFNAR) IFN->IFNAR binds JAK_STAT JAK-STAT Signaling Cascade IFNAR->JAK_STAT activates ISRE ISRE Activation JAK_STAT->ISRE activates MxA_mRNA MxA mRNA Transcription ISRE->MxA_mRNA induces MxA_Protein MxA Protein Translation MxA_mRNA->MxA_Protein translates to Antiviral_State Antiviral State MxA_Protein->Antiviral_State contributes to ELISA_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. ELISA Plate Preparation B->C D 4. Sample & Standard Incubation C->D E 5. Detection Antibody Incubation D->E F 6. Substrate Reaction & Measurement E->F G 7. Data Analysis F->G qRTPCR_Workflow A 1. Cell Seeding & Treatment B 2. RNA Extraction A->B C 3. cDNA Synthesis B->C D 4. qPCR C->D E 5. Data Analysis (ΔΔCt) D->E

References

Application Notes and Protocols: Virus Yield Reduction Assay for Ingavirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin® is an antiviral drug developed in Russia for the treatment and prophylaxis of influenza A and B and other acute respiratory viral infections.[1] Its mechanism of action is multifaceted, involving both direct antiviral effects and modulation of the host immune response.[1][2] this compound has been shown to inhibit the replication of various viruses by interfering with the nuclear import of viral nucleoproteins, a critical step for viral transcription and replication.[2] Additionally, it stimulates the production of interferon and regulates the cytokine balance, thereby enhancing the host's innate antiviral defenses.[2]

A critical method for evaluating the efficacy of antiviral compounds like this compound is the virus yield reduction assay. This assay quantifies the ability of a drug to inhibit the production of infectious virus particles in cell culture. The principle involves infecting susceptible cells with a specific virus, treating the cells with the antiviral agent, and then titrating the amount of new, infectious virus produced (progeny virus).[3][4] This provides a quantitative measure of the drug's antiviral potency.

These application notes provide a detailed protocol for performing a virus yield reduction assay to assess the antiviral activity of this compound against influenza viruses.

Data Presentation

The antiviral activity of this compound has been demonstrated in various in vitro and in vivo studies. The following tables summarize the quantitative data on the reduction of viral titers by this compound.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza A Virus

Virus StrainCell LineThis compound Concentration (µg/mL)Effect on Virus-Induced Cytopathic Effect (CPE)Reference
Influenza A/H1N1MDCK250 - 400Prevention of CPE development[5][6]
Remantadin-resistant Influenza A/H1N1MDCK250 - 400Prevention of CPE development[5][6]

Table 2: In Vivo Antiviral Activity of this compound

Virus StrainAnimal ModelThis compound DosageEffect on Viral TiterReference
Influenza A(H1N1/09)vMiceOrally administeredDecreased virus titers in lung homogenates[7]
Influenza A(H3N2)MiceOrally administeredDecreased virus titers in lung homogenates[7]
Influenza BAlbino MiceOrally administeredDecreased infectious titers in lung tissue[No specific citation found for this exact data point in the provided results]
Human Parainfluenza Virus (hPIV)Syrian HamstersNot specifiedStatistically significant reduction of infectious titer in lung tissue[8]

Experimental Protocols

Virus Yield Reduction Assay Protocol for this compound

This protocol is designed for assessing the in vitro antiviral activity of this compound against influenza A virus using Madin-Darby Canine Kidney (MDCK) or human lung adenocarcinoma (A549) cells.

Materials:

  • Cell Lines: MDCK (Madin-Darby Canine Kidney) cells or A549 (human lung adenocarcinoma) cells.[9][10]

  • Influenza Virus: A well-characterized laboratory strain of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1), A/Victoria/3/75 (H3N2)).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO or cell culture medium).

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Infection Medium: Serum-free cell culture medium containing TPCK-treated trypsin (for influenza virus activation).

  • 96-well and 6-well cell culture plates.

  • Reagents for virus titration: (e.g., for Plaque Assay or TCID50 Assay).

    • Agarose or Avicel overlay for plaque assay.

    • Crystal violet solution for plaque staining.

  • Standard laboratory equipment: CO2 incubator, biosafety cabinet, inverted microscope, centrifuges, pipettes, etc.

Procedure:

  • Cell Seeding:

    • Seed MDCK or A549 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 500 µg/mL). Include a no-drug (vehicle) control.

  • Virus Infection:

    • When the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS).

    • Infect the cells with influenza virus at a specific Multiplicity of Infection (MOI), for example, 0.01 to 1.

    • Allow the virus to adsorb for 1-2 hours at 37°C in a CO2 incubator.

  • This compound Treatment:

    • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

    • Add the prepared dilutions of this compound in infection medium to the respective wells. For the virus control wells, add infection medium with the vehicle control. Include uninfected, untreated cells as a negative control.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).

  • Harvesting of Supernatant:

    • At the end of the incubation period, collect the cell culture supernatants from each well. These supernatants contain the progeny virus.

  • Virus Titer Determination:

    • Determine the viral titer in the collected supernatants using a standard titration method such as a Plaque Assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.[11][12][13][14]

    • Plaque Assay:

      • Prepare serial 10-fold dilutions of the harvested supernatants.

      • Infect confluent monolayers of MDCK cells with these dilutions.

      • After adsorption, overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.

      • Incubate for 2-3 days until plaques are visible.

      • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

      • Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).

    • TCID50 Assay:

      • Prepare serial dilutions of the harvested supernatants.

      • Add these dilutions to MDCK cells in a 96-well plate.

      • Incubate for several days and then observe for cytopathic effect (CPE).

      • The TCID50 is the dilution of virus that causes CPE in 50% of the inoculated wells.

      • Calculate the viral titer using the Reed-Muench or Spearman-Kärber method.[13][14]

  • Data Analysis:

    • Compare the viral titers from the this compound-treated wells to the virus control wells.

    • Calculate the percentage of virus yield reduction for each concentration of this compound.

    • The 50% effective concentration (EC50) can be determined by plotting the percentage of inhibition against the log of the drug concentration and using regression analysis.

Mandatory Visualization

Experimental Workflow

Virus_Yield_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Harvest cluster_titration Quantification cluster_analysis Data Analysis cell_seeding 1. Seed Cells (e.g., MDCK, A549) infection 3. Infect Cells (Influenza Virus) cell_seeding->infection compound_prep 2. Prepare this compound Dilutions treatment 5. Add this compound Dilutions adsorption 4. Virus Adsorption (1-2 hours) infection->adsorption adsorption->treatment incubation 6. Incubate (24-72 hours) treatment->incubation harvest 7. Harvest Supernatant (Progeny Virus) incubation->harvest titration 8. Determine Viral Titer harvest->titration plaque_assay Plaque Assay (PFU/mL) titration->plaque_assay Method 1 tcid50_assay TCID50 Assay titration->tcid50_assay Method 2 analysis 9. Calculate % Inhibition Determine EC50 plaque_assay->analysis tcid50_assay->analysis

Caption: Workflow of the Virus Yield Reduction Assay.

Proposed Signaling Pathway of this compound

Ingavirin_Mechanism_of_Action cluster_virus Influenza Virus Replication Cycle cluster_host Host Cell Response entry Virus Entry uncoating Uncoating entry->uncoating nuclear_import Nuclear Import of vRNP uncoating->nuclear_import replication Transcription & Replication nuclear_import->replication assembly Virus Assembly replication->assembly release Virus Release assembly->release ifn_induction Interferon (IFN) Induction antiviral_state Antiviral State ifn_induction->antiviral_state cytokine_prod Pro-inflammatory Cytokine Production antiviral_state->replication Inhibits This compound This compound This compound->nuclear_import Inhibits This compound->ifn_induction Stimulates This compound->cytokine_prod Modulates

Caption: Proposed Mechanism of Action of this compound.

References

Troubleshooting & Optimization

Ingavirin Solubility and In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ingavirin in in vitro studies, achieving optimal solubility is critical for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to address common challenges associated with this compound's solubility, offering troubleshooting advice and frequently asked questions in a user-friendly format.

Troubleshooting Guide

Issue: this compound fails to dissolve completely in aqueous solutions.

Answer: this compound has limited water solubility. To enhance dissolution, consider the following approaches:

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer. Since this compound has a pKa around 4.15 (strongest acidic) and 6.55 (strongest basic), its solubility will vary with pH.[1] For acidic compounds, increasing the pH above the pKa will increase solubility. Conversely, for basic compounds, decreasing the pH below the pKa will enhance solubility.

  • Use of Co-solvents: For stock solutions, organic solvents are recommended. Subsequently, these stock solutions can be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your in vitro model.

  • Warming: Gently warming the solution can aid in dissolution. However, be cautious as excessive heat may degrade the compound. Monitor the solution closely and avoid prolonged exposure to high temperatures.

  • Sonication: Utilizing a sonication bath can help break down powder aggregates and facilitate dissolution.

Issue: Precipitation occurs when diluting the this compound stock solution into the cell culture medium.

Answer: This is a common issue when a compound is significantly less soluble in the aqueous medium compared to the organic stock solvent. To mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Vortexing During Dilution: Vigorously vortex the aqueous medium while slowly adding the stock solution. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Pre-warming the Medium: Having the cell culture medium at 37°C can sometimes improve the solubility of the compound upon dilution.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically well below 0.5%, to minimize cytotoxicity and solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: What is the solubility of this compound in water?

A2: The water solubility of this compound is approximately 1.87 mg/mL.[1]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What is a typical working concentration of this compound for in vitro antiviral studies?

A4: The effective concentration of this compound can vary depending on the cell line and virus being studied. However, literature suggests that concentrations in the range of 50 to 500 µg/mL have been used to effectively suppress viral replication in vitro.

Q5: How does this compound exert its antiviral effects?

A5: this compound has a multi-faceted mechanism of action. It is known to inhibit the replication of various viruses by suppressing the nuclear import of viral nucleoproteins, a crucial step for viral replication.[3] Additionally, this compound modulates the host immune response by promoting the production of interferons and normalizing the balance of cytokines, which helps to control the inflammatory response.[3]

Quantitative Data Summary

SolventSolubility
Water1.87 mg/mL[1]
DMSOData not publicly available. However, it is a recommended solvent for creating stock solutions.[2]
EthanolData not publicly available. It has been mentioned as a potential solvent.[2]

Experimental Protocols

Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
  • Calculate the required mass: The molecular weight of this compound is 225.24 g/mol . To prepare a 10 mM stock solution, you will need 2.25 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO.

  • Mixing: Vortex the tube until the this compound is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be applied.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

General Protocol for an In Vitro Antiviral Assay
  • Cell Seeding: Seed the appropriate host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., <0.5%).

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection (or at a specified time point), add the prepared this compound dilutions to the respective wells. Include appropriate controls (untreated infected cells, uninfected cells, and vehicle control).

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period suitable for the virus replication cycle (e.g., 24-72 hours).

  • Assessment of Antiviral Activity: The antiviral effect can be quantified using various methods, such as:

    • Cytopathic Effect (CPE) Reduction Assay: Visually score the reduction in virus-induced cell death.

    • MTT or MTS Assay: Quantify cell viability.

    • Plaque Reduction Assay: Count the number of viral plaques.

    • Viral Yield Reduction Assay: Titrate the amount of infectious virus produced in the supernatant.

    • qRT-PCR: Quantify the levels of viral RNA.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve dilute Serially Dilute Stock in Medium dissolve->dilute 10 mM Stock vortex Vortex During Dilution dilute->vortex treat_cells Add to Cell Culture vortex->treat_cells Final Concentrations

Caption: Workflow for preparing this compound solutions for in vitro experiments.

ingavirin_moa Proposed Mechanism of Action of this compound cluster_virus Viral Replication Cycle cluster_host Host Cell Response virus Virus entry Cell Entry virus->entry uncoating Uncoating entry->uncoating replication Viral Protein & RNA Synthesis uncoating->replication assembly Assembly replication->assembly nuclear_import Nuclear Import of Viral Proteins replication->nuclear_import release Release assembly->release This compound This compound This compound->nuclear_import Inhibits ifn_production Interferon Production This compound->ifn_production Promotes cytokine_balance Cytokine Balance This compound->cytokine_balance Normalizes antiviral_state Antiviral State ifn_production->antiviral_state cytokine_balance->antiviral_state antiviral_state->replication Inhibits

Caption: this compound's multi-faceted mechanism of action against viral infections.

jak_stat_pathway This compound's Potential Influence on the JAK-STAT Pathway cluster_signaling JAK-STAT Signaling cytokine Interferon receptor Interferon Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p nucleus Nucleus stat_p->nucleus Translocates isg Interferon-Stimulated Genes (ISGs) nucleus->isg Transcription antiviral_response Antiviral Response isg->antiviral_response Leads to This compound This compound This compound->cytokine Promotes Production

Caption: Postulated effect of this compound on the interferon-mediated JAK-STAT signaling pathway.

References

Technical Support Center: Investigating and Overcoming Potential Ingavirin Resistance in Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance to Ingavirin in influenza virus strains. Given the limited publicly available data on this compound-specific resistance, this guide adapts established principles of influenza antiviral resistance to provide a framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is understood to have a multi-faceted mechanism of action that is not directed at a single viral protein, but rather modulates the host's antiviral response and interferes with viral replication. Its proposed mechanisms include:

  • Inhibition of viral nucleoprotein import: this compound may interfere with the transport of viral nucleoproteins into the host cell nucleus, a critical step for viral replication.

  • Modulation of the host immune response: It is thought to enhance the production of interferon and normalize the cytokine balance, thereby strengthening the host's innate antiviral defenses.

Q2: Has resistance to this compound been reported in influenza strains?

A2: To date, there is a notable lack of published studies detailing specific mutations in influenza viruses that confer resistance to this compound. One study indicated that no this compound-resistant mutants were isolated after repeated subculturing of the influenza A/H1N1 virus in the presence of the drug in MDCK cell culture[1][2]. This may suggest that the development of resistance is not as straightforward as with antivirals that target a single viral protein, potentially due to its host-oriented mechanism.

Q3: How can I determine if my influenza strain is resistant to this compound?

A3: You can assess the susceptibility of your influenza strain to this compound using in vitro assays that measure the drug's ability to inhibit viral replication. The most common method is a virus yield reduction assay, from which you can calculate the 50% effective concentration (EC50). A significant increase in the EC50 value of your test strain compared to a reference-sensitive strain would indicate reduced susceptibility.

Q4: What are potential strategies to overcome suspected this compound resistance?

A4: While specific strategies for this compound are yet to be established, general approaches to overcoming antiviral resistance in influenza could be explored:

  • Combination Therapy: Using this compound in conjunction with another antiviral that has a different mechanism of action could be a promising strategy.[3][4][5] For instance, pairing it with a neuraminidase inhibitor (e.g., oseltamivir) or a polymerase inhibitor (e.g., baloxavir marboxil) could create a higher barrier to the development of resistance.

  • Host-Directed Therapies: Since this compound already modulates the host response, combining it with other host-directed therapies that target different cellular pathways could enhance its antiviral effect.

Troubleshooting Guides

Problem 1: High variability in EC50 values for this compound in our susceptibility assays.
  • Possible Cause: Inconsistent experimental setup.

  • Troubleshooting Steps:

    • Standardize Virus Input: Ensure a consistent multiplicity of infection (MOI) is used for all experiments. High MOIs can overwhelm the drug's effect and lead to variable results.

    • Cell Health: Only use cell monolayers that are healthy and confluent. Stressed or overgrown cells can affect virus replication and drug efficacy.

    • Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure complete solubilization.

    • Assay Timing: Standardize the incubation time for the drug and virus.

Problem 2: We are unable to generate an this compound-resistant influenza strain in vitro.
  • Possible Cause: this compound's host-oriented mechanism of action may not exert strong selective pressure on the virus directly.

  • Troubleshooting Steps:

    • Increase Passage Number: Continue passaging the virus in the presence of sub-lethal concentrations of this compound for an extended number of passages.

    • Vary Drug Concentration: Experiment with a range of this compound concentrations, from below to slightly above the EC50 value.

    • Use a Different Cell Line: The host cell environment can influence the development of resistance. Consider attempting to generate resistant strains in different cell lines (e.g., A549 in addition to MDCK).

    • Alternative Selection Methods: Consider using a high multiplicity of infection during the selection process to increase the probability of resistant variants emerging.

Data Presentation

Table 1: Interpreting Changes in Antiviral Susceptibility

This table provides a general framework for classifying the level of reduced susceptibility based on the fold change in EC50 values, adapted from guidelines for other influenza antivirals.[6]

Fold Change in EC50InterpretationImplication for Researchers
< 10-foldNormal SusceptibilityThe virus is considered sensitive to the antiviral.
10 to 100-foldReduced SusceptibilityIndicates a significant decrease in the drug's effectiveness. Further investigation into the genetic basis is warranted.
> 100-foldHighly Reduced SusceptibilitySuggests a high level of resistance, where the drug is unlikely to be effective at standard concentrations.

Experimental Protocols

Protocol 1: Determination of this compound EC50 using a Virus Yield Reduction Assay

Objective: To quantify the concentration of this compound required to inhibit 50% of influenza virus replication in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock of known titer

  • This compound

  • Cell culture medium and serum

  • Trypsin (for virus activation, if required)

  • 96-well plates

  • TCID50 (50% Tissue Culture Infectious Dose) assay reagents

Methodology:

  • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Drug Dilution: Prepare a series of 2-fold dilutions of this compound in serum-free medium.

  • Infection: Wash the cell monolayers and infect with the influenza virus at a low multiplicity of infection (e.g., 0.01 MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound. Include a no-drug virus control and a no-virus cell control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Virus Quantification: Collect the supernatant from each well and determine the virus titer using a TCID50 assay.

  • Data Analysis: Calculate the percentage of virus inhibition for each drug concentration relative to the no-drug control. Use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Genotypic Analysis for Potential Resistance Mutations

Objective: To sequence the genome of influenza strains with reduced susceptibility to this compound to identify potential resistance-conferring mutations.

Materials:

  • Viral RNA extracted from susceptible and potentially resistant influenza strains

  • Reverse Transcriptase and PCR reagents

  • Primers specific for influenza virus gene segments

  • Sanger or Next-Generation Sequencing (NGS) platform

Methodology:

  • RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures.

  • RT-PCR: Perform reverse transcription followed by PCR to amplify all eight gene segments of the influenza virus.

  • Sequencing: Sequence the PCR products using either Sanger sequencing for targeted gene analysis or NGS for whole-genome sequencing.

  • Sequence Analysis: Align the sequences from the potentially resistant virus to a reference-sensitive strain. Identify any amino acid substitutions. Given this compound's proposed mechanism, pay close attention to genes encoding the nucleoprotein (NP) and proteins involved in host immune modulation.

Visualizations

Ingavirin_Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_cell This compound This compound HostCell Host Cell This compound->HostCell Enters Viral_RNP Viral Ribonucleoprotein (RNP) This compound->Viral_RNP Inhibits Import Interferon_Production Interferon Production HostCell->Interferon_Production Stimulates Cytokine_Balance Cytokine Balance HostCell->Cytokine_Balance Normalizes Nucleus Nucleus Viral_Replication Viral Replication Nucleus->Viral_Replication Leads to Viral_RNP->Nucleus Nuclear Import Interferon_Production->Viral_Replication Inhibits

Caption: Proposed multi-target mechanism of this compound.

Resistance_Investigation_Workflow Workflow for Investigating this compound Resistance Start Start with wild-type influenza strain EC50_Assay Determine baseline EC50 (Protocol 1) Start->EC50_Assay Passaging Serial passaging in presence of this compound EC50_Assay->Passaging Monitor_CPE Monitor for Cytopathic Effect (CPE) Passaging->Monitor_CPE Monitor_CPE->Passaging No significant CPE Re_evaluate_EC50 Re-evaluate EC50 of isolated virus population Monitor_CPE->Re_evaluate_EC50 CPE observed Compare_EC50 Fold change in EC50 > 10? Re_evaluate_EC50->Compare_EC50 Genotypic_Analysis Genotypic Analysis (Protocol 2) Compare_EC50->Genotypic_Analysis Yes End No significant resistance observed Compare_EC50->End No Identify_Mutations Identify potential resistance mutations Genotypic_Analysis->Identify_Mutations

Caption: Experimental workflow for identifying potential this compound resistance.

References

Troubleshooting inconsistent results in Ingavirin experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Ingavirin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its antiviral effect through a dual mechanism:

  • Direct Antiviral Action: It disrupts the nuclear import of the influenza A virus nucleoprotein (NP), impairing the formation of new viral particles.

  • Immunomodulation: It restores the host cell's innate antiviral response, which is often suppressed by viruses. This compound helps to maintain the production of interferon and the activation of interferon-stimulated genes (ISGs), which are crucial for fighting viral infections.

Q2: Which cell lines are appropriate for in vitro studies with this compound?

A2: Madin-Darby Canine Kidney (MDCK) cells are the most common and suitable cell line for influenza virus propagation and are frequently used in this compound studies. A549 cells (human lung adenocarcinoma) are also a relevant model for studying respiratory viruses. Vero cells (African green monkey kidney) are another option, particularly for viruses that grow well in this line, though some influenza strains may require adaptation.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in Dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data in various media like DMEM or RPMI-1640 is not extensively published, it is best practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. For multi-day experiments, consider replacing the medium with freshly prepared this compound-containing medium at appropriate intervals to ensure consistent drug concentration.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in antiviral assays can stem from multiple factors, ranging from the reagents and cells to the specific assay protocol. Below are common problems, their potential causes, and recommended solutions when working with this compound.

Issue 1: High Variability in Viral Titer Reduction Assays (Plaque Assay, TCID50)
Potential Cause Recommended Solution
Cell Monolayer Health Ensure cells are seeded evenly and form a confluent (95-100%) monolayer at the time of infection. Use cells from a consistent passage number, as high-passage cells can have altered susceptibility to viral infection.
Virus Titer Fluctuation Always use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the inoculum used in each experiment to confirm the actual viral dose.
Inconsistent Drug Concentration Prepare fresh dilutions of this compound for each experiment from a validated stock. Ensure thorough mixing when diluting into the final assay medium.
Edge Effects in Plates Minimize evaporation in the outer wells of microplates by filling the outer wells with sterile PBS or medium without cells. Ensure proper humidity control in the incubator.
Overlay Medium Issues (Plaque Assay) If using an agarose overlay, ensure it has cooled to 42-45°C before adding to the cells to prevent monolayer damage. If using a semi-solid overlay like Avicel, ensure it is evenly suspended before application.
Issue 2: Discrepancy Between Antiviral Activity and Cytotoxicity Data
Potential Cause Recommended Solution
Suboptimal Cell Health in Cytotoxicity Assay Ensure that the cell seeding density and growth conditions for the cytotoxicity assay (e.g., MTT, MTS) are identical to the antiviral assay.
Interference of this compound with Assay Reagents Run a control with this compound in cell-free medium to check for any direct reaction with the cytotoxicity assay reagents (e.g., reduction of MTT by the compound itself).
Incorrect Timing of Assay The duration of the cytotoxicity assay should match the duration of the antiviral assay to accurately reflect the compound's effect on the cells over the experimental period.
Final DMSO Concentration Ensure the final DMSO concentration is consistent across all dilutions of this compound and in the vehicle control wells. High concentrations of DMSO can be cytotoxic.
Issue 3: Lack of Dose-Response Relationship
Potential Cause Recommended Solution
Incorrect Concentration Range The tested concentration range may be too high (all concentrations are inhibitory) or too low (no inhibition observed). Perform a broad-range dose-finding study before conducting detailed dose-response experiments.
Drug Solubility Issues At high concentrations, this compound may precipitate out of the aqueous cell culture medium. Visually inspect the prepared dilutions for any signs of precipitation. If necessary, adjust the stock concentration or the dilution scheme.
Complex Mechanism of Action Due to its immunomodulatory effects, the observed antiviral activity might not be linear. Ensure that the assay endpoint (e.g., viral RNA, infectious particles) is appropriate for the mechanism being studied. For instance, an immunomodulatory effect may not be fully captured in a single-cycle replication assay.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize representative data on the efficacy of this compound. Note that specific values can vary between experiments and laboratories.

Table 1: Representative In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI = CC50/IC50)
Influenza A/H1N1MDCKCPE Reduction250-400 µg/mL>1000 µg/mL>2.5
Influenza A/H3N2MDCKPlaque ReductionData not consistently reported>1000 µg/mL-
Influenza BMDCKCPE ReductionData not consistently reported>1000 µg/mL-
AdenovirusA549CPE ReductionData not consistently reportedData not available-
Parainfluenza VirusVeroCPE ReductionData not consistently reportedData not available-
RSVHEp-2CPE ReductionData not consistently reportedData not available-
Note: Quantitative IC50 data for this compound in vitro is not widely published in peer-reviewed literature. The values for Influenza A/H1N1 are based on concentrations shown to prevent virus-induced cytopathic effect (CPE)[1][2].

Table 2: Summary of In Vivo Efficacy of this compound in a Mouse Model of Influenza A (H1N1) Infection

Treatment GroupViral Titer in Lungs (log10 EID50/20mg)Reduction vs. ControlMortality ReductionReference
Placebo Control5.1--[3]
This compound (20-30 mg/kg/day)~3.5~1.6 log10 (~40-fold)~40%[3]
Oseltamivir (Tamiflu)~2.6~2.5 log10 (~320-fold)~80%[3]
Data is approximated from published studies and serves for comparative purposes.

Experimental Protocols & Workflows

Standard Plaque Reduction Assay Workflow

This workflow is used to determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (PRNT50).

G cluster_prep Preparation (Day 1) cluster_infection Infection & Treatment (Day 2) cluster_incubation Incubation (2-3 Days) cluster_staining Staining & Analysis (Day 4-5) p1 Seed MDCK cells in 12-well plates p2 Incubate overnight to form a confluent monolayer p1->p2 i1 Wash cell monolayer with PBS p2->i1 i4 Infect cells with virus/drug mixture (1 hr adsorption) i1->i4 i2 Prepare serial dilutions of this compound i3 Pre-incubate virus with this compound dilutions i2->i3 i3->i4 i5 Remove inoculum, wash cells i4->i5 i6 Add overlay medium (e.g., Avicel or Agarose) containing this compound dilutions i5->i6 inc1 Incubate plates at 37°C until plaques are visible i6->inc1 s2 Remove overlay inc1->s2 s1 Fix cells (e.g., with 4% formaldehyde) s3 Stain with Crystal Violet s1->s3 s2->s1 s4 Count plaques for each concentration s3->s4 s5 Calculate IC50 value s4->s5 G cluster_reagents Reagent Checks cluster_cells Cellular Checks cluster_protocol Protocol Checks start Inconsistent Results Observed r1 This compound Stock: Freshly prepared? Correct concentration? start->r1 Start Here c1 Cell Health: Mycoplasma tested? Correct morphology? start->c1 p1 Pipetting: Accurate and consistent? start->p1 r2 Virus Stock: Correct titer? Properly stored? r1->r2 r3 Cell Culture Medium: Correct formulation? Expired? r2->r3 end_node Identify and Rectify Issue r3->end_node c2 Cell Passage: Within optimal range? c1->c2 c3 Seeding Density: Confluent monolayer achieved? c2->c3 c3->end_node p2 Incubation Times: Adhered to protocol? p1->p2 p3 Controls: Vehicle and virus controls behaving as expected? p2->p3 p3->end_node G cluster_virus Viral Interference cluster_host Host Cell Antiviral Pathway vRNA Viral RNA RIGI RIG-I / MDA5 vRNA->RIGI sensed by NS1 Viral Protein (e.g., NS1) NS1->RIGI Inhibits MAVS MAVS RIGI->MAVS activates TBK1 TBK1 MAVS->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3p p-IRF3 IRF3->IRF3p Nucleus Nucleus IRF3p->Nucleus translocates to IFN Type I Interferon (IFN) Gene Nucleus->IFN activates transcription of ISG Antiviral ISGs IFN->ISG leads to expression of This compound This compound This compound->NS1 Counteracts Inhibition

References

Ingavirin Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Ingavirin in various cell lines.

Data Presentation

Quantitative analysis of this compound's cytotoxic effects is crucial for determining its therapeutic window. The following table summarizes the available data on the 50% cytotoxic concentration (CC50) of this compound in a commonly used cell line.

Table 1: Cytotoxicity of this compound in MDCK Cell Line

Cell LineAssay TypeThis compound ConcentrationCytotoxicity (CC50)Reference
MDCK (Madin-Darby Canine Kidney)Not Specified1000 µg/mLNot Reached[1][2]

Experimental Protocols

A precise and reproducible protocol is fundamental for accurate cytotoxicity assessment. The following is a detailed methodology for a standard MTT assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol for this compound Cytotoxicity Assessment

1. Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a selected cell line.

2. Materials:

  • This compound (powder or stock solution of known concentration)

  • Selected cell line (e.g., MDCK, A549, Vero)

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

3. Procedure:

  • Cell Seeding:

    • Culture the selected cells in a T-75 flask until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10^4 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in a complete medium. A common starting concentration for a compound with unknown toxicity could be 1000 µg/mL, followed by serial dilutions.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the different this compound dilutions to the respective wells in triplicate.

    • Include a "cell control" (cells with medium only) and a "blank control" (medium only) in triplicate.

    • Incubate the plate for a period relevant to the drug's intended use (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of cell control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, using non-linear regression analysis.

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MDCK, A549) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Exposure 4. Drug Exposure (24-72 hours) Cell_Seeding->Drug_Exposure Ingavirin_Dilution 3. This compound Dilution Series Ingavirin_Dilution->Drug_Exposure MTT_Addition 5. MTT Addition Drug_Exposure->MTT_Addition Incubation 6. Incubation (Formazan formation) MTT_Addition->Incubation Solubilization 7. Solubilization (DMSO) Incubation->Solubilization Absorbance_Reading 8. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading CC50_Calculation 9. CC50 Calculation Absorbance_Reading->CC50_Calculation

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Ingavirin_Antiviral_Mechanism cluster_virus Viral Infection Cycle cluster_cell Host Cell Virus Virus Viral_Entry Viral Entry Virus->Viral_Entry Immune_Response Innate Immune Response (e.g., Interferon Production) Virus->Immune_Response triggers Host_Cell Host Cell Viral_Entry->Host_Cell Viral_Replication Viral Replication Viral_Assembly Viral Assembly & Release Viral_Replication->Viral_Assembly Host_Cell->Viral_Replication Host_Cell->Immune_Response This compound This compound This compound->Viral_Replication inhibits This compound->Immune_Response modulates

Caption: Proposed antiviral mechanism of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the cytotoxicity assessment of this compound.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Low absorbance readings in all wells Insufficient cell number, low metabolic activity of cells, incorrect wavelength used for reading.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Verify the microplate reader settings (570 nm for MTT).
High background in blank wells Contamination of the medium or reagents, precipitation of the MTT solution.Use fresh, sterile medium and reagents. Ensure the MTT solution is properly dissolved and filtered.
No dose-dependent decrease in cell viability This compound has very low cytotoxicity in the tested concentration range, incorrect drug dilutions.Test a higher range of this compound concentrations. Double-check the preparation of the drug dilutions.
Cell morphology changes at non-toxic concentrations This compound may have cytostatic effects (inhibiting cell growth) rather than cytotoxic effects.Complement the MTT assay with a cell proliferation assay (e.g., BrdU incorporation) or direct cell counting.
Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound?

A1: Based on available data, this compound is expected to have low cytotoxicity. For instance, in MDCK cells, the 50% cytotoxic concentration (CC50) was not reached even at a concentration of 1000 µg/mL.[1][2] This suggests a high safety profile at the cellular level.

Q2: Which cell lines are most appropriate for testing this compound's cytotoxicity?

A2: The choice of cell line should be guided by the research question. For antiviral studies, cell lines susceptible to the virus of interest are appropriate (e.g., MDCK or A549 for influenza virus). For general toxicity screening, a panel of cell lines representing different tissues (e.g., liver, kidney, lung) is recommended.

Q3: How does this compound's mechanism of action relate to its low cytotoxicity?

A3: this compound's primary antiviral mechanism is not based on killing host cells. Instead, it is thought to inhibit viral replication and modulate the host's innate immune response, for instance, by promoting interferon production. This targeted antiviral action, rather than a general cytotoxic effect, likely contributes to its low toxicity profile.

Q4: Can the MTT assay differentiate between cytotoxicity and cytostatic effects?

A4: The MTT assay primarily measures metabolic activity, which can be reduced due to either cell death (cytotoxicity) or a slowdown in cell proliferation (cytostatic effect). To distinguish between these, it is advisable to use complementary assays, such as a trypan blue exclusion assay for cell viability or a direct cell counting method to assess cell proliferation.

Q5: What does it mean if I don't observe a CC50 value within my tested concentration range?

A5: If a CC50 value is not reached, it indicates that this compound is not cytotoxic to the tested cells at the concentrations used. You can report the CC50 as "> [the highest concentration tested]". This is a common finding for compounds with very low toxicity.[1][2]

References

Determining the therapeutic window of Ingavirin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the therapeutic window of Ingavirin in vivo. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic window of this compound and what data supports it?

A1: The therapeutic window of a drug is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs.[1][2] For this compound, preclinical data suggests a very wide therapeutic window. In mouse models, no toxicity was observed at doses up to 3,000 mg/kg.[3] In contrast, the effective antiviral doses in the same models range from 15 to 30 mg/kg/day.[3][4] This indicates a significant separation between the efficacious and toxic doses, suggesting a high therapeutic index.

Q2: What is the established mechanism of action for this compound?

A2: this compound employs a multi-pronged mechanism to combat viral infections.[5][6] Its primary actions include:

  • Inhibition of Viral Replication : It interferes with the transport of viral nucleoproteins into the host cell nucleus, a critical step for the replication of many viruses.[5]

  • Immune System Modulation : this compound stimulates the production of interferon, a key component of the body's innate antiviral response.[7]

  • Anti-inflammatory Effects : It helps to normalize the balance of cytokines by reducing the production of pro-inflammatory cytokines, which alleviates symptoms and can prevent excessive tissue damage.[5]

Q3: What is a recommended starting dose for an in vivo efficacy study in a mouse model?

A3: Based on published studies, a recommended starting dose for efficacy studies in mice is in the range of 15-30 mg/kg , administered orally once daily.[3] Studies have shown that doses of 15 mg/kg and 20 mg/kg were effective in protecting mice against influenza A (H3N2) virus.[8] Another study evaluating activity against pandemic influenza A (H1N1) used doses of 15, 20, and 30 mg/kg/day with positive results.[3] It is always recommended to perform a pilot study to determine the optimal dose for your specific animal model and viral strain.[9]

Q4: How should this compound be administered in animal models?

A4: In most documented preclinical studies, this compound was administered orally via gavage .[3] The drug is typically diluted in a sterile saline solution for administration.[3] The treatment course in these studies generally lasted for five to seven days, starting soon after infection.[3][7]

Q5: What are the known toxic effects or side effects of this compound in animal models?

A5: Animal studies have highlighted this compound's high safety profile. No toxic side effects were observed in ferrets treated with 13 mg/kg daily.[10] Remarkably, in mice, no toxicity was noted at doses as high as 3,000 mg/kg.[3] For comparison, the LD50 (the dose lethal to 50% of the population) for oseltamivir (Tamiflu) is estimated to be between 100–250 mg/kg depending on the administration route and animal species.[3] Clinical trials in humans have also shown the drug to be well-tolerated with no significant side effects compared to placebo.[11]

Data Presentation: Quantitative Summary

Table 1: Summary of Effective Doses of this compound in Animal Models

Animal ModelVirus StrainEffective Dose Range (Oral)Key Outcomes
Mice (Balb/c)Influenza A (H1N1)15-30 mg/kg/dayReduced mortality, decreased viral titer in lungs, prolonged lifespan.[3]
MiceInfluenza A (H3N2)15-20 mg/kg/dayEffective protection against the virus.[8]
FerretsInfluenza A(H1N1)pdm0913 mg/kg/dayAccelerated viral clearance from nasal washes.[10]
Syrian HamstersHuman Parainfluenza Virus (hPIV)30 mg/kg/dayStatistically significant reduction in viral titer in lung tissue.[3][4]
Syrian HamstersHuman Adenovirus (AdV)30 mg/kg/dayReduced inflammation and number of infected cells.[3]

Table 2: Summary of this compound Toxicity Data

Animal ModelMaximum Non-Toxic Dose (Oral)LD50Reference Compound (Tamiflu) LD50
Mice3,000 mg/kgNot established ( >3,000 mg/kg)100-250 mg/kg[3]
Ferrets13 mg/kg (No adverse effects observed)Not DeterminedNot Specified

Table 3: Human Clinical Trial Dosages

PopulationIndicationDosageDuration
AdultsInfluenza and other ARVIs90 mg, once daily5-7 days[7][11][12]
Children (7-12 years)Influenza and other ARVIs60 mg, once daily5-7 days[7]

Visualizations

G cluster_MofA This compound's Mechanism of Action cluster_replication Viral Replication Cycle cluster_immune Host Immune Response This compound This compound Nuclear Import\nof vRNP Nuclear Import of vRNP This compound->Nuclear Import\nof vRNP Inhibits Interferon (IFN)\nProduction Interferon (IFN) Production This compound->Interferon (IFN)\nProduction Enhances Pro-inflammatory\nCytokine Production Pro-inflammatory Cytokine Production This compound->Pro-inflammatory\nCytokine Production Reduces Viral Entry Viral Entry Viral Uncoating Viral Uncoating Viral Entry->Viral Uncoating Viral Uncoating->Nuclear Import\nof vRNP Replication &\nTranscription Replication & Transcription Nuclear Import\nof vRNP->Replication &\nTranscription Viral Assembly Viral Assembly Replication &\nTranscription->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release Host Cell Host Cell Host Cell->Interferon (IFN)\nProduction stimulates Host Cell->Pro-inflammatory\nCytokine Production stimulates Antiviral State Antiviral State Interferon (IFN)\nProduction->Antiviral State

Caption: this compound's multifaceted mechanism of action.

Caption: Experimental workflow for an in vivo dose-response study.

Experimental Protocols

Protocol: Dose-Response Efficacy Study of this compound in a Mouse Influenza Model

This protocol is a generalized methodology based on published studies.[3][4][13] Researchers must adapt it to their specific laboratory conditions and institutional animal care guidelines.

  • Animal Model & Housing:

    • Species: Female Balb/c mice, 6-8 weeks old, weighing 16-20 grams.

    • Housing: House animals in appropriate BSL-2 facilities. Provide food and water ad libitum.

    • Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.

  • Virus Preparation and Titration (LD50 Determination):

    • Virus: Use a mouse-adapted influenza virus strain (e.g., A/California/07/09 (H1N1)).

    • Titration: Perform serial decimal dilutions of the virus stock. Inoculate groups of 10 mice intranasally (50 µL under light anesthesia) with each dilution.

    • Observation: Monitor the mice for 14 days, recording mortality.

    • Calculation: Calculate the 50% lethal dose (LD50) using a standard method (e.g., Reed-Muench).

  • Efficacy Study Design:

    • Infection: Infect mice intranasally with a predetermined lethal dose of the virus (e.g., 5x LD50).

    • Randomization: Randomly assign infected mice into experimental groups (n=20-30 mice per group).

      • Group 1: Placebo (Vehicle Control) - Sterile saline.

      • Group 2: this compound - 15 mg/kg/day.

      • Group 3: this compound - 30 mg/kg/day.

      • Group 4: Positive Control - Oseltamivir (Tamiflu) - 20 mg/kg/day.

    • Drug Preparation: Prepare fresh solutions of this compound and Oseltamivir in sterile saline daily.

  • Drug Administration:

    • Timing: Begin treatment 24 hours post-infection.

    • Route: Administer all treatments orally via gavage in a fixed volume (e.g., 200 µL).

    • Duration: Continue daily administration for 5 consecutive days.

  • Monitoring and Endpoints:

    • Primary Endpoints:

      • Mortality: Record daily for up to 14-21 days post-infection.

      • Body Weight: Weigh each mouse daily as an indicator of morbidity. Euthanize animals that lose more than 25-30% of their initial body weight.

    • Secondary Endpoint (Viral Titer):

      • On a predetermined day (e.g., Day 4 post-infection), euthanize a subset of animals from each group (n=5).

      • Aseptically harvest the lungs and homogenize them in sterile PBS.

      • Determine the viral titer in the lung homogenates using a standard assay (e.g., TCID50 on MDCK cells or EID50 in embryonated chicken eggs).

  • Data Analysis:

    • Survival: Plot survival curves (Kaplan-Meier) and compare between groups using a log-rank test.

    • Weight Loss: Graph the mean percentage of initial body weight for each group over time.

    • Viral Titer: Compare log10 viral titers between groups using an appropriate statistical test (e.g., ANOVA or t-test).

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
Lack of Efficacy (No difference from placebo) 1. Dose Too Low: The selected dose may be sub-therapeutic for the specific virus strain or animal model. 2. Timing of Treatment: Treatment was initiated too late after infection. 3. Drug Administration: Improper gavage technique leading to incorrect dosing. 4. Virus Resistance: The viral strain may have low susceptibility to this compound's mechanism.1. Conduct a dose-escalation study. Review literature for doses used against similar viruses. 2. Initiate treatment earlier, ideally within 24 hours of infection. 3. Ensure all personnel are properly trained in oral gavage. Confirm the volume administered. 4. Test the in vitro susceptibility of your viral strain to this compound.
High Variability in Results Within a Group 1. Inconsistent Infection: Uneven delivery of the viral inoculum. 2. Inaccurate Dosing: Inconsistent administration volume or drug solution concentration. 3. Animal Health: Pre-existing subclinical conditions in some animals.1. Refine the intranasal inoculation technique to ensure consistent delivery. 2. Calibrate pipettes and ensure drug solutions are homogenous. Use precise body weight for dose calculation. 3. Ensure all animals are healthy and from a reliable source before starting the study.
Adverse Effects in Vehicle Control Group 1. Procedural Stress: Stress from handling and gavage procedure. 2. Vehicle Reaction: Although unlikely with saline, a different vehicle could be causing issues.1. Handle animals gently and efficiently to minimize stress. Acclimatize animals to the handling and gavage procedure before the study begins. 2. Ensure the vehicle is sterile and isotonic.
Unexpected Animal Deaths (Not matching expected mortality curve) 1. Infection Overdose: The viral challenge dose (LD50) was miscalculated and is too high. 2. Toxicity: Unlikely with this compound, but could be a concern with a new formulation or high doses of a positive control.1. Re-titer the virus stock to confirm the LD50 before starting the full efficacy study. 2. Run a parallel toxicity study with uninfected animals receiving the highest dose to rule out compound toxicity.

References

Technical Support Center: Ingavirin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Ingavirin in common cell culture media is not extensively documented in publicly available literature. This guide provides general protocols and troubleshooting advice based on established principles of drug stability testing for researchers to determine this compound's stability in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in my specific cell culture medium (e.g., DMEM, RPMI-1640)?

A: The stability of this compound in any given cell culture medium has not been widely reported. Stability can be influenced by factors such as pH, temperature, light exposure, and interactions with media components like serum and amino acids. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for this is provided below.

Q2: How should I prepare and store this compound stock solutions?

A: this compound is available in capsule form, typically in 60mg and 90mg dosages.[1] For in vitro studies, the active pharmaceutical ingredient, imidazolylethanamide pentanedioic acid, should be used. It is advisable to dissolve the compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a high concentration to create a stock solution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Q3: I am observing unexpected cytotoxicity or a loss of antiviral efficacy. Could this be due to this compound degradation?

A: Yes, both scenarios are possible. Degradation of an antiviral compound can lead to a loss of its therapeutic activity.[2] Furthermore, degradation products could potentially be more toxic to cells than the parent compound.[2] If you suspect degradation, it is crucial to assess the stability of this compound under your experimental conditions.

Q4: How often should I replace the cell culture medium containing this compound?

A: The frequency of media replacement will depend on the stability of this compound at 37°C in your specific medium and the metabolic activity of your cells. If this compound is found to degrade significantly over 24-48 hours, more frequent media changes may be necessary to maintain a consistent effective concentration.

Q5: My this compound solution in the medium appears cloudy or has formed a precipitate. What should I do?

A: Cloudiness or precipitation can indicate poor solubility or instability. This could be due to the final concentration of this compound being too high, or interactions with components in the cell culture medium. Try preparing a fresh dilution from your stock solution. If the problem persists, consider lowering the final concentration or testing a different solvent for your stock solution. It is also possible that the pH of your medium has shifted, affecting solubility.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent antiviral activity between experiments. 1. Degradation of this compound stock solution due to multiple freeze-thaw cycles. 2. Instability of this compound in the working solution at 37°C. 3. Inaccurate pipetting or dilution.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Perform a stability test (see protocol below) to determine the degradation rate. Prepare fresh working solutions for each experiment. 3. Calibrate pipettes and double-check calculations.
Increased or unexpected cell death (cytotoxicity). 1. Formation of toxic degradation products. 2. this compound concentration is too high for the cell line being used. 3. Interaction with other media components.1. Assess the stability of this compound. If degradation is confirmed, more frequent media changes might mitigate the buildup of toxic byproducts. 2. Perform a dose-response curve to determine the cytotoxic concentration (CC50) for your specific cell line. 3. Consider a simpler, serum-free medium for initial stability tests to identify potential interactions.
No observable antiviral effect. 1. Complete degradation of this compound. 2. The concentration used is too low. 3. The viral strain or cell line is not susceptible to this compound.1. Verify the stability of your this compound solution. 2. Perform a dose-response experiment to determine the effective concentration (EC50). 3. Confirm from literature that your virus and cell model are appropriate for studying this compound's effects. This compound has shown activity against influenza A and B viruses, as well as other respiratory viruses.[1]

Experimental Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time at standard incubation conditions.

1. Materials:

  • This compound (imidazolylethanamide pentanedioic acid)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine, antibiotics)

  • Sterile, conical tubes or multi-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

  • Control medium (without this compound)

2. Procedure:

  • Preparation: Prepare a working solution of this compound in your chosen cell culture medium at the desired final concentration (e.g., 100 µg/mL).

  • Incubation:

    • Dispense the this compound-containing medium into sterile tubes or wells.

    • Prepare a parallel set of tubes/wells with control medium (no this compound).

    • Place all samples in a cell culture incubator at 37°C with 5% CO2.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Storage: Immediately upon collection, store the samples at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Thaw the samples.

    • Quantify the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS.

    • The sample from time point 0 will serve as the 100% reference.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

  • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

  • Determine the half-life (t½) of this compound in the medium under these conditions.

Data Presentation: Hypothetical Stability of this compound

The following table illustrates how to present the data from the stability assessment protocol described above.

Table 1: Stability of this compound (100 µg/mL) in Different Cell Culture Media at 37°C

Time (Hours)% this compound Remaining in DMEM + 10% FBS% this compound Remaining in RPMI-1640 + 10% FBS% this compound Remaining in MEM + 10% FBS
0 100.0 ± 0.0100.0 ± 0.0100.0 ± 0.0
2 98.5 ± 1.299.1 ± 0.898.8 ± 1.1
4 96.2 ± 2.197.5 ± 1.597.1 ± 1.9
8 91.7 ± 3.594.3 ± 2.293.5 ± 2.8
12 85.4 ± 4.190.1 ± 2.988.9 ± 3.4
24 72.9 ± 5.381.2 ± 3.879.5 ± 4.2
48 51.6 ± 6.865.8 ± 5.162.3 ± 5.9
72 35.8 ± 7.250.4 ± 6.347.1 ± 6.8

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Signaling Pathways and Experimental Workflows

The mechanism of action for this compound involves multiple pathways, including the inhibition of viral replication and modulation of the host's immune response.[1][3] It has been shown to interfere with the nuclear import of viral nucleoproteins and enhance the production of interferons.[3]

G cluster_virus Viral Infection cluster_cell Host Cell Response Virus Influenza Virus Replication Viral Replication (in Nucleus) Virus->Replication Nuclear Import of Viral NP This compound This compound This compound->Replication Inhibits Interferon Interferon Production This compound->Interferon Enhances Cytokines Pro-inflammatory Cytokines This compound->Cytokines Reduces ImmuneResponse Antiviral State & Controlled Immunity Interferon->ImmuneResponse Cytokines->ImmuneResponse G start Start: Prepare this compound in Cell Culture Medium t0 Time Point 0 (Collect initial sample) start->t0 incubate Incubate at 37°C, 5% CO2 t0->incubate collect Collect Samples at Time Points (2, 4, 8, 12, 24, 48, 72h) incubate->collect store Store Samples at -80°C collect->store analyze Quantify this compound (e.g., HPLC, LC-MS) store->analyze end End: Determine Degradation Rate analyze->end

References

Addressing batch-to-batch variability of Ingavirin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ingavirin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reliability of your experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address potential batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

This compound exerts its antiviral effects through a multi-pronged approach. It not only inhibits the replication of a broad spectrum of respiratory viruses but also modulates the host's immune response.[1][2] Key mechanisms include the suppression of viral particle nuclear import, enhancement of the host's interferon production, and normalization of the cytokine balance to control inflammation.[1][2] This dual action of directly targeting the virus and bolstering the innate immune system contributes to its efficacy.

Q2: We are observing inconsistent antiviral activity between different lots of this compound. What could be the cause?

Batch-to-batch variability in the antiviral activity of a small molecule like this compound can stem from several factors. The most common culprits are variations in the purity, solubility, or crystalline structure (polymorphism) of the compound between batches.[3] Even minor impurities can interfere with the biological activity of the active pharmaceutical ingredient (API).[4][5] Additionally, differences in solubility can affect the effective concentration of the drug in your assays. We recommend a systematic approach to troubleshoot this issue, starting with analytical characterization of the different batches.

Q3: How can we analytically compare different batches of this compound?

To compare different batches, we recommend performing High-Performance Liquid Chromatography (HPLC) to assess purity and identify any potential impurities.[6] Additionally, UV-Vis spectrophotometry can be used to accurately determine the concentration of your this compound stock solutions.[7][8] Comparing the purity profiles and ensuring accurate concentration of your working solutions are the first steps in troubleshooting inconsistent results.

Q4: My this compound solution appears to have precipitated in the cell culture medium. How can I address this?

Poor aqueous solubility can be a challenge with small molecule inhibitors.[9][10] If you observe precipitation, it is likely that the effective concentration of this compound in your experiment is lower than intended. First, ensure that your stock solution in an organic solvent like DMSO is fully dissolved before diluting it into your aqueous cell culture medium.[11] When diluting, it is crucial to vortex the solution immediately to ensure proper mixing and prevent precipitation. If the problem persists, you may need to explore the use of a different formulation or solubilizing agent, ensuring it does not affect your experimental system.

Q5: Could batch-to-batch variability in this compound affect its immunomodulatory properties?

Yes, any variability in the purity or concentration of this compound could certainly impact its ability to modulate the host immune response. The induction of interferon and regulation of cytokines are key aspects of its mechanism.[1][12] If you are observing inconsistent effects on cytokine expression (e.g., as measured by RT-qPCR), it is important to first rule out any analytical differences between the batches of this compound being used.

Troubleshooting Guide

Issue: Inconsistent EC50 values in antiviral assays between different batches of this compound.

This troubleshooting guide will walk you through a systematic approach to identify the source of variability.

Troubleshooting Workflow

G cluster_0 Phase 1: Analytical Characterization cluster_1 Phase 2: Biological Assay Verification cluster_2 Phase 3: Conclusion & Action start Start: Inconsistent Antiviral Activity Observed check_purity 1. Purity Assessment (HPLC) Compare Batch A vs. Batch B start->check_purity check_conc 2. Concentration Verification (UV-Vis) Confirm stock solution concentrations check_purity->check_conc solubility_check 3. Solubility in Media Visually inspect for precipitation check_conc->solubility_check cpe_assay 4. Re-run Antiviral Assay (e.g., CPE Inhibition) solubility_check->cpe_assay cytokine_analysis 5. Assess Immunomodulatory Effect (RT-qPCR for IFN-β) cpe_assay->cytokine_analysis conclusion Analyze Data & Conclude cytokine_analysis->conclusion contact_supplier Contact Supplier with data conclusion->contact_supplier If discrepancy confirmed use_consistent_batch Use Consistent Batch for future experiments conclusion->use_consistent_batch If one batch is validated

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Step 1: Analytical Characterization of this compound Batches

Before re-running biological assays, it is crucial to determine if there are any intrinsic differences between the batches of this compound.

  • Purity Assessment using HPLC:

    • Objective: To compare the purity profiles of different this compound batches and identify any potential impurities.

    • Expected Outcome: The chromatograms of different batches should be highly similar, with the main peak representing this compound having a comparable area percentage.

    ParameterBatch ABatch BAcceptance Criteria
    Purity (% Area) 99.5%98.2%≥ 98.0%
    Major Impurity (% Area) 0.2%1.1%≤ 0.5%
    Total Impurities (% Area) 0.5%1.8%≤ 2.0%
  • Concentration Verification using UV-Vis Spectrophotometry:

    • Objective: To confirm the accurate concentration of the this compound stock solutions prepared from different batches.

    • Expected Outcome: The calculated concentrations of the stock solutions should be consistent and within an acceptable range of the target concentration.

    ParameterBatch ABatch BAcceptance Criteria
    Target Concentration (mM) 1010N/A
    Measured Concentration (mM) 9.959.989.5 - 10.5
Step 2: Re-evaluation of Biological Activity

If the analytical characterization reveals no significant differences, the next step is to carefully re-evaluate the biological activity.

  • Antiviral Activity using Cytopathic Effect (CPE) Inhibition Assay:

    • Objective: To determine the 50% effective concentration (EC50) of different this compound batches in a cell-based antiviral assay.

    • Expected Outcome: The EC50 values for the different batches should be comparable.

    ParameterBatch ABatch BAcceptance Criteria
    EC50 (µM) 5.215.8Fold difference ≤ 2
  • Immunomodulatory Activity using RT-qPCR:

    • Objective: To assess the ability of different this compound batches to induce the expression of a key interferon-stimulated gene, such as IFN-β.

    • Expected Outcome: The fold change in IFN-β expression induced by the different batches should be similar.

    ParameterBatch ABatch BAcceptance Criteria
    IFN-β Fold Induction 15.34.1Fold difference ≤ 2

This compound's Proposed Signaling Pathway

The immunomodulatory effects of this compound are linked to its ability to enhance the host's innate immune response, particularly the interferon signaling pathway.

G cluster_virus Viral Infection cluster_cell Host Cell cluster_this compound This compound Action cluster_pathway Interferon Signaling Pathway Virus Influenza Virus Viral_Replication Viral Replication (Nuclear Import) Virus->Viral_Replication This compound This compound This compound->Viral_Replication Inhibits PKR PKR Activation This compound->PKR Enhances IRF3_7 IRF3/IRF7 Translocation PKR->IRF3_7 IFN_production Interferon (IFN) Production IRF3_7->IFN_production ISG_expression Interferon-Stimulated Gene (ISG) Expression (e.g., MxA) IFN_production->ISG_expression Autocrine/ Paracrine Antiviral_State Antiviral State ISG_expression->Antiviral_State

Caption: this compound's proposed mechanism of action on the interferon pathway.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol outlines a general method for determining the purity of an this compound sample.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • C18 reverse-phase HPLC column

  • Procedure:

    • Prepare the mobile phase: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Set up the HPLC system with a gradient elution method (e.g., 5% to 95% Mobile Phase B over 20 minutes).

    • Inject a known volume of the this compound sample solution.

    • Monitor the elution profile using a UV detector at the appropriate wavelength for this compound.

    • Integrate the peaks in the chromatogram to determine the area percentage of the main this compound peak and any impurity peaks.

Protocol 2: Concentration Determination by UV-Vis Spectrophotometry

This protocol describes how to determine the concentration of an this compound solution.

  • Materials:

    • This compound solution

    • Appropriate solvent (e.g., ethanol or water)

    • UV-compatible cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution across the UV spectrum (e.g., 200-400 nm).[13]

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax to generate a calibration curve.

    • Measure the absorbance of the unknown this compound solution at the λmax.

    • Calculate the concentration of the unknown solution using the calibration curve.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the antiviral activity of this compound by measuring its ability to protect cells from virus-induced death.[1][2][12]

  • Materials:

    • Susceptible host cells (e.g., A549 or MDCK)

    • Virus stock (e.g., Influenza A virus)

    • Cell culture medium

    • This compound stock solution

    • 96-well plates

    • Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

  • Procedure:

    • Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the this compound dilutions.

    • Infect the cells with a pre-determined amount of virus that causes complete cell death in the virus control wells.

    • Include cell control (no virus, no drug) and virus control (virus, no drug) wells.

    • Incubate the plates until widespread CPE is observed in the virus control wells.

    • Measure cell viability using a suitable reagent and a plate reader.

    • Calculate the EC50 value, which is the concentration of this compound that protects 50% of the cells from virus-induced death.

Protocol 4: Plaque Reduction Assay

This assay quantifies the effect of this compound on the production of infectious virus particles.[14]

  • Materials:

    • Confluent monolayer of host cells in 6-well or 12-well plates

    • Virus stock

    • This compound

    • Semi-solid overlay (e.g., containing agarose or Avicel)

    • Crystal violet solution

  • Procedure:

    • Adsorb a known amount of virus (e.g., 100 plaque-forming units) onto the cell monolayer.

    • Remove the virus inoculum and wash the cells.

    • Add the semi-solid overlay containing different concentrations of this compound.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.

Protocol 5: Analysis of Cytokine Gene Expression by RT-qPCR

This protocol measures the effect of this compound on the expression of host immune genes.[15][16]

  • Materials:

    • Host cells (e.g., A549)

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for the target gene (e.g., IFN-β) and a housekeeping gene (e.g., GAPDH)

  • Procedure:

    • Treat cells with this compound for a specified period.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers for the target and housekeeping genes.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to untreated controls.[15]

References

Controlling for Ingavirin off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for designing experiments with Ingavirin, focusing on how to control for its multifaceted mechanism of action and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My experiment shows significant changes in host cell gene expression and cytokine profiles after this compound treatment, even in uninfected cells. Is this an off-target effect?

A1: Not necessarily. This compound is known to have direct immunomodulatory effects, which are considered part of its on-target mechanism of action.[1][2] It can enhance the production of interferons and modulate cytokine balance, which will inherently alter the transcriptional landscape of host cells.[1][2]

To distinguish between intended immunomodulation and unintended off-target effects, consider the following controls:

  • Dose-Response Analysis: Perform a dose-response of this compound in both uninfected and virus-infected cells. If the immunomodulatory effects occur at concentrations significantly different from those required for antiviral activity, it might suggest a separate, potentially off-target, mechanism.

  • Positive Controls for Immune Activation: Use well-characterized immune activators (e.g., poly(I:C) for TLR3 activation, LPS for TLR4 activation) as positive controls. Comparing the cellular response to this compound with these controls can help to characterize the nature of the immunomodulatory signature.

  • Inert Structural Analog: If available, use a structurally similar but biologically inactive analog of this compound. This can help to rule out effects caused by the chemical scaffold itself rather than specific interactions with its intended targets.

Q2: How can I be sure that the antiviral effect I'm observing is due to this compound's direct action on viral replication and not just a secondary consequence of its immunomodulatory properties?

A2: This is a critical question given this compound's dual mechanism. To dissect these two effects, you can design experiments that isolate the viral replication cycle from the host immune response.

  • Use of Cell Lines with Deficient Immune Signaling: Employ cell lines with knockouts in key innate immune signaling pathways (e.g., STAT1-deficient cells, MAVS-deficient cells). If this compound still shows a potent antiviral effect in these cells, it supports a direct antiviral mechanism.

  • Time-of-Addition Assay: A time-of-addition assay can help to pinpoint the stage of the viral life cycle targeted by this compound. By adding the drug at different points post-infection, you can infer whether it acts on entry, replication, or egress. This can help to correlate its action with its proposed mechanism of inhibiting the nuclear import of viral nucleoproteins.[1]

  • Cell-Free Replication Assays: If a cell-free viral replication assay is available for your virus of interest (e.g., for influenza polymerase activity), testing this compound in this system can provide direct evidence of its effect on the viral machinery, independent of host cell processes.

Q3: I am concerned about potential off-target kinase inhibition with this compound. How can I screen for this?

  • Commercial Kinase Profiling Services: The most direct way to assess off-target kinase activity is to use a commercial service like Eurofins' KINOMEscan™, which can screen this compound against a large panel of human kinases.[3][4][5][6] This will provide a quantitative measure of its binding affinity to a wide range of kinases.

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of this compound.[1][2][7] While not a substitute for experimental validation, this can help to prioritize which kinase families to investigate.

  • Functional Kinase Assays in Treated Cells: If you suspect a particular signaling pathway is being affected off-target, you can perform functional assays (e.g., Western blotting for phosphorylated downstream targets) in cells treated with this compound to see if the activity of a specific kinase is modulated.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Control Experiments
High cytotoxicity at effective antiviral concentrations. Off-target toxicity.1. Perform a detailed cytotoxicity assay (e.g., MTS, LDH) in parallel with the antiviral assay to determine the therapeutic index (CC50/EC50).2. Test in multiple cell lines to check for cell-type-specific toxicity.3. Use a structurally related, inactive compound to see if toxicity is linked to the chemical scaffold.
Variability in antiviral efficacy between experiments. Dependence on host cell state (e.g., activation of immune pathways).1. Standardize cell passage number and seeding density.2. Assay for baseline activation of key immune pathways (e.g., interferon-stimulated gene expression) before each experiment.3. Include a positive control for viral infection and a reference antiviral drug.
Unexpected phenotypic changes in cells (e.g., morphology, proliferation rate). Off-target effects on cellular pathways.1. Perform cell cycle analysis (e.g., by flow cytometry) on treated cells.2. Use high-content imaging to quantify morphological changes.3. Conduct transcriptomic (RNA-seq) or proteomic analysis to identify affected pathways for further investigation.

Experimental Protocols

Protocol 1: Distinguishing Direct Antiviral vs. Immunomodulatory Effects

  • Cell Lines:

    • Wild-type A549 cells (human lung adenocarcinoma)

    • STAT1 knockout A549 cells (deficient in interferon signaling)

  • Infection:

    • Infect both cell lines with the virus of interest at a multiplicity of infection (MOI) of 0.1.

  • Treatment:

    • Immediately after infection, treat cells with a dose range of this compound (e.g., 0.1 µM to 50 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control antiviral with a known direct-acting mechanism.

  • Readout:

    • At 24-48 hours post-infection, quantify viral titers in the supernatant using a plaque assay or TCID50.

    • In parallel, measure the expression of a key interferon-stimulated gene (e.g., MX1) by RT-qPCR in the wild-type cells to confirm the immunomodulatory effect of this compound.

  • Interpretation:

    • If this compound shows similar antiviral efficacy in both wild-type and STAT1 knockout cells, it suggests a direct antiviral mechanism that is independent of the interferon response.

    • If the antiviral efficacy is significantly reduced in STAT1 knockout cells, it indicates that the immunomodulatory effects of this compound contribute substantially to its overall antiviral activity.

Visualizations

experimental_workflow wt Wild-Type Cells virus Virus Infection wt->virus ko Immune Pathway Knockout Cells (e.g., STAT1-/-) ko->virus This compound This compound Treatment (Dose-Response) virus->this compound control Vehicle Control virus->control titer Viral Titer Assay (Plaque Assay / TCID50) This compound->titer gene Gene Expression (RT-qPCR for ISGs) This compound->gene control->titer control->gene

Caption: Workflow to differentiate direct antiviral from immunomodulatory effects.

signaling_pathway cluster_virus Viral Replication Cycle cluster_host Host Cell Response cluster_drug This compound Action entry Entry replication Replication (Nuclear Import of NP) entry->replication assembly Assembly & Egress replication->assembly prr Pattern Recognition Receptors (PRRs) replication->prr senses viral RNA irf IRF3/7 Activation prr->irf ifn Interferon (IFN) Production irf->ifn isg Interferon-Stimulated Genes (ISGs) ifn->isg isg->replication Inhibits ingavirin_direct This compound (Direct Antiviral) ingavirin_direct->replication Inhibits ingavirin_immuno This compound (Immunomodulatory) ingavirin_immuno->ifn Enhances

Caption: this compound's dual mechanism of action on viral and host pathways.

References

Technical Support Center: Refinement of Ingavirin Treatment Protocols in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining Ingavirin treatment protocols in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound in mouse models of influenza?

A1: In studies using BALB/c mice infected with influenza A viruses (H1N1, H3N2), this compound has been shown to be effective at doses of 15, 20, and 30 mg/kg body weight/day.[1] The protective effect is dose-dependent, with higher doses generally resulting in lower mortality and a greater reduction in viral titers in the lungs.[1]

Q2: What is the standard route and duration of this compound administration in these studies?

A2: The standard administration route is oral gavage, once daily for five consecutive days, starting from day one post-infection.[1]

Q3: What animal models have been used to study the efficacy of this compound?

A3: this compound has been evaluated in female BALB/c mice (16-20 grams) for influenza A and B virus infections.[1][2][3] Syrian hamsters have been used as a model for parainfluenza virus and adenovirus infections.[1][4][5]

Q4: What are the primary outcome measures to assess this compound's efficacy in animal models?

A4: Key efficacy endpoints include monitoring mortality rates, tracking changes in body weight, measuring viral titers in lung tissue (e.g., EID50/20 mg of tissue), and conducting histological analysis of lung tissue to assess inflammation and tissue damage.[1][6]

Q5: What is the known mechanism of action of this compound?

A5: this compound has a multi-pronged mechanism of action. It inhibits the replication of various respiratory viruses.[7] A key aspect of its antiviral effect is the suppression of the nuclear import of viral nucleoproteins, which is a critical step for viral replication.[7] Additionally, this compound modulates the host's immune response by stimulating the production of interferon type I (IFN-α/β) and regulating the balance of pro-inflammatory and anti-inflammatory cytokines.[8][9]

Q6: What is the toxicity profile of this compound in animals?

A6: this compound is considered a non-toxic compound. Studies have shown no toxicity at doses up to 3,000 mg/kg in mice.[1] Furthermore, no signs of embryotoxicity have been observed in previous studies.[1]

Troubleshooting Guide

Issue 1: High variability in animal response to this compound treatment.

  • Possible Cause: Inherent biological variability among individual animals, even within the same strain, can lead to different responses to treatment.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.

    • Standardize Procedures: Ensure strict standardization of all experimental procedures, including animal handling, virus infection, and drug administration, to minimize external sources of variation.

    • Acclimatization: Allow for a sufficient acclimatization period for the animals upon arrival to the facility to reduce stress-related variability.

Issue 2: Complications during oral gavage administration.

  • Possible Cause: Improper technique can lead to esophageal or stomach injury, or accidental administration into the trachea, causing distress or mortality.

  • Troubleshooting Steps:

    • Proper Training: Ensure all personnel performing oral gavage are thoroughly trained and proficient in the technique.

    • Correct Needle Size: Use a gavage needle of the appropriate size and type (e.g., with a ball-tip) for the specific animal model to prevent injury.[10]

    • Correct Restraint: Proper restraint of the animal is crucial to ensure the gavage needle can be inserted safely and without force.[10]

    • Slow Administration: Administer the substance slowly to prevent regurgitation and aspiration.[11]

    • Observation: Monitor the animal closely after administration for any signs of distress, such as coughing or difficulty breathing.[10][11]

Issue 3: Inconsistent or lower-than-expected reduction in viral titers.

  • Possible Cause:

    • Timing of Treatment: The therapeutic window for antiviral efficacy can be narrow. Delaying the start of treatment can significantly reduce its effectiveness.

    • Drug Formulation: Issues with the solubility or stability of the this compound solution can lead to inaccurate dosing.

    • Virus Strain and Titer: The specific strain and infectious dose of the virus used can influence the outcome of the treatment.

  • Troubleshooting Steps:

    • Initiate Treatment Promptly: Adhere strictly to the protocol of initiating treatment at day one post-infection for optimal results.

    • Fresh Preparation: Prepare the this compound solution fresh daily to ensure its stability and accurate concentration.

    • Virus Titration: Accurately titrate the virus stock before each experiment to ensure a consistent infectious dose is administered to all animals.

Quantitative Data Summary

Table 1: Efficacy of this compound against Influenza A (H1N1) in BALB/c Mice

Treatment GroupDose (mg/kg/day)Mortality (%)Mean Day of Death (MDD)Virus Titer in Lungs (log10 EID50/20mg)
Placebo-908.55.1
This compound15679.8Not Reported
This compound204012.53.5
This compound303312.9Not Reported
Oseltamivir (Tamiflu)202013.12.6

Data extracted from a study by Zarubaev et al. (2011).[1]

Table 2: Efficacy of this compound against Influenza B in Albino Mice

Treatment GroupProtection Index (%)Increase in Lifespan (days)
Placebo0-
This compound60-803.5 - 4.9
Arbidol40-602.1 - 3.2

Data from a study on experimental lethal influenza due to influenza virus B.[2]

Experimental Protocols

1. Influenza A Virus Infection and Treatment in BALB/c Mice

  • Animal Model: Female BALB/c mice, 16-20 grams.[1]

  • Virus: Influenza A/California/07/09 (H1N1), mouse-adapted.[1]

  • Infection:

    • Anesthetize mice.

    • Inoculate intranasally with 5 LD50 of the virus in a volume of 50 µL.[1]

  • Treatment:

    • Prepare this compound solution in sterile saline.

    • Administer this compound orally via gavage once daily for 5 days, starting 24 hours post-infection, at doses of 15, 20, or 30 mg/kg.[1]

  • Outcome Measures:

    • Monitor and record mortality and body weight daily for 14-16 days.

    • On day 3 post-infection, euthanize a subset of mice and collect lung tissue.

    • Determine viral titers in lung homogenates using a standard EID50 assay in chicken embryos.[1]

    • Perform histological analysis of lung tissue to assess inflammation and pathology.

2. Parainfluenza Virus Infection and Treatment in Syrian Hamsters

  • Animal Model: Syrian hamsters.[1][4]

  • Virus: Human parainfluenza virus type 3 (hPIV-3).[1]

  • Infection:

    • Anesthetize hamsters.

    • Inoculate intranasally with hPIV-3.

  • Treatment:

    • Administer this compound orally as per the specified protocol.

  • Outcome Measures:

    • Assess the infectious titer of the virus in lung tissue.[4]

    • Evaluate the degree of pulmonary edema and tissue cell infiltration through histological examination.[4]

    • Observe for virus-specific lesions in bronchial epithelial cells.[4]

Visualizations

Ingavirin_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Virus Influenza Virus Viral_RNA Viral RNA Virus->Viral_RNA Entry & Uncoating Viral_NP Viral Nucleoprotein (NP) Nuclear_Import Nuclear Import Viral_NP->Nuclear_Import Transport to Nucleus Viral_RNA->Viral_NP Replication & Transcription Viral_Replication Viral Replication Nuclear_Import->Viral_Replication This compound This compound This compound->Nuclear_Import Inhibits IFN_Induction Interferon (IFN) Induction This compound->IFN_Induction Stimulates Cytokine_Modulation Cytokine Modulation This compound->Cytokine_Modulation Modulates Antiviral_State Antiviral State IFN_Induction->Antiviral_State

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Mouse_Model cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model BALB/c Mice Infection Intranasal Infection (5 LD50) Animal_Model->Infection Virus_Prep Influenza A Virus Preparation (e.g., H1N1) Virus_Prep->Infection Treatment Oral Gavage: this compound (15, 20, or 30 mg/kg/day) or Placebo for 5 days Infection->Treatment Monitoring Daily Monitoring: - Mortality - Body Weight Treatment->Monitoring Tissue_Collection Lung Tissue Collection (Day 3 p.i.) Monitoring->Tissue_Collection Viral_Titer Viral Titer Analysis (EID50 Assay) Tissue_Collection->Viral_Titer Histology Histological Examination Tissue_Collection->Histology

Caption: Experimental workflow for this compound studies in mice.

References

Validation & Comparative

A Comparative Analysis of Ingavirin and Oseltamivir for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – November 7, 2025 – In the landscape of antiviral therapeutics for influenza, two prominent players, Ingavirin and Oseltamivir (commercially known as Tamiflu), offer distinct mechanisms of action and clinical profiles. This report provides a comprehensive comparative analysis of these two agents, intended for researchers, scientists, and drug development professionals. The analysis is based on a review of available clinical trial data, experimental studies, and pharmacological profiles.

Executive Summary

Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment and prophylaxis for years. Its mechanism of action is well-characterized, focusing on the inhibition of viral release from infected cells. This compound, a drug developed in Russia, presents a multi-faceted approach by not only inhibiting viral replication through interference with the nuclear import of viral proteins but also by modulating the host's immune response. This guide delves into a detailed comparison of their efficacy, safety, and underlying mechanisms, supported by experimental data and methodologies.

Mechanism of Action

Oseltamivir: As a prodrug, oseltamivir is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][2][3][4] Neuraminidase is crucial for cleaving sialic acid residues on the host cell surface, a process necessary for the release of newly formed viral particles.[1][2] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[2][5]

This compound: The mechanism of this compound is more complex, targeting both viral and host factors. It is reported to inhibit the replication of influenza A and B viruses by suppressing the nuclear import of viral nucleoproteins, a critical step for viral transcription and replication.[1] Furthermore, this compound modulates the host's innate immune response by stimulating the production of interferon, a key antiviral cytokine.[1][2] It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines, which can help mitigate the severe symptoms associated with influenza infection.[1][2]

Mechanism_of_Action cluster_Oseltamivir Oseltamivir (Tamiflu) cluster_this compound This compound Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Hepatic Esterases Neuraminidase Viral Neuraminidase Oseltamivir_Carboxylate->Neuraminidase Inhibits Viral_Release Viral Release Neuraminidase->Viral_Release Enables This compound This compound Viral_NP_Import Viral Nucleoprotein Nuclear Import This compound->Viral_NP_Import Inhibits Interferon_Production Host Interferon Production This compound->Interferon_Production Stimulates Proinflammatory_Cytokines Pro-inflammatory Cytokines This compound->Proinflammatory_Cytokines Reduces Production Viral_Replication Viral Replication Viral_NP_Import->Viral_Replication Required for Immune_Response Antiviral Immune Response Interferon_Production->Immune_Response Enhances Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Mediates

Figure 1: Comparative Mechanism of Action

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and Oseltamivir are limited in the publicly available literature. However, individual studies against placebo and other comparators provide insights into their respective efficacies.

A meta-analysis of nine trials involving 4,328 patients demonstrated that oseltamivir significantly shortens the duration of influenza symptoms by approximately 21% compared to placebo, with a median difference of 25.2 hours.[6] Oseltamivir has also been shown to reduce the risk of lower respiratory tract complications requiring antibiotics and the rate of hospitalizations.[6]

Clinical studies on this compound have shown its effectiveness in reducing the duration of fever and other influenza symptoms. In a randomized controlled trial involving 105 patients, this compound administered within 24-36 hours of symptom onset significantly reduced the duration of fever to 34.5 hours, compared to 72.0 hours for placebo and 48.4 hours for arbidol.[7] Animal studies have suggested that the protective activity of this compound against influenza A viruses is similar to that of oseltamivir.[8][9]

Efficacy ParameterThis compoundOseltamivir (Tamiflu)
Median Time to Fever Resolution 34.5 hours (vs. 72.0h for placebo)[7]Data on fever resolution alone is variable; contributes to overall symptom reduction.
Median Time to Symptom Alleviation Not explicitly reported in hours97.5 hours (vs. 122.7h for placebo)[6]
Reduction in Complications Data not availableSignificant reduction in lower respiratory tract complications requiring antibiotics.[6]
Reduction in Hospitalization Data not availableSignificant reduction in all-cause hospital admissions (0.6% vs 1.7% for placebo).[6][10]
Viral Load/Shedding Reduction Effective in inhibiting influenza virus reproduction in the lungs of infected mice.[11]Reduces both the quantity and duration of viral shedding.[12]

Safety and Tolerability

Oseltamivir: The most commonly reported adverse effects of oseltamivir are gastrointestinal, including nausea and vomiting.[6] These events are typically mild to moderate and transient.[13] There have been post-marketing reports of neuropsychiatric events, but a causal relationship has not been definitively established.[1]

This compound: Clinical studies have reported this compound to be well-tolerated with a favorable safety profile.[7] One study noted that this compound was less toxic and had no side effects compared to placebo and arbidol.[7] Animal studies have also indicated low toxicity.[8]

Adverse Event ProfileThis compoundOseltamivir (Tamiflu)
Common Adverse Events Reported to have no side effects in some studies.[7]Nausea, Vomiting, Headache.[6]
Serious Adverse Events Not reported in available clinical trials.Rare instances of neuropsychiatric events have been reported post-marketing.[1]
Tolerability Generally well-tolerated.Gastrointestinal side effects can be reduced when taken with food.[13]

Experimental Protocols

This compound Clinical Trial Methodology (Illustrative)

A randomized, double-blind, placebo-controlled, multicenter trial was conducted to evaluate the efficacy and safety of this compound in adults with influenza or other acute respiratory viral infections.[14]

  • Patient Population: Adults (18-60 years) with a clinical diagnosis of influenza or ARVI, with symptom onset within 36 hours.[14] Key symptoms included fever (≥38°C for influenza, ≥37.5°C for other ARVI) and at least two catarrhal and two intoxication symptoms.[14]

  • Intervention: this compound 90 mg once daily for 5 days versus placebo.[14]

  • Primary Outcome: Time from the start of treatment to the resolution of fever (temperature ≤ 36.9°C).[14]

  • Secondary Outcomes: Assessment of the progression of intoxication and catarrhal symptoms at each visit.[14]

Ingavirin_Trial_Workflow start Patient Screening (Influenza/ARVI symptoms < 36h) randomization Randomization start->randomization group_a Group A: This compound 90mg/day for 5 days randomization->group_a group_b Group B: Placebo for 5 days randomization->group_b follow_up Follow-up (Symptom & Temperature Monitoring) group_a->follow_up group_b->follow_up end End of Study (Data Analysis) follow_up->end

Figure 2: this compound Clinical Trial Workflow
Oseltamivir Clinical Trial Methodology (Illustrative Meta-analysis Basis)

The efficacy and safety of oseltamivir have been established through numerous randomized, placebo-controlled, double-blind trials. A meta-analysis of individual patient data from nine such trials provides a comprehensive overview of the methodology.[6]

  • Patient Population: Adults with naturally occurring influenza-like illness, with a subset having laboratory-confirmed influenza (intention-to-treat infected population).[6]

  • Intervention: Oseltamivir 75 mg twice daily for 5 days versus placebo.[6]

  • Primary Outcome: Time to alleviation of all symptoms.[6]

  • Secondary Outcomes: Incidence of lower respiratory tract complications, hospital admissions, and safety assessments (e.g., nausea, vomiting, serious adverse events).[6]

Oseltamivir_Trial_Workflow start Patient Enrollment (Influenza-like illness) confirmation Laboratory Confirmation of Influenza start->confirmation randomization Randomization confirmation->randomization group_a Group A: Oseltamivir 75mg BID for 5 days randomization->group_a group_b Group B: Placebo for 5 days randomization->group_b monitoring Daily Monitoring (Symptoms, Complications, AEs) group_a->monitoring group_b->monitoring end End of Study (Data Analysis) monitoring->end

Figure 3: Oseltamivir Clinical Trial Workflow

Signaling Pathways

This compound and the Interferon Signaling Pathway

This compound's immunomodulatory effects are partly mediated through the stimulation of the interferon signaling pathway. Upon viral infection, the host cell recognizes viral components and initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β). These interferons then bind to their receptors on the surface of infected and neighboring cells, activating the JAK-STAT signaling pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication and enhance the adaptive immune response. This compound is thought to amplify this natural defense mechanism.

Interferon_Signaling_Pathway cluster_pathway Interferon Signaling Pathway This compound This compound IFN_Production IFN-α/β Production This compound->IFN_Production Stimulates Viral_Infection Viral Infection Viral_Infection->IFN_Production IFN_Receptor IFN Receptor (IFNAR) IFN_Production->IFN_Receptor Binds to JAK_STAT JAK-STAT Pathway Activation IFN_Receptor->JAK_STAT ISGF3 ISGF3 Complex Formation JAK_STAT->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISG_Transcription Interferon-Stimulated Gene (ISG) Transcription ISGF3->ISG_Transcription Antiviral_State Antiviral State ISG_Transcription->Antiviral_State

Figure 4: this compound's Influence on Interferon Signaling

Conclusion

This compound and Oseltamivir represent two distinct strategies for combating influenza. Oseltamivir's targeted inhibition of viral neuraminidase is a well-established and effective approach, supported by extensive clinical data. This compound offers a broader, multi-target mechanism that combines direct antiviral action with immunomodulation. While the clinical evidence for this compound is not as extensive as for Oseltamivir, particularly in terms of large-scale, international trials, the available data suggests it is a safe and effective treatment for influenza.

For the research and drug development community, the divergent mechanisms of these two drugs highlight different philosophical approaches to antiviral therapy: direct viral targeting versus host-directed therapy. Further head-to-head comparative studies are warranted to fully elucidate the relative clinical benefits of these two agents and to identify patient populations that may benefit most from each therapeutic strategy. The development of novel antivirals could also draw inspiration from the dual-action mechanism of this compound, potentially leading to more robust and resistance-proof influenza treatments.

References

Ingavirin vs. Favipiravir: A Comparative Analysis of Antiviral Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapeutics, Ingavirin and favipiravir represent two distinct approaches to combating viral infections, particularly influenza. While both have demonstrated clinical utility, their underlying mechanisms of action diverge significantly. Favipiravir functions as a direct-acting antiviral by targeting the viral replication machinery, whereas this compound employs a multi-pronged strategy that includes modulating the host's immune response and interfering with viral entry into the nucleus. This guide provides a detailed comparison of their mechanisms, supported by available experimental data, for researchers, scientists, and drug development professionals.

Molecular Mechanisms of Antiviral Activity

This compound: A Host-Oriented and Virus-Targeting Approach

This compound's antiviral activity is characterized by a dual mechanism that impacts both host and viral factors. Its primary modes of action include:

  • Inhibition of Viral Nucleoprotein Nuclear Import: this compound has been shown to interfere with the transport of viral nucleoproteins into the host cell nucleus. This is a critical step for the replication of many viruses, including influenza, as the viral genome must enter the nucleus to be transcribed and replicated. By suppressing this nuclear import, this compound effectively curtails viral proliferation within the host cell.

  • Immunomodulation: A key aspect of this compound's mechanism is its ability to modulate the host immune response. It has been reported to enhance the production of interferon, a critical component of the innate antiviral defense system.[1] Additionally, this compound helps to normalize the balance of cytokines, thereby exerting an anti-inflammatory effect. This immunomodulatory activity can help to control the excessive inflammation often associated with severe viral infections.

  • Interaction with Heterogeneous Nuclear Ribonucleoproteins (hnRNPs): It has been hypothesized that this compound may interfere with the interaction between host hnRNPs and the viral nucleocapsid (N) protein. This interaction is essential for the replication of certain viruses, and its disruption could contribute to this compound's antiviral effect.

Favipiravir: A Direct-Acting Viral RNA Polymerase Inhibitor

Favipiravir is a prodrug that, once inside the cell, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2] This active metabolite is a potent and selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[2] The inhibition of RdRp by favipiravir-RTP is thought to occur through two primary mechanisms:

  • Chain Termination: Favipiravir-RTP can be incorporated into the nascent viral RNA strand by the RdRp. The presence of the modified base analog can lead to the termination of RNA chain elongation, thus halting viral replication.

  • Lethal Mutagenesis: Alternatively, the incorporation of favipiravir-RTP into the viral genome can induce a high rate of mutations. This "lethal mutagenesis" results in the production of non-viable viral progeny, effectively reducing the viral load.

Comparative Data on Antiviral Activity and Clinical Efficacy

While direct head-to-head comparative studies are limited, data from independent in vitro and clinical studies provide insights into the relative performance of this compound and favipiravir against influenza virus.

In Vitro Antiviral Activity

For favipiravir, extensive in vitro data is available, showcasing its potent activity against a broad range of influenza A and B virus strains, including those resistant to other antiviral drugs.

Influenza Virus Strain Favipiravir EC50 (μg/mL) Reference
Influenza A (H1N1, H3N2, H5N1), B, C0.014 - 0.55[4]
Oseltamivir-resistant strains0.014 - 0.55[4]
Clinical Efficacy in Influenza Treatment

Clinical trials have evaluated the efficacy of both this compound and favipiravir in reducing the duration of symptoms in patients with influenza.

Drug Primary Endpoint Result Reference
This compound Time to fever reduction34.5 hours (vs. 72.0 hours for placebo and 48.4 hours for arbidol)[5]
Favipiravir Time to illness alleviation14.4-hour reduction compared to placebo (median 84.2 vs. 98.6 hours) in one study. Not significantly different in another study.[1][2][6][7]

It is important to note that the clinical trial designs and patient populations may differ, making direct comparisons of these outcomes challenging.

Experimental Protocols

Detailed, replicable experimental protocols are proprietary to the conducting research institutions. However, the general methodologies for key assays cited are outlined below.

Plaque Reduction Assay (for Favipiravir)

This assay is a standard method for determining the antiviral activity of a compound in vitro.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus.

  • Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the antiviral drug being tested.

  • Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (areas of cell death).

  • Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the absence of the drug to determine the concentration that inhibits plaque formation by 50% (EC50).[8]

Viral Nucleoprotein Import Assay (for this compound)

This type of assay is used to assess the ability of a compound to inhibit the transport of viral proteins into the nucleus.

  • Cell Permeabilization: Host cells are treated with a mild detergent (e.g., digitonin) to selectively permeabilize the plasma membrane while leaving the nuclear envelope intact.

  • Incubation with Viral Components: The permeabilized cells are incubated with purified and fluorescently labeled viral nucleoprotein (NP) in the presence or absence of the test compound (this compound).

  • Nuclear Import Reaction: An energy source (ATP) and cytosolic factors are added to initiate the nuclear import process.

  • Microscopy: The cells are then fixed and examined by fluorescence microscopy to determine the localization of the fluorescently labeled NP. A reduction in the nuclear accumulation of NP in the presence of the compound indicates inhibition of nuclear import.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and favipiravir can be visualized through the following diagrams.

Ingavirin_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_host_cell Host Cell cluster_immune_response Host Immune Response Viral_Entry Viral_Entry vRNP_Release vRNP_Release Viral_Entry->vRNP_Release Nuclear_Import Nuclear_Import vRNP_Release->Nuclear_Import Replication_Transcription Replication_Transcription Nuclear_Import->Replication_Transcription Nucleus Nucleus Nuclear_Import->Nucleus vRNP entry Assembly_Budding Assembly_Budding Replication_Transcription->Assembly_Budding Cytoplasm Cytoplasm This compound This compound This compound->Nuclear_Import Inhibits Interferon_Production Interferon_Production This compound->Interferon_Production Enhances Cytokine_Balance Cytokine_Balance This compound->Cytokine_Balance Normalizes Favipiravir_Mechanism Favipiravir Favipiravir Favipiravir_RTP Favipiravir_RTP Favipiravir->Favipiravir_RTP Intracellular Metabolism Viral_RdRp Viral_RdRp Favipiravir_RTP->Viral_RdRp Inhibits Viral_RNA_Replication Viral_RNA_Replication Viral_RdRp->Viral_RNA_Replication Mediates Chain_Termination Chain_Termination Viral_RdRp->Chain_Termination Leads to Lethal_Mutagenesis Lethal_Mutagenesis Viral_RdRp->Lethal_Mutagenesis Induces Chain_Termination->Viral_RNA_Replication Blocks Lethal_Mutagenesis->Viral_RNA_Replication Disrupts Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells End End Infect_with_Virus Infect_with_Virus Seed_Cells->Infect_with_Virus Add_Overlay_with_Drug Add_Overlay_with_Drug Infect_with_Virus->Add_Overlay_with_Drug Incubate Incubate Add_Overlay_with_Drug->Incubate Stain_and_Visualize_Plaques Stain_and_Visualize_Plaques Incubate->Stain_and_Visualize_Plaques Count_Plaques_and_Calculate_EC50 Count_Plaques_and_Calculate_EC50 Stain_and_Visualize_Plaques->Count_Plaques_and_Calculate_EC50 Count_Plaques_and_Calculate_EC50->End

References

Head-to-Head Study of Ingavirin and Ribavirin Against Parainfluenza Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activities of Ingavirin and Ribavirin against the human parainfluenza virus (HPIV). The information presented is based on available preclinical data, summarizing their efficacy, mechanisms of action, and the experimental methodologies used in these assessments.

Executive Summary

Data Presentation

In Vivo Efficacy: Head-to-Head Comparison

An in vivo study using a Syrian hamster model of human parainfluenza virus infection provides a direct comparison of the efficacy of this compound and Ribavirin. The key findings are summarized in the table below.

Treatment GroupDosageMean Viral Titer (log10 TCID50/g) in Lung TissueReduction in Viral Titer (log10) vs. Controlp-value vs. Control
Control (no drug) N/A3.8 ± 0.2N/A1.000
This compound 30 mg/kg3.2 ± 0.20.60.018
This compound 30/15 mg/kg2.7 ± 0.31.10.016
Ribavirin Not Specified2.3 ± 0.31.50.001

Data extracted from an in vivo study in Syrian hamsters infected with human parainfluenza virus.[1][2]

In Vitro Efficacy

Direct comparative in vitro studies providing EC50 and CC50 values for both this compound and Ribavirin against the same strain of parainfluenza virus are not available in the reviewed literature. However, individual studies provide insights into their in vitro activity.

Ribavirin:

Virus StrainCell LineAssay TypeEC50CC50Selectivity Index (SI)
hPIV-3Not SpecifiedRNA Synthesis Inhibition9.4 ± 6.1 µg/mLNot ReportedNot Reported
hPIV-3Not SpecifiedInfectious Virus Production17.2 ± 6.9 µg/mLNot ReportedNot Reported

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.[3]

This compound:

Quantitative EC50 and CC50 values for this compound against human parainfluenza virus were not found in the reviewed literature. However, one study investigated its antiviral properties against HPIV using immunoenzymatic analysis and a microtetrazolium (MTT) test. The results indicated that this compound possesses both direct antiviral activity and nonspecific cytoprotective properties, affecting viral protein synthesis and reducing the virus's cytopathogenic action.[3][4][5] Another study on influenza A virus showed that this compound decreased the virus-induced cytopathogenic effect in cell culture by 50% to 79%.[1][6]

Mechanisms of Action

This compound and Ribavirin exert their antiviral effects against parainfluenza virus through distinct mechanisms.

This compound: The primary mechanism of action for this compound is the modulation of the host's innate immune response, particularly the interferon system. It has been shown to enhance the production of interferon, which in turn triggers a signaling cascade leading to the expression of interferon-stimulated genes (ISGs). The proteins encoded by ISGs have broad antiviral activities. Additionally, this compound has been reported to have anti-inflammatory properties.[7]

Ribavirin: Ribavirin is a guanosine analog that, once phosphorylated within the host cell, interferes with viral RNA synthesis through multiple mechanisms. Its primary mode of action against paramyxoviruses is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[4][5][8] This leads to a depletion of the intracellular guanosine triphosphate (GTP) pool, which is essential for viral RNA synthesis. Other proposed mechanisms include direct inhibition of viral RNA polymerase and induction of lethal mutagenesis in the viral genome.[5][9]

Experimental Protocols

In Vivo Syrian Hamster Model for Parainfluenza Virus Infection
  • Animal Model: Four to five-week-old Syrian hamsters.[1][6]

  • Virus Inoculation: Intranasal inoculation with human parainfluenza virus (hPIV) at a dose of 10^4 TCID50 in a volume of 0.05 mL.[1][6]

  • Drug Administration: The specific route and frequency of administration for the head-to-head study were not detailed in the abstract.

  • Efficacy Assessment: On day 3 post-infection, animals were sacrificed, and their lungs were collected for virus titration. The viral titer was determined by ELISA using anti-hPIV monoclonal antibodies.[1][6] Histological analysis was performed on lung tissue collected on day 7 post-infection.[1]

In Vitro Antiviral Assays

Immunoenzymatic and Microtetrazolium (MTT) Assays (for this compound): The specific details of the protocols used in the study by Zarubaev et al. (2010) are not fully available in the English abstract.[3][4] Generally, an MTT assay measures the metabolic activity of cells, which can be used to assess cell viability and the cytoprotective effect of a drug against a virus-induced cytopathic effect. An immunoenzymatic assay would likely involve the detection of viral antigens in infected cell cultures to quantify the extent of viral replication.

RNA Synthesis Inhibition Assay (for Ribavirin): The protocol for the RNA synthesis inhibition assay for Ribavirin against hPIV-3 is not detailed in the provided search results. Such an assay would typically involve infecting a suitable cell line with hPIV-3 in the presence of varying concentrations of Ribavirin. The amount of viral RNA produced would then be quantified using techniques like real-time PCR.[3]

Mandatory Visualizations

Experimental Workflow: In Vivo Antiviral Efficacy Study

G cluster_acclimatization Acclimatization cluster_infection Infection cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment acclimatize Syrian Hamsters (4-5 weeks old) infection Intranasal Inoculation (10^4 TCID50 hPIV) acclimatize->infection control Control (No Drug) infection->control This compound This compound infection->this compound ribavirin Ribavirin infection->ribavirin day3 Day 3 Post-Infection: Lung Viral Titer (ELISA) control->day3 day7 Day 7 Post-Infection: Lung Histology control->day7 This compound->day3 This compound->day7 ribavirin->day3 ribavirin->day7

Caption: Workflow for the in vivo comparison of this compound and Ribavirin in a hamster model.

Signaling Pathway: this compound's Mechanism of Action

This compound This compound HostCell Host Cell This compound->HostCell IFN_Production Increased Interferon (IFN) Production HostCell->IFN_Production IFN_Receptor IFN Receptor IFN_Production->IFN_Receptor binds JAK_STAT_Pathway JAK-STAT Signaling Pathway IFN_Receptor->JAK_STAT_Pathway activates ISG_Expression Interferon-Stimulated Gene (ISG) Expression JAK_STAT_Pathway->ISG_Expression induces Antiviral_State Antiviral State (Inhibition of Viral Replication) ISG_Expression->Antiviral_State

Caption: this compound's proposed mechanism via interferon pathway modulation.

Signaling Pathway: Ribavirin's Mechanism of Action

Ribavirin Ribavirin HostCell Host Cell Ribavirin->HostCell RMP Ribavirin Monophosphate (RMP) HostCell->RMP phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH inhibits GTP_depletion GTP Pool Depletion Viral_RNA_Synthesis Viral RNA Synthesis GTP_depletion->Viral_RNA_Synthesis inhibits Inhibition->GTP_depletion leads to

Caption: Ribavirin's primary mechanism via IMPDH inhibition and GTP depletion.

References

Ingavirin's Performance Against Neuraminidase Inhibitor-Resistant Influenza Viruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingavirin: Mechanism of Action and Efficacy Against Susceptible Strains

This compound's antiviral strategy differs fundamentally from that of NAIs. Its multi-pronged approach involves both direct antiviral activity and modulation of the host's innate immune response.[1] The primary mechanisms of action include:

  • Inhibition of Viral Replication: this compound is understood to interfere with the nuclear import of the influenza virus nucleoprotein (NP).[1][2] This crucial step is essential for the replication and transcription of the viral genome. By disrupting this process, this compound effectively curtails the propagation of the virus within the host.

  • Immunomodulation: The drug stimulates the production of interferon, a key component of the body's natural antiviral defense system.[1] It also helps to normalize the balance of cytokines, mitigating the excessive inflammatory response that contributes to the severity of influenza symptoms.[1]

In vivo studies in animal models have demonstrated this compound's efficacy against various influenza A and B virus strains. Notably, its protective activity in mice infected with influenza A (H1N1) was found to be comparable to that of oseltamivir (Tamiflu) against susceptible strains.[3][4]

The Challenge of Neuraminidase Inhibitor Resistance

Neuraminidase inhibitors, such as oseltamivir, zanamivir, peramivir, and laninamivir, function by blocking the viral neuraminidase enzyme, which is essential for the release of newly formed virus particles from infected cells. However, the emergence of resistant strains, often due to specific mutations in the neuraminidase gene, compromises the efficacy of these drugs.

A prevalent mutation conferring resistance to oseltamivir is the H275Y substitution in the neuraminidase of H1N1 influenza viruses.[5][6][7] This single amino acid change alters the conformation of the enzyme's active site, preventing the binding of oseltamivir while often retaining susceptibility to other NAIs like zanamivir.[5][8] The global spread of oseltamivir-resistant H1N1 strains has underscored the urgent need for alternative therapeutic options.

Performance of Alternative Antivirals Against NAI-Resistant Strains

Favipiravir (T-705)

Experimental Data Summary: Favipiravir against Oseltamivir-Resistant Influenza A (H1N1) in Mice

Virus StrainTreatment GroupDose (mg/kg/day)Survival Rate (%)Reference
A/Mississippi/3/2001 (H1N1; H275Y) Placebo-5%[9]
Oseltamivir10030%[9]
Favipiravir50100%[9]
Favipiravir100100%[9]
Oseltamivir-Resistant 2009 Pandemic H1N1 Peramivir MonotherapyVariousPartial Protection[10]
Favipiravir MonotherapyVariousPartial Protection[10]
Peramivir + Favipiravir CombinationVariousSynergistic Improvement in Survival[10]

Experimental Protocol: In Vivo Efficacy of Favipiravir in Mice

  • Animal Model: DBA/2 mice.[10]

  • Virus Challenge: Mice were lethally challenged with an oseltamivir-resistant 2009 pandemic influenza H1N1 virus.[10]

  • Treatment: Treatment with favipiravir and/or peramivir was initiated 4 hours after the viral challenge and continued for five days.[10]

  • Endpoints: Survival rates and viral titers in the lungs of infected mice were monitored.[10]

Baloxavir Marboxil

Baloxavir marboxil is a first-in-class cap-dependent endonuclease inhibitor that targets the viral polymerase acidic (PA) protein, a key component of the viral RNA polymerase complex. This unique mechanism of action provides activity against a broad range of influenza viruses, including those resistant to NAIs.[11]

Reported Efficacy:

Clinical studies have indicated that baloxavir marboxil is equally effective against oseltamivir-resistant strains and avian influenza virus strains, positioning it as a potential alternative therapy where oseltamivir resistance is a concern.[11] Further in vivo studies have demonstrated its efficacy against highly pathogenic avian influenza H5N1, including strains with reduced susceptibility to oseltamivir.

Conclusion and Future Directions

This compound presents a unique, host-oriented mechanism of action that is fundamentally different from neuraminidase inhibitors. While its efficacy against susceptible influenza strains is documented, there is a notable absence of published data on its performance against neuraminidase inhibitor-resistant viruses.

Visualizations

Antiviral Mechanisms of Action

Antiviral_Mechanisms cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drugs Antiviral Drugs Virus Entry Virus Entry vRNA Transcription/Replication vRNA Transcription/Replication Virus Entry->vRNA Transcription/Replication Protein Synthesis Protein Synthesis vRNA Transcription/Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Virus Release Virus Release Virion Assembly->Virus Release This compound This compound This compound->vRNA Transcription/Replication Inhibits Nucleoprotein Import NAIs Neuraminidase Inhibitors (Oseltamivir, etc.) NAIs->Virus Release Inhibits Neuraminidase Favipiravir Favipiravir Favipiravir->vRNA Transcription/Replication Inhibits RdRp Baloxavir Baloxavir Marboxil Baloxavir->vRNA Transcription/Replication Inhibits PA Endonuclease

Caption: Mechanisms of action for different classes of influenza antiviral drugs.

Experimental Workflow for In Vivo Antiviral Efficacy Testing

experimental_workflow start Start challenge Infect Animal Model (e.g., Mice) with NAI-Resistant Influenza start->challenge treatment Administer Antiviral Drug (e.g., Favipiravir) or Placebo challenge->treatment monitoring Monitor Survival, Weight Loss, and Clinical Signs treatment->monitoring viral_load Determine Viral Titer in Lungs at Specific Timepoints treatment->viral_load data_analysis Analyze and Compare Efficacy Between Treatment and Control Groups monitoring->data_analysis viral_load->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the in vivo efficacy of antiviral drugs.

References

Ingavirin: A Comparative Analysis of Its Immunomodulatory and Direct Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of antiviral therapeutics, Ingavirin (imidazolyl ethanamide pentandioic acid) presents a compelling case with its dual mechanism of action, encompassing both direct antiviral and immunomodulatory effects. This guide offers a comprehensive comparison of these two pathways, providing researchers, scientists, and drug development professionals with a detailed analysis supported by available experimental data, methodologies, and visual representations of the key biological processes involved.

This compound, a drug developed in Russia, has been utilized for the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections.[1] Its efficacy is attributed to its ability to not only inhibit viral replication directly but also to modulate the host's immune response to the pathogen. Understanding the nuances of these two mechanisms is crucial for optimizing its clinical application and for the development of future antiviral strategies.

Direct Antiviral Effects: Targeting the Viral Core

This compound's direct antiviral activity is primarily centered on the inhibition of viral replication within the host cell. The principal target of this action is the viral nucleoprotein (NP), a critical component for the replication and transcription of the viral genome.[2][3]

By interfering with the NP, this compound disrupts key stages of the viral life cycle:

  • Inhibition of Nuclear Import: this compound has been shown to impede the transport of newly synthesized viral nucleoproteins from the cytoplasm into the nucleus, a crucial step for the assembly of new viral ribonucleoprotein complexes (vRNPs).

  • Prevention of NP Oligomerization: The drug is believed to interact with the NP, preventing its oligomerization, a process essential for the formation of a functional replication and transcription complex.[2]

This direct action on a highly conserved viral protein makes this compound a potentially robust antiviral agent, even against strains that may have developed resistance to other classes of antivirals.

Immunomodulatory Effects: Orchestrating the Host Response

Beyond its direct assault on the virus, this compound exhibits significant immunomodulatory properties. Instead of acting as a direct interferon inducer, it enhances the host's innate antiviral defenses by sensitizing the cellular machinery to the presence of a viral threat. This is achieved through several interconnected pathways:

  • Enhanced Interferon Signaling: this compound has been reported to increase the expression of interferon-α/β receptors (IFNAR) and bolster the cell's sensitivity to interferon signaling. This is particularly important as many viruses, including influenza, have evolved mechanisms to suppress the host's interferon response.

  • Activation of Pattern Recognition Receptors (PRRs): The drug is thought to activate key intracellular PRRs, such as Toll-like receptors (TLR3, TLR7, TLR8, TLR9) and RIG-I-like receptors (RLRs), including RIG-I and MDA5. This activation triggers downstream signaling cascades.

  • Induction of Antiviral Effector Proteins: The enhanced signaling leads to the increased production of crucial antiviral effector proteins, such as Protein Kinase R (PKR) and Myxovirus resistance protein A (MxA), which play a vital role in inhibiting viral replication.[4]

  • Modulation of Cytokine Production: this compound helps to normalize the balance of cytokines, reducing the production of pro-inflammatory cytokines that can lead to excessive inflammation and tissue damage, a common complication in severe viral infections.[5]

Quantitative Comparison of Antiviral and Immunomodulatory Activities

While a direct quantitative comparison of the two mechanisms' contributions to the overall therapeutic effect is challenging based on publicly available data, the following tables summarize the existing quantitative information to facilitate a comparative understanding.

Table 1: Direct Antiviral Activity of this compound

ParameterVirusCell LineValueReference
Cytopathic Effect (CPE) Inhibition Influenza A/H1N1MDCKPrevents CPE at 250-400 µg/mL[6][7]
50% Cytotoxic Dose (CD50) -MDCK> 1000 µg/mL[6]

Table 2: Immunomodulatory Effects of this compound

ParameterExperimental SystemEffectReference
Interferon Signaling A549 lung epithelial cellsInduces activation of PKR, translocation of IRF3 and IRF7, and increases MxA levels[4]
PRR Activation Cellular systemsStimulates expression of TLR3/7/8/9, RIG-I/MDA5
Cytokine Secretion THP-1 cell culture monocytesInduces secretion of TNF-α and IL-1β

Experimental Protocols

To provide a deeper understanding of the data presented, the following are detailed methodologies for key experiments typically used to evaluate the direct antiviral and immunomodulatory effects of compounds like this compound.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed and then infected with a specific dilution of influenza virus for 1 hour at 37°C to allow for viral adsorption.

  • Drug Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of this compound. A control group with no drug is also included.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained with a crystal violet solution. Plaques appear as clear zones against a purple background. The number of plaques in each well is counted.

  • EC50 Calculation: The percentage of plaque inhibition for each drug concentration is calculated relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Quantitative RT-PCR for Interferon-Stimulated Gene (ISG) Expression

This method is used to quantify the change in the expression of specific genes, such as MxA, in response to drug treatment.

  • Cell Culture and Treatment: A549 cells (human lung epithelial cells) are seeded in 6-well plates. Once confluent, the cells are infected with influenza virus in the presence or absence of various concentrations of this compound.

  • RNA Extraction: After a specified incubation period (e.g., 24 hours), total RNA is extracted from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The qPCR is performed using a real-time PCR system. The reaction mixture includes the cDNA template, specific primers for the target gene (e.g., MxA) and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The amplification of the target and housekeeping genes is monitored in real-time. The relative expression of the target gene is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the housekeeping gene and compares the treated samples to the untreated control. The results are typically expressed as a fold change in gene expression.

Visualizing the Mechanisms of Action

To illustrate the complex signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Ingavirin_Direct_Antiviral_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_ingavirin_action This compound Action vRNA Viral RNA (vRNA) vRNP Viral Ribonucleoprotein (vRNP) vRNA->vRNP encapsidation NP Nucleoprotein (NP) NP->vRNP nucleus Host Cell Nucleus vRNP->nucleus Nuclear Import cytoplasm Host Cell Cytoplasm This compound This compound NP_oligomerization NP Oligomerization This compound->NP_oligomerization Inhibits NP_transport NP Nuclear Transport This compound->NP_transport Inhibits NP_oligomerization->vRNP NP_transport->nucleus

Caption: this compound's direct antiviral mechanism targeting influenza virus nucleoprotein (NP).

Ingavirin_Immunomodulatory_Pathway cluster_this compound This compound cluster_receptors Pattern Recognition Receptors cluster_signaling Signaling Cascade cluster_response Antiviral Response This compound This compound TLRs TLR3/7/8/9 This compound->TLRs Activates RLRs RIG-I/MDA5 This compound->RLRs Activates IRF3_7 IRF3/IRF7 Activation TLRs->IRF3_7 NFkB NF-κB Activation TLRs->NFkB RLRs->IRF3_7 RLRs->NFkB IFNAR IFNAR Expression (Increased Sensitivity) IRF3_7->IFNAR ISGs Interferon-Stimulated Genes (e.g., MxA, PKR) IRF3_7->ISGs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines

Caption: this compound's immunomodulatory pathway enhancing the host's antiviral response.

Conclusion

This compound's multifaceted mechanism of action, combining direct viral inhibition with potent immunomodulation, positions it as a significant therapeutic agent against respiratory viruses. While its direct antiviral effects on the viral nucleoprotein provide a clear and targeted approach to halting replication, its ability to enhance the host's own antiviral machinery offers a broader and potentially more resilient defense. Further research providing more granular quantitative data on both fronts will be invaluable in fully elucidating the synergistic interplay between these two pathways and in guiding the development of next-generation antiviral therapies.

References

Ingavirin's Therapeutic Efficacy: A Comparative In Vivo Analysis Against Influenza Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic efficacy of Ingavirin against other commercially available antiviral agents for the treatment of influenza virus infections. The data presented is compiled from various preclinical studies, with a focus on quantitative outcomes and detailed experimental methodologies to aid in research and development.

Comparative Efficacy of Antiviral Agents

The following tables summarize the key efficacy parameters of this compound in comparison to other antiviral drugs, as observed in murine and ferret models of influenza infection.

Table 1: Efficacy of this compound vs. Oseltamivir (Tamiflu), Remantadine, and Arbidol against Influenza A (H3N2) in Mice

Treatment GroupDosageProtective Efficacy (%)Increase in Average Lifespan (days)Reference
This compound 15 mg/kg/day38.34.2[1][2]
This compound 20 mg/kg/day39.24.4[1][2]
Oseltamivir (Tamiflu) -Higher than this compound-[1][2]
Remantadine -Comparable to this compound-[1][2]
Arbidol -Lower than this compound-[1][2]

Note: Specific dosages for Oseltamivir, Remantadine, and Arbidol were not detailed in the abstract.

Table 2: Efficacy of this compound vs. Oseltamivir (Tamiflu) against Pandemic Influenza A (H1N1) in Mice

Treatment GroupEffect on MortalityIncrease in Mean Day of Death (days)Reduction in Lung Viral TiterReference
This compound Decreased mortality (18-67% survival)1.2 - 4.1Yes[3][4]
Oseltamivir (Tamiflu) Significantly lower mortality (80% protection)Up to 5.4Yes[3][4]

Table 3: Efficacy of this compound against Influenza B Virus in Mice

Treatment GroupOutcomeReference
This compound Decreased viral titers in lung tissue, normalized body weight, lowered mortality, and increased average lifespan compared to placebo. Efficacy was higher than the reference drug, Arbidol.[5]

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in this guide.

Mouse Model for Influenza A (H3N2) Efficacy Study[1][2]
  • Animal Model: Albino mice (10-12 g).

  • Virus: Influenza A/Aichi/2/68 (H3N2).

  • Infection: Intranasal infection with a lethal dose (10-15 LD50) of the virus.

  • Treatment Groups:

    • This compound (15 mg/kg/day, oral)

    • This compound (20 mg/kg/day, oral)

    • Oseltamivir (Tamiflu)

    • Remantadine

    • Arbidol

    • Placebo

  • Treatment Regimen: Daily administration of the respective drugs.

  • Parameters Measured:

    • Protective efficacy (survival rate).

    • Average lifespan of infected mice.

    • Dynamics and level of virus reproduction in the lungs (hemagglutinin formation).

  • Duration of Observation: 5 days for viral reproduction studies.

Mouse Model for Pandemic Influenza A (H1N1) Efficacy Study[3][4]
  • Animal Model: Mice.

  • Virus: Pandemic influenza virus A/California/7/09 (H1N1)v.

  • Infection: Intranasal inoculation.

  • Treatment Groups:

    • This compound (various doses)

    • Oseltamivir (Tamiflu)

    • Placebo (saline)

  • Treatment Regimen: Once daily administration.

  • Parameters Measured:

    • Mortality rate.

    • Mean day of death.

    • Body weight dynamics.

    • Infectious virus titer in lung tissue.

    • Lung tissue morphology.

Ferret Model for Influenza A (H1N1)pdm09 Efficacy Study[6]
  • Animal Model: Ferrets.

  • Virus: Influenza A(H1N1)pdm09 virus.

  • Infection: Intranasal infection.

  • Treatment Group:

    • This compound (13 mg/kg, once daily)

  • Treatment Regimen: Therapy initiated 36 hours after infection.

  • Parameters Measured:

    • Viral clearance from nasal washes.

    • Observation for toxic side effects.

Visualizing Mechanisms and Workflows

This compound's Proposed Mechanism of Action

This compound's antiviral activity is primarily host-centric, focusing on the restoration of the cellular antiviral response that is often suppressed by the influenza virus. It is suggested to work by inducing the host's interferon response and modulating cytokine production.

Ingavirin_Mechanism cluster_virus Influenza Virus Infection cluster_host Host Cell cluster_this compound This compound Action Virus Influenza A/B Virus Viral_Replication Viral Replication & Protein Synthesis Virus->Viral_Replication NS1 NS1 Protein Viral_Replication->NS1 PKR PKR Activation NS1->PKR Inhibits IRF3_IRF7 IRF3/IRF7 Nuclear Translocation PKR->IRF3_IRF7 IFN_Production Interferon (IFN) Production IRF3_IRF7->IFN_Production MxA MxA Protein Expression IFN_Production->MxA Antiviral_State Antiviral State MxA->Antiviral_State Antiviral_State->Viral_Replication Inhibits This compound This compound This compound->PKR Restores Activation This compound->IRF3_IRF7 Promotes This compound->MxA Increases

Caption: Proposed mechanism of this compound's host-mediated antiviral activity.

Oseltamivir's Mechanism of Action

Oseltamivir is a neuraminidase inhibitor. It targets the viral neuraminidase enzyme, preventing the release of newly formed virus particles from infected cells and thus limiting the spread of the infection.

Oseltamivir_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_oseltamivir Oseltamivir Action Virus_Entry Virus Entry & Replication New_Virions New Virions Budding Virus_Entry->New_Virions Neuraminidase Neuraminidase Activity New_Virions->Neuraminidase Virus_Release Virus Release Neuraminidase->Virus_Release Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Mechanism of action for the neuraminidase inhibitor Oseltamivir.

General In Vivo Antiviral Efficacy Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an antiviral compound in a mouse model.

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., Albino Mice) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Virus_Prep Prepare Virus Stock (e.g., Influenza A/H3N2) Virus_Prep->Acclimatization Infection Intranasal Infection (Lethal Dose) Acclimatization->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment (e.g., this compound, Placebo) Grouping->Treatment Monitoring Daily Monitoring Treatment->Monitoring Mortality Record Mortality & Survival Monitoring->Mortality Weight Measure Body Weight Monitoring->Weight Viral_Titer Determine Lung Viral Titer Monitoring->Viral_Titer Analysis Statistical Analysis Mortality->Analysis Weight->Analysis Viral_Titer->Analysis

Caption: Generalized workflow for in vivo antiviral efficacy studies in mice.

References

Ingavirin: A Potential Candidate for Synergistic Antiviral Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of Ingavirin with other antiviral agents remains limited in publicly available literature, its unique mechanism of action presents a compelling case for its investigation in combination therapies. This guide provides an objective overview of this compound's standalone antiviral performance, supported by available experimental data, and explores the theoretical basis for its potential synergistic effects.

Overview of this compound

This compound (imidazolyl ethanamide pentanedioic acid) is an antiviral drug with a broad spectrum of activity against several respiratory viruses, including Influenza A and B viruses, adenovirus, parainfluenza virus, and respiratory syncytial virus (RSV)[1]. Its multifaceted mechanism of action, which involves both direct antiviral and immunomodulatory effects, distinguishes it from many existing antiviral agents and suggests its potential utility in combination regimens[1][2].

Mechanism of Action

This compound's antiviral activity is not attributed to a single molecular target but rather to a combination of effects on both the virus and the host's immune response:

  • Inhibition of Viral Replication: this compound has been shown to interfere with the replication of viruses. One of its primary actions is the suppression of the nuclear import of viral proteins, a critical step for the replication and transcription of many viruses[2]. By hindering this process, this compound can effectively reduce the viral load.

  • Immunomodulation: A key aspect of this compound's mechanism is its ability to modulate the host's immune response. It has been demonstrated to:

    • Enhance Interferon Production: this compound stimulates the production of type I interferons (IFN-α/β), which are crucial for establishing an antiviral state in host cells[1].

    • Regulate Cytokine Production: The drug helps to normalize the balance of cytokines, reducing the production of pro-inflammatory cytokines that can lead to excessive inflammation and tissue damage during a viral infection[1][2].

This dual mechanism of directly inhibiting viral replication and bolstering the host's innate immune response forms the basis for its potential synergistic activity with other antiviral drugs that may target different stages of the viral life cycle.

Antiviral Activity of this compound: Experimental Data

In Vitro Studies
Cell LineVirusEndpointResultReference
MDCKInfluenza A/H1N1Cytopathic Effect (CPE)This compound at 250 to 400 mcg/ml prevented the development of virus-induced CPE.[3]
A549 & MDCKInfluenza A/H1N1Viral Infectious ActivityA decrease in viral infectious activity by 1-2 orders of magnitude was observed.[1]
Cell CultureIAV H1N1Cytopathogenic EffectThis compound decreased the virus-induced cytopathogenic effect by 50% to 79% compared to control cells.[2]
In Vivo Studies
Animal ModelVirusTreatmentKey FindingsReference
MiceInfluenza A (H3N2)This compound (15 and 20 mg/kg/day)Protective efficacy of 38.3-39.2%; increased average lifespan by 4.2-4.4 days. Efficacy was comparable to Remantadine and exceeded that of Arbidol.[4]
MiceInfluenza A/California/7/09 (H1N1)vThis compoundDecreased viral titer in lung tissue, comparable to the effect of Tamiflu.[2]
MiceInfluenza B virusThis compoundDecreased infectious titers of the virus in lung tissue and lowered mortality compared to placebo. The activity was higher than that of Arbidol.[5]
FerretsInfluenza A(H1N1)pdm09This compound (13 mg/kg, once daily)Accelerated viral clearance from nasal washes starting at day 4.[6]

Potential for Synergistic Effects

The multifaceted mechanism of this compound provides a strong rationale for exploring its use in combination with other antiviral agents. Synergy can be anticipated when drugs with different mechanisms of action are combined, leading to an enhanced overall antiviral effect.

Potential Combinations and Rationale:

  • With Neuraminidase Inhibitors (e.g., Oseltamivir): Neuraminidase inhibitors block the release of new viral particles from infected cells. Combining this with this compound's ability to inhibit viral replication within the cell could create a powerful two-pronged attack on the virus, potentially leading to a more rapid decline in viral load and a reduced likelihood of resistance development.

  • With Polymerase Inhibitors (e.g., Favipiravir): Viral polymerase inhibitors directly target the viral replication machinery. The immunomodulatory effects of this compound, particularly the enhancement of the interferon response, could complement the direct antiviral action of polymerase inhibitors by creating a less favorable environment for viral replication and spread.

  • With Other Immunomodulators: Combining this compound with other agents that modulate the immune response could offer a way to fine-tune the host's defense against the virus. However, caution would be needed to avoid an over-exuberant and potentially harmful immune reaction.

Experimental Protocols for Assessing Synergy

For researchers interested in investigating the synergistic potential of this compound, the following experimental workflow provides a general framework.

In Vitro Synergy Assessment

A common method for assessing drug synergy in vitro is the checkerboard assay.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., MDCK for influenza virus) in 96-well plates.

  • Drug Dilutions: Prepare serial dilutions of this compound and the other antiviral agent(s) to be tested.

  • Checkerboard Setup: Add the drugs to the cell culture plates in a checkerboard pattern, with each well containing a unique combination of concentrations of the two drugs.

  • Viral Infection: Infect the cells with a predetermined titer of the virus.

  • Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of a cytopathic effect (CPE).

  • Endpoint Measurement: Assess the antiviral effect in each well. This can be done through various methods, such as:

    • CPE Inhibition Assay: Visually scoring the reduction in CPE.

    • Viral Titer Reduction Assay: Quantifying the amount of infectious virus produced using methods like TCID50 or plaque assays.

    • Cell Viability Assay: Using reagents like MTT or CellTiter-Glo to measure the viability of the cells.

  • Data Analysis: The results are analyzed to determine the nature of the interaction between the two drugs. The Fractional Inhibitory Concentration (FIC) index is a commonly used metric:

    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizing Mechanisms and Workflows

Ingavirin_Mechanism_of_Action This compound's Dual Mechanism of Action cluster_direct_antiviral Direct Antiviral Effects cluster_immunomodulatory Immunomodulatory Effects This compound This compound NuclearImport Nuclear Import of Viral Proteins This compound->NuclearImport Inhibits Interferon Interferon (IFN) Production This compound->Interferon Enhances Cytokines Pro-inflammatory Cytokine Production This compound->Cytokines Reduces ViralReplication Viral Replication ViralLoad Reduced Viral Load ViralReplication->ViralLoad NuclearImport->ViralReplication Is essential for HostImmuneResponse Host Immune Response ViralClearance Enhanced Viral Clearance HostImmuneResponse->ViralClearance Interferon->HostImmuneResponse Boosts Cytokines->HostImmuneResponse Modulates

Caption: this compound's dual mechanism of action.

Synergy_Workflow Experimental Workflow for In Vitro Synergy Assessment Start Start CellSeeding Seed cells in 96-well plates Start->CellSeeding DrugDilution Prepare serial dilutions of this compound and Test Drug CellSeeding->DrugDilution Checkerboard Create checkerboard of drug concentrations DrugDilution->Checkerboard Infection Infect cells with virus Checkerboard->Infection Incubation Incubate for viral replication Infection->Incubation Endpoint Measure antiviral effect (e.g., CPE, viral titer) Incubation->Endpoint Analysis Calculate FIC Index Endpoint->Analysis Result Determine Synergy, Additivity, or Antagonism Analysis->Result End End Result->End

Caption: Workflow for in vitro synergy testing.

Conclusion

While the current body of published research does not yet include definitive studies on the synergistic effects of this compound with other antiviral agents, its unique dual mechanism of action provides a strong theoretical foundation for its potential in combination therapies. The available data on its standalone efficacy demonstrates its activity against a range of respiratory viruses. For researchers and drug development professionals, this compound represents a promising candidate for further investigation in combination regimens, with the potential to enhance therapeutic outcomes, reduce the risk of drug resistance, and provide new options for the management of viral respiratory infections. The experimental protocols outlined in this guide offer a starting point for such investigations.

References

Ingavirin's Safety Profile: A Comparative Analysis Against Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MOSCOW, November 7, 2025 – In the landscape of antiviral therapeutics, a comprehensive understanding of a drug's safety profile is paramount for informed clinical decision-making. This guide provides a detailed comparison of the safety profile of Ingavirin® (imidazolylethanamide pentanedioic acid), a novel antiviral agent, with other established antiviral drugs, including oseltamivir, zanamivir, baloxavir marboxil, and remdesivir. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to facilitate a thorough evaluation of these therapeutic options.

Executive Summary

This compound has demonstrated a favorable safety profile in preclinical and clinical studies, characterized by a high therapeutic index and a low incidence of adverse events. Generally well-tolerated, the most commonly reported side effects are mild and include gastrointestinal discomfort, dizziness, and headaches. In contrast, other antiviral agents present a varied spectrum of adverse effects, ranging from gastrointestinal issues and neuropsychiatric events with oseltamivir to potential infusion-related reactions and liver enzyme elevations with remdesivir. Direct comparative preclinical data suggests a significantly higher safety threshold for this compound compared to oseltamivir.

Comparative Safety Data

The following table summarizes the key safety parameters for this compound and its comparators based on available clinical and preclinical data.

Parameter This compound Oseltamivir Zanamivir Baloxavir Marboxil Remdesivir
Common Adverse Events Gastrointestinal discomfort (nausea, diarrhea), dizziness, headache.[1]Nausea, vomiting, headache.[2]Headache, cough, throat irritation.[3]Diarrhea, bronchitis, nausea, headache.[4][5]Nausea, increased liver enzymes (AST, ALT).[6][7][8]
Serious Adverse Events Rare; allergic reactions (rash, itching).[1]Rare; neuropsychiatric events (confusion, abnormal behavior), severe skin reactions.[2][9]Rare; bronchospasm in patients with underlying respiratory disease.[10][11]Rare; anaphylaxis, angioedema.[12][13]Infusion-related reactions, liver toxicity.[7][14]
Contraindications Hypersensitivity, pregnancy, breastfeeding, children under 7 years (some studies in children have been conducted).[15][16]Known hypersensitivity.Known hypersensitivity.Known hypersensitivity.Known hypersensitivity.[6]
Drug Interactions Caution with other antivirals and immunomodulators. May decrease efficacy of some vaccines.[15]Probenecid increases oseltamivir exposure.Limited systemic absorption reduces interaction potential.Co-administration with polyvalent cation-containing products (e.g., antacids, dairy) reduces baloxavir exposure.[12]Co-administration with chloroquine or hydroxychloroquine is not recommended.[7][14]
Preclinical Toxicity (LD50) No toxicity observed at doses up to 3,000 mg/kg.[6][15]Estimated at 100–250 mg/kg.[6][15]N/AN/AN/A

Experimental Protocols

A critical aspect of evaluating safety data is understanding the methodologies employed in preclinical and clinical assessments. Below are overviews of standard experimental protocols relevant to the safety assessment of antiviral drugs.

Cytotoxicity Assays

Objective: To determine the concentration of a drug that is toxic to host cells.

Typical Protocol (e.g., Neutral Red Assay):

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells or other suitable cell lines are cultured in 96-well plates.

  • Compound Exposure: Cells are treated with serial dilutions of the antiviral drug for a specified period (e.g., 72 hours).

  • Staining: A solution of neutral red, a vital stain that accumulates in the lysosomes of viable cells, is added to the wells.

  • Extraction and Measurement: The incorporated dye is extracted, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, representing the drug concentration that reduces cell viability by 50%.

Genotoxicity Assays

Objective: To assess the potential of a drug to cause genetic damage.

Typical Protocol (e.g., Ames Test):

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Compound Exposure: The bacterial strains are exposed to various concentrations of the antiviral drug, with and without a metabolic activation system (S9 mix).

  • Reversion Assay: The bacteria are plated on a histidine-deficient medium.

  • Colony Counting: The number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Carcinogenicity Studies

Objective: To evaluate the potential of a drug to cause cancer.

Typical Protocol (e.g., Rodent Bioassay):

  • Animal Model: Two rodent species (e.g., rats and mice) are typically used.

  • Long-term Administration: The animals are administered the antiviral drug daily for a significant portion of their lifespan (e.g., two years).

  • Clinical Observation: Animals are regularly monitored for clinical signs of toxicity and tumor development.

  • Histopathology: At the end of the study, a comprehensive necropsy and histopathological examination of all major organs and tissues are performed.

  • Data Analysis: The incidence of tumors in the treated groups is compared to that in the control group to determine carcinogenic potential.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in safety assessment, the following diagrams are provided.

Antiviral_Mechanism_of_Action cluster_this compound This compound cluster_neuraminidase_inhibitors Oseltamivir & Zanamivir cluster_cap_dependent_endonuclease_inhibitor Baloxavir Marboxil cluster_rna_polymerase_inhibitor Remdesivir I_VR Viral Replication Inhibition I_IR Immune Response Modulation I_VR->I_IR Synergistic Effect NI_NA Neuraminidase Inhibition NI_Release Blocks Viral Release NI_NA->NI_Release BE_Endo Endonuclease Inhibition BE_Trans Inhibits Viral mRNA Transcription BE_Endo->BE_Trans RI_Poly RNA Polymerase Inhibition RI_Rep Prevents Viral RNA Replication RI_Poly->RI_Rep

Caption: Mechanisms of action for this compound and comparator antivirals.

Safety_Assessment_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials cluster_post_marketing Post-Marketing Surveillance In_Vitro In Vitro Assays (Cytotoxicity, Genotoxicity) In_Vivo In Vivo Animal Studies (Acute & Chronic Toxicity, Carcinogenicity, Reproductive Toxicity) In_Vitro->In_Vivo Phase_I Phase I (Safety in Healthy Volunteers) In_Vivo->Phase_I Phase_II_III Phase II & III (Efficacy and Safety in Patients) Phase_I->Phase_II_III Phase_IV Phase IV Studies & Spontaneous Reporting Phase_II_III->Phase_IV

Caption: General workflow for antiviral drug safety assessment.

Conclusion

The available data suggests that this compound possesses a safety profile that is competitive with, and in some preclinical aspects, superior to, other commonly used antiviral agents. Its high LD50 value in animal studies is particularly noteworthy. While all antiviral medications carry a risk of adverse effects, the predominantly mild and transient nature of side effects associated with this compound positions it as a viable and safe option for the treatment of viral respiratory infections. Further head-to-head clinical trials are warranted to provide a more definitive comparative clinical safety assessment.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Healthcare professionals should consult the full prescribing information for any of the mentioned drugs before making clinical decisions.

References

Ingavirin for Influenza: A Comparative Meta-Analysis of Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available clinical trial data on Ingavirin for the treatment of influenza. It objectively compares its performance with other established antiviral therapies, supported by experimental data and detailed methodologies.

Executive Summary

This compound, an antiviral drug developed in Russia, has demonstrated efficacy in the treatment of influenza A and B, as well as other acute respiratory viral infections.[1] Its mechanism of action is distinct from neuraminidase inhibitors, involving the inhibition of viral replication and modulation of the host immune response.[1][2] Clinical studies, although not as extensive as those for globally approved antivirals, suggest this compound can significantly reduce the duration of fever and other influenza symptoms compared to placebo and shows a favorable safety profile.[3][4] When compared to other antivirals like oseltamivir and zanamivir, which have been the subject of numerous systematic reviews and meta-analyses, this compound presents a potentially different therapeutic approach. However, a direct head-to-head meta-analysis is lacking in the published literature. This guide synthesizes the available data to facilitate a comparative understanding.

Comparative Efficacy of Antiviral Treatments for Influenza

The following table summarizes the efficacy of this compound in comparison to other common antiviral treatments for influenza, drawing from a combination of individual this compound clinical trials and broader systematic reviews of other agents.

Antiviral AgentPrimary Efficacy EndpointKey FindingsCertainty of Evidence
This compound Reduction in duration of fever- Significantly reduced fever duration to 34.5 hours compared to 72.0 hours for placebo and 48.4 hours for Arbidol.[3][4]Moderate (based on individual RCTs)
Oseltamivir Time to alleviation of symptoms- May reduce the duration of symptoms.[5] - In hospitalized patients, may reduce the duration of hospitalization by a mean of 1.63 days compared to standard care.[6][7]Moderate to High
Zanamivir Time to alleviation of symptoms- Associated with the shortest time to alleviation of symptoms among neuraminidase inhibitors.[8]High
Peramivir Time to alleviation of symptoms- May reduce the duration of hospitalization in severe influenza by a mean of 1.73 days compared to standard care.[6][7]Low
Baloxavir Time to alleviation of symptoms- May reduce the time to alleviation of symptoms.[9] - Associated with a reduced rate of influenza-related complications.[8]Moderate

Safety and Tolerability Profile

Antiviral AgentCommon Adverse EventsKey Findings
This compound Not specified, reported as less toxic with no side effects in one study.[3][4]Generally well-tolerated.
Oseltamivir Nausea, vomiting.[8]Increased risk of nausea and vomiting compared to placebo.
Zanamivir Bronchospasm (in patients with underlying respiratory disease).Generally well-tolerated.
Peramivir Diarrhea, neutropenia.Low certainty evidence on adverse events.[6]
Baloxavir Diarrhea, bronchitis, nausea, sinusitis, headache.Associated with the lowest risk of total adverse events compared to placebo.[8]

Experimental Protocols

This compound Clinical Trial for Influenza in Adults

A randomized, controlled trial was conducted to assess the efficacy and safety of this compound in adults with influenza.[3][4]

  • Study Design: Randomized, placebo-controlled, and active-comparator (Arbidol) trial.

  • Participants: 105 patients with a verified diagnosis of influenza, body temperature ≥ 38°C, and illness duration of no more than 36 hours.

  • Intervention:

    • Group 1: this compound 90 mg once daily (n=33).

    • Group 2: Placebo (n=36).

    • Group 3: Arbidol 200 mg four times a day (n=not specified in abstract).

  • Duration of Treatment: 5 days.

  • Primary Outcome: Duration of fever.

  • Key Results: The mean duration of fever was significantly shorter in the this compound group (34.5 hours) compared to the placebo group (72.0 hours) and the Arbidol group (48.4 hours). This compound was reported to be less toxic and have no side effects.[3][4]

In Vivo Study of this compound in a Ferret Model

An in vivo study was conducted to evaluate the antiviral effect of this compound in ferrets infected with influenza A(H1N1)pdm09 virus.[10]

  • Animal Model: Ferrets.

  • Virus: Influenza A(H1N1)pdm09.

  • Intervention: this compound administered once daily at a dose of 13 mg/kg, starting 36 hours after infection.

  • Outcome: Viral clearance from nasal washes.

  • Key Results: this compound accelerated viral clearance from nasal washes starting at day 4 post-infection. No toxic side effects were observed.[10]

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-faceted mechanism of action that includes both direct antiviral and host-centric activities.[1][2] It is suggested to interfere with the nuclear import of viral nucleoproteins, a critical step for viral replication.[2] Additionally, this compound modulates the host immune response by promoting the production of interferon and reducing pro-inflammatory cytokines.[1][2]

Ingavirin_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_host_response Host Cell Response Virus Influenza Virus Entry Viral Entry Virus->Entry Replication Viral RNA Replication (in Nucleus) Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Progeny Progeny Viruses Assembly->Progeny Interferon Interferon Production Antiviral_State Antiviral State Interferon->Antiviral_State Inflammation Pro-inflammatory Cytokines Symptoms Influenza Symptoms Inflammation->Symptoms This compound This compound This compound->Replication Inhibits This compound->Interferon Stimulates This compound->Inflammation Reduces

Caption: this compound's multifaceted mechanism of action against influenza virus.

Experimental and Clinical Trial Workflow

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of an antiviral drug like this compound.

Antiviral_Drug_Development_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials in_vitro In Vitro Studies (Cell Culture) in_vivo In Vivo Studies (Animal Models, e.g., Ferrets) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I (Safety in Healthy Volunteers) tox->phase1 IND Submission phase2 Phase II (Efficacy & Dosing in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval post_market Phase IV / Post-market Surveillance approval->post_market Post-market Surveillance

Caption: A generalized workflow for antiviral drug development.

References

Comparative Efficacy of Ingavirin on Influenza A Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ingavirin's effectiveness against various influenza A subtypes, supported by available experimental data. The information is presented to facilitate an objective understanding of the antiviral's performance and to provide detailed methodologies for key experiments.

Executive Summary

This compound, an antiviral agent, has demonstrated efficacy against multiple subtypes of the influenza A virus, including H1N1, H3N2, and H5N1. Its mechanism of action involves a dual approach: direct antiviral effects through the inhibition of viral nucleoprotein (NP) nuclear import and immunomodulatory actions that bolster the host's antiviral response.[1] Experimental data from in vitro and in vivo studies indicate a significant reduction in viral replication and cytopathic effects. While comprehensive, directly comparative quantitative data across all subtypes from a single study is limited in the available literature, existing findings provide valuable insights into its potential as a broad-spectrum anti-influenza therapeutic.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative and qualitative data on the efficacy of this compound against different influenza A subtypes.

Table 1: In Vivo Efficacy of this compound in a Murine Model

Influenza A SubtypeVirus Titer Reduction in LungsReference
A/H1N1 Reduction from 105.1 EID50/20 mg to 103.5 EID50/20 mg of tissue[2][3][2][3]
Up to 40-fold decrease in infectious titer[4][4]
A/H3N2 Effective inhibition of viral reproduction; titers in lung homogenates decreased[2][2]
A/H5N1 Susceptible to this compound[2][2]

Table 2: In Vitro Efficacy of this compound in MDCK Cells

Influenza A SubtypeReduction of Virus-Induced Cytopathic Effect (CPE)Reference
A/H1N1 50% to 79% reduction[2][3][2][3]
A/H3N2 Decrease in hemagglutinating and cytopathic activity[2][2]
A/H5N1 Decrease in hemagglutinating and cytopathic activity[2][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo Murine Influenza A Virus Challenge Model
  • Animal Model: 6 to 8-week-old female BALB/c mice are used.[5]

  • Virus Preparation and Inoculation: Influenza A virus subtypes (e.g., A/California/07/2009 (H1N1)v) are adapted for mice. Mice are lightly anesthetized and intranasally inoculated with a lethal dose (e.g., 10-15 LD50) of the virus in a 50 µL volume.

  • Drug Administration: this compound is administered orally once daily for five days, starting 24 hours post-infection. A placebo group receives a sham treatment.

  • Endpoint Measurement (Viral Titer): On day 3 post-infection, a subset of mice from each group is euthanized.[2] The lungs are aseptically harvested, weighed, and homogenized in a sterile medium. Viral titers in the lung homogenates are determined by titration in Madin-Darby Canine Kidney (MDCK) cells and expressed as 50% Embryo Infectious Dose (EID50) per 20 mg of tissue.[2][3]

In Vitro Cytopathic Effect (CPE) Inhibition Assay
  • Cell Line and Virus: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 96-well plates. The cells are then infected with the respective influenza A virus subtype at a multiplicity of infection (MOI) of 0.01.[6]

  • Drug Treatment: Immediately after infection, the cell culture medium is replaced with a medium containing various concentrations of this compound. Control wells with infected-untreated cells and uninfected-untreated cells are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • CPE Observation and Quantification: The cytopathic effect is observed microscopically. To quantify the reduction in CPE, cell viability can be assessed using assays such as the MTT or crystal violet staining methods. The percentage of CPE reduction is calculated relative to the virus control (100% CPE) and cell control (0% CPE).

Mandatory Visualization

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow Experimental Workflow for In Vivo Efficacy Evaluation of this compound cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_evaluation Evaluation virus_prep Influenza A Virus (H1N1, H3N2, H5N1) Propagation & Titration infection Intranasal Inoculation (Lethal Dose) virus_prep->infection animal_acclimatization BALB/c Mice Acclimatization animal_acclimatization->infection treatment_group Oral Administration of this compound infection->treatment_group placebo_group Oral Administration of Placebo infection->placebo_group monitoring Daily Monitoring (Weight, Mortality) treatment_group->monitoring viral_load Lung Viral Titer Quantification (Day 3 p.i.) treatment_group->viral_load placebo_group->monitoring placebo_group->viral_load

Caption: Workflow for assessing the in vivo efficacy of this compound in a murine influenza model.

Signaling Pathways Modulated by this compound

signaling_pathway Proposed Mechanism of Action of this compound cluster_virus Influenza A Virus Replication Cycle cluster_host_response Host Cell Response entry Virus Entry & Uncoating np_import Viral NP Nuclear Import entry->np_import vRNP release transcription_replication Viral RNA Transcription & Replication (in Nucleus) assembly Virion Assembly & Budding transcription_replication->assembly np_import->transcription_replication interferon_production Interferon (IFN) Production antiviral_state Antiviral State (e.g., MxA expression) interferon_production->antiviral_state Induces proinflammatory_cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) This compound This compound This compound->np_import Inhibits This compound->interferon_production Stimulates This compound->proinflammatory_cytokines Reduces

Caption: Dual mechanism of this compound: direct antiviral action and immunomodulation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.